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  • Product: 2-(2,4-Dichlorophenyl)cyclobutan-1-one
  • CAS: 1261038-31-6

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(2,4-Dichlorophenyl)cyclobutan-1-one Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(2,4-Dichlorophenyl)cyclobutan-1-one. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the structural elucidation of the title compound through detailed spectral interpretation. The guide synthesizes theoretical principles with experimentally observed data, explains the causality behind spectral features, and provides a robust experimental protocol for data acquisition.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in modern organic chemistry for the determination of molecular structure. Its ability to probe the electronic environment of individual nuclei (most commonly ¹H and ¹³C) provides precise information about the connectivity and spatial arrangement of atoms within a molecule. For a molecule such as 2-(2,4-Dichlorophenyl)cyclobutan-1-one, with its distinct aliphatic and aromatic regions, NMR is indispensable for unambiguous structural verification and characterization. This guide will explore the foundational principles governing the NMR spectrum of this compound and provide a detailed assignment of its proton and carbon signals.

Molecular Structure and Predicted Spectral Features

The chemical structure of 2-(2,4-Dichlorophenyl)cyclobutan-1-one (C₁₀H₈Cl₂O) comprises a four-membered cyclobutanone ring attached to a 2,4-disubstituted dichlorophenyl group.[1] The asymmetry of the molecule renders all protons and carbons electronically distinct, leading to a complex and informative NMR spectrum.

Key Structural Features Influencing NMR Spectra:

  • Electronegativity: The two chlorine atoms on the phenyl ring and the oxygen atom of the carbonyl group exert strong electron-withdrawing inductive effects. This deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).[2][3][4]

  • Magnetic Anisotropy: The π-electron systems of the aromatic ring and the carbonyl group generate their own local magnetic fields.[2][5] Nuclei located in the deshielding zone of these groups (e.g., the aromatic protons) will be shifted downfield, while those in the shielding zone would be shifted upfield.

  • Ring Strain and Conformation: The cyclobutane ring's strain and conformational flexibility influence the spatial orientation of its protons, affecting their chemical shifts and coupling constants.

Below is the structure with atom numbering used for spectral assignment throughout this guide.

Caption: Structure of 2-(2,4-Dichlorophenyl)cyclobutan-1-one with atom numbering.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. Experimental data obtained in CDCl₃ at 400 MHz serves as the authoritative basis for our analysis.[6]

Aromatic Region (δ 7.0-7.5 ppm)

The dichlorophenyl group gives rise to three distinct signals in the aromatic region, consistent with its substitution pattern.

  • H-5 (δ 7.40, d, J=2.2Hz): This proton is ortho to the C4-Cl and meta to the C2-Cl. It experiences deshielding from both chlorine atoms. The small coupling constant (J=2.2 Hz) is characteristic of a meta-coupling to H-3.

  • H-6 (δ 7.30, d, J=8.1Hz): This proton is ortho to the C1-cyclobutane bond and meta to the C4-Cl. It shows a larger ortho-coupling to H-5, though this is not explicitly resolved and it is reported as a doublet likely coupled to H-3. The reported value is 7.30(d, J=8.lHz, 1H), which suggests coupling to H-3.

  • H-3 (δ 7.21, dd, J=2.2 and 8.4Hz): This proton is positioned between the two chlorine atoms. It is ortho to C2-Cl and meta to C4-Cl. Consequently, it exhibits coupling to both H-5 (ortho, J=8.4 Hz) and H-6 (meta, J=2.2 Hz), resulting in a doublet of doublets.

Aliphatic Region (δ 2.0-5.0 ppm)

The five protons on the cyclobutanone ring are all chemically non-equivalent and exhibit complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.

  • H-7 (δ 4.76, m): This methine proton is attached to the carbon bearing the dichlorophenyl group (C7). It is significantly deshielded due to the inductive effect of the aromatic ring and its benzylic position. It appears as a multiplet due to coupling with the four methylene protons on C8 and C9.

  • C9 Protons (δ 3.25, m and δ 3.10, m): These two diastereotopic protons are on the carbon alpha to the carbonyl group (C9). The carbonyl group's electron-withdrawing nature deshields them, shifting them downfield. They appear as complex multiplets due to geminal coupling with each other and vicinal coupling with the protons on C8 and the methine proton H-7.

  • C8 Protons (δ 2.63, m and δ 2.12, m): These are the most upfield protons, located on the carbon beta to the carbonyl group. They are also diastereotopic and couple with each other (geminal coupling) and with the protons on C7 and C9 (vicinal coupling), resulting in complex multiplets.

Summary of ¹H NMR Data
Signal AssignmentExperimental δ (ppm)[6]MultiplicityCoupling Constant (J, Hz)Integration
H-57.40Doublet (d)2.21H
H-67.30Doublet (d)8.11H
H-37.21Doublet of Doublets (dd)2.2, 8.41H
H-74.76Multiplet (m)-1H
H-9a/H-9b3.25Multiplet (m)-1H
H-9a/H-9b3.10Multiplet (m)-1H
H-8a/H-8b2.63Multiplet (m)-1H
H-8a/H-8b2.12Multiplet (m)-1H

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts are governed by hybridization and the electronic effects of substituents.

Carbonyl Carbon (δ > 200 ppm)
  • C-10 (Predicted δ ~205-210 ppm): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom and the nature of the C=O double bond. Its signal is expected to appear significantly downfield.[7]

Aromatic Carbons (δ 125-140 ppm)

The six aromatic carbons will have distinct chemical shifts.

  • C-2 & C-4 (Predicted δ ~133-138 ppm): These carbons are directly attached to the electronegative chlorine atoms, which causes a downfield shift.

  • C-1 (Predicted δ ~135-140 ppm): This is the ipso-carbon, attached to the cyclobutane ring. It is a quaternary carbon and its signal is typically weaker.

  • C-3, C-5, C-6 (Predicted δ ~127-132 ppm): These carbons are attached to hydrogen atoms and their shifts are influenced by the relative positions of the chlorine substituents.

Aliphatic Carbons (δ 20-60 ppm)

The four sp³-hybridized carbons of the cyclobutane ring will appear in the upfield region of the spectrum.

  • C-7 (Predicted δ ~50-55 ppm): This methine carbon, bonded to the aromatic ring, is the most downfield of the aliphatic carbons.

  • C-9 (Predicted δ ~45-50 ppm): The methylene carbon alpha to the carbonyl group is deshielded and will appear downfield relative to a standard alkane.

  • C-8 (Predicted δ ~20-25 ppm): The methylene carbon at the beta position is the most shielded of the ring carbons and will appear furthest upfield.

Summary of Predicted ¹³C NMR Data
Signal AssignmentPredicted δ (ppm)Carbon TypeKey Influences
C-10205-210Carbonyl (C=O)Electronegative Oxygen
C-1135-140Aromatic (Quaternary)Attachment to Cyclobutane
C-2, C-4133-138Aromatic (C-Cl)Electronegative Chlorine
C-3, C-5, C-6127-132Aromatic (C-H)Substitution Pattern
C-750-55Aliphatic (Methine, CH)Benzylic Position
C-945-50Aliphatic (Methylene, CH₂)Alpha to Carbonyl
C-820-25Aliphatic (Methylene, CH₂)Beta to Carbonyl

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid 2-(2,4-Dichlorophenyl)cyclobutan-1-one.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds.[8]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shift scale to 0.0 ppm.[9]

  • NMR Instrument Setup:

    • The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

    • Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

    • Shim the magnetic field to achieve the best possible homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.

    • Number of Scans (NS): Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard for good resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds should be used.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Employ a standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30') to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[9]

    • Spectral Width: A wider spectral width of ~220-250 ppm is necessary to cover the entire range of carbon chemical shifts, including the carbonyl region.[9]

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[9]

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A 2-second delay is generally appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) for both ¹H and ¹³C experiments.

    • Carefully phase correct the resulting spectra to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C).[8][9]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

Workflow Visualization

The following diagram outlines the logical flow of the NMR experimental process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in CDCl3 (~0.7 mL) Weigh->Dissolve Add_TMS Add TMS Standard Dissolve->Add_TMS Insert Insert Sample & Lock Add_TMS->Insert Tune Tune & Shim Insert->Tune Acquire_H1 Acquire 1H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Tune->Acquire_C13 FT Fourier Transform (FID -> Spectrum) Acquire_H1->FT Acquire_C13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS (0 ppm) Phase->Reference Integrate Integrate (1H Only) Reference->Integrate Assign Assign Signals Integrate->Assign Elucidate Confirm Structure Assign->Elucidate

Caption: Experimental workflow for NMR analysis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one. The observed chemical shifts and coupling patterns in the ¹H spectrum, along with the predicted chemical shifts in the ¹³C spectrum, are fully consistent with the proposed structure. The downfield shifts in the aromatic region, the characteristic multiplets of the cyclobutane ring protons, and the distinct signal of the carbonyl carbon all serve as key identifiers. This guide provides the foundational data and interpretive logic necessary for researchers utilizing this compound in further studies.

References

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • Scribd. (n.d.). Factors Influencing Chemical Shift in NMR. Retrieved from [Link]

  • Pharmapproach. (2025, April 27). Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dichlorophenyl)cyclobutanone. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-(2,4-Dichlorophenyl)cyclobutan-1-one: A Methodological Blueprint

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For active pharmaceutical ingredients and their intermediates, this knowledge is critical for drug design, polymorphism screening, and intellectual property. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, a substituted cyclobutanone of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as a detailed methodological blueprint. It outlines the entire workflow, from synthesis and crystallization to single-crystal X-ray diffraction, data analysis, and structural interpretation. This guide is designed to be a self-validating system of protocols, grounded in authoritative crystallographic principles, to enable researchers to successfully execute and interpret such an analysis.

Introduction: The Significance of Structural Elucidation

The cyclobutane motif is a key structural element in numerous biologically active compounds and natural products. Its inherent ring strain and unique three-dimensional geometry can impart favorable pharmacological properties. The substitution pattern on the cyclobutane ring, as seen in 2-(2,4-Dichlorophenyl)cyclobutan-1-one, further dictates its steric and electronic profile, which in turn influences its reactivity and potential interactions with biological targets.

A definitive determination of the solid-state structure through single-crystal X-ray diffraction (SC-XRD) provides unambiguous information on:

  • Molecular Conformation: The puckering of the cyclobutane ring and the orientation of the dichlorophenyl substituent.

  • Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the crystal packing.

  • Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry.

Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the solid-state properties of the compound.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

The synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one can be achieved through various synthetic routes. One reported method involves the Lewis acid-catalyzed rearrangement of a cyclopropanecarbaldehyde derivative.[1]

Protocol for Synthesis:

  • Reaction Setup: To a suspension of aluminum chloride (AlCl₃) in 1,2-dichlorobenzene under an inert atmosphere (e.g., nitrogen), a solution of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde in 1,2-dichlorobenzene is added dropwise at a controlled temperature of 50-55 °C.

  • Reaction Monitoring: The reaction progress is monitored for complete conversion.

  • Workup: The reaction mixture is cooled and then carefully quenched with an aqueous HCl solution.

  • Extraction and Purification: The organic phase is separated, washed with water, and concentrated under reduced pressure to yield the crude product, 2-(2,4-dichlorophenyl)cyclobutanone, as an oil.[1] Further purification may be necessary using techniques such as column chromatography.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening of various conditions.

Key Principles of Crystallization: Crystallization occurs from a supersaturated solution, which can be achieved by several methods, including slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion.[2]

Recommended Crystallization Screening Protocol:

  • Solvent Selection: Dissolve the purified compound in a small amount of a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent system where the compound has moderate solubility.

  • Slow Evaporation: Prepare saturated or near-saturated solutions in vials covered with a perforated seal (e.g., Parafilm with pinholes) and leave them undisturbed in a vibration-free environment.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: A drop of the concentrated solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. [3]The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.

  • Data Processing and Reduction: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This provides the approximate positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Analysis of the Crystal Structure: A Hypothetical Case Study

As no experimental data for the title compound is publicly available, we will proceed with an analysis based on a hypothetical, yet chemically reasonable, set of crystallographic data.

Table 1: Hypothetical Crystallographic Data for 2-(2,4-Dichlorophenyl)cyclobutan-1-one

ParameterHypothetical Value
Chemical FormulaC₁₀H₈Cl₂O
Formula Weight215.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)970.5
Z4
Calculated Density (g/cm³)1.473
R-factor0.045
Molecular Geometry and Conformation

The analysis of the refined crystal structure would reveal key geometric parameters.

Caption: Table of expected bond lengths and angles.

The cyclobutane ring is not planar and would be expected to adopt a puckered conformation to relieve some of its inherent strain. The degree of puckering can be quantified by the puckering amplitude and phase. The dichlorophenyl group would be attached to the cyclobutane ring, and its orientation relative to the ring would be defined by the relevant torsion angles.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions such as C-H···O hydrogen bonds, C-H···π interactions, and halogen bonds (C-Cl···O or C-Cl···Cl). The analysis of short intermolecular contacts in the crystal lattice would reveal how the molecules pack together in a three-dimensional array. This packing arrangement is crucial for understanding the solid-state properties of the material.

Conclusion and Future Perspectives

This guide has provided a comprehensive methodological blueprint for the determination and analysis of the crystal structure of 2-(2,4-Dichlorophenyl)cyclobutan-1-one. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-quality crystal structure. The subsequent analysis of this structure, as outlined in the hypothetical case study, will provide invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions. This knowledge is essential for advancing the use of this and related compounds in drug discovery and materials science. The definitive experimental determination of this crystal structure would be a valuable addition to the structural chemistry literature.

References

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Universität Ulm. Single-Crystal X-ray Diffraction (SC-XRD). Available from: [Link]

  • Pulstec USA. Single Crystal X-Ray Diffraction. Available from: [Link]

  • PubChem. 2-(2,4-Dichlorophenyl)cyclobutan-1-one. Available from: [Link]

  • MDPI. 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Available from: [Link]

  • IUCr Journals. [3,4-Bis(2,3-dichlorophenyl)cyclobutane-1,2-diyl]bis(furan-2-ylmethanone) monohydrate. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available from: [Link]

Sources

Foundational

Thermodynamic stability of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2,4-Dichlorophenyl)cyclobutan-1-one Abstract: This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

Abstract: This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, a molecule of interest in synthetic and medicinal chemistry. While direct experimental data on this specific compound is scarce, this paper synthesizes foundational principles of physical organic chemistry with data from analogous structures to build a robust theoretical and practical framework for its stability assessment. We delve into the inherent ring strain of the cyclobutanone core, analyze the steric and electronic contributions of the 2,4-dichlorophenyl substituent, and propose likely thermal degradation pathways. This guide further outlines detailed, self-validating experimental protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for empirical stability determination. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently evaluate and handle this and related strained cyclic compounds.

Introduction to a Strained System

The Cyclobutane Motif in Chemical Science

Cyclobutane rings are valuable structural motifs in organic synthesis and are found in numerous biologically active molecules.[1] Their utility stems from the unique three-dimensional arrangement they enforce on substituents and their role as versatile synthetic intermediates.[2][3] The inherent energy of the strained four-membered ring can be harnessed as a driving force for complex ring-opening and rearrangement reactions, providing access to diverse molecular architectures that would be otherwise difficult to synthesize.[2]

Profile of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

The subject of this guide, 2-(2,4-Dichlorophenyl)cyclobutan-1-one, is a substituted cyclobutanone with the molecular formula C₁₀H₈Cl₂O.[4][5] Its structure marries the strained cyclobutanone core with a sterically demanding and electronically influential dichlorophenyl group. Understanding its stability is paramount for its potential application, as this property dictates viable reaction conditions, purification methods, and long-term storage feasibility.

Molecular Structure of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

Caption: 2D representation of the title compound.

The Imperative of Thermodynamic Stability Assessment

In the context of drug development and fine chemical synthesis, thermodynamic stability is not an academic curiosity but a critical parameter. It directly impacts a compound's shelf-life, dictates acceptable storage conditions (e.g., temperature, humidity), and influences formulation strategies. An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a thorough understanding and empirical quantification of a molecule's stability are non-negotiable aspects of chemical research and development.

Theoretical Framework for Stability Analysis

The thermodynamic stability of 2-(2,4-Dichlorophenyl)cyclobutan-1-one is not governed by a single factor but is rather the outcome of competing energetic contributions. The primary destabilizing influence is the inherent strain of the four-membered ring.

Inherent Ring Strain of the Cyclobutanone Core

Cycloalkanes smaller than cyclohexane suffer from "ring strain," a destabilizing energy resulting from the deviation of bond angles from the ideal and non-optimal orbital overlap.[6] Cyclobutane has a significant ring strain of approximately 26.3 kcal/mol.[7] This strain is a composite of two main factors:

  • Angle Strain: The internal angles of a planar cyclobutane are 90°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[7][8] This forces the C-C bonds into a "bent" conformation, reducing orbital overlap and weakening the bonds.

  • Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbons would be fully eclipsed. To alleviate this, the cyclobutane ring puckers into a "butterfly" conformation, which slightly increases angle strain but significantly reduces the torsional strain.[8]

The presence of a carbonyl group (C=O) introduces an sp² hybridized carbon, which prefers an angle of 120°. This further complicates the geometry and strain within the cyclobutanone ring system. This stored energy makes the ring susceptible to cleavage under thermal or photochemical stress.[2]

Concept of Angle Strain in Cyclobutane

G Angle Strain in Cyclobutane Core Ideal Ideal sp³ Carbon (e.g., in Propane) Bond Angle: ~109.5° Strained Constrained Carbon in Cyclobutane Internal Angle: ~90° Results in Angle Strain Ideal->Strained Deviation leads to Instability G Start 2-(2,4-Dichlorophenyl)cyclobutan-1-one Pathway1 [2+2] Cycloreversion Start->Pathway1 Pathway2 Decarbonylation & Rearrangement Start->Pathway2 Product1A Ethylene Pathway1->Product1A Product1B 2,4-Dichlorophenylketene Pathway1->Product1B Product2A Carbon Monoxide (CO) Pathway2->Product2A Product2B Rearranged C9 Products (e.g., substituted cyclopropanes) Pathway2->Product2B

Caption: Hypothesized degradation routes for the title compound.

Experimental Protocols for Stability Assessment

To move from theoretical prediction to empirical fact, a structured experimental workflow is essential. The following protocols are designed to provide a comprehensive evaluation of the thermodynamic stability of 2-(2,4-Dichlorophenyl)cyclobutan-1-one.

Synthesis and Characterization

The first step is to obtain a pure, well-characterized sample of the material.

Protocol 3.1: Synthesis of 2-(2,4-Dichlorophenyl)cyclobutanone [9]

  • Reaction Setup: To a suspension of Aluminum Chloride (AlCl₃, 0.65 mol) in 1,2-dichlorobenzene, add a solution of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde (0.5 mol) in 1,2-dichlorobenzene over 90 minutes.

  • Reaction Conditions: Maintain the internal temperature at 50-55 °C under a light stream of nitrogen.

  • Stirring: After the addition is complete, stir the mixture for an additional 1 hour at 50-55 °C.

  • Quenching: Cool the reaction mixture to room temperature and carefully add it to a 14% aqueous HCl solution, ensuring the temperature does not exceed 40 °C.

  • Extraction: Stir the quenched mixture for 45 minutes, then separate the organic and aqueous phases. Extract the organic phase twice with water.

  • Isolation: Concentrate the organic phase under reduced pressure to isolate the crude product, 2-(2,4-dichlorophenyl)cyclobutanone, as a brown oil.

  • Purification & Characterization: Purify the crude product via column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Stability Analysis

G synthesis_node synthesis_node analysis_node analysis_node data_node data_node A Synthesis & Purification (Protocol 3.1) B Purity Confirmation (NMR, MS) A->B C Thermal Analysis B->C D Differential Scanning Calorimetry (DSC) (Protocol 3.2.1) C->D E Thermogravimetric Analysis (TGA) (Protocol 3.2.2) C->E G Melting Point (Tm) Enthalpy of Fusion (ΔHf) D->G H Decomposition Onset (Td) Mass Loss Profile E->H F Data Interpretation (Section 4.0) I Thermodynamic Stability Profile F->I G->F H->F

Caption: A systematic workflow from synthesis to stability profiling.

Thermal Analysis

Thermal analysis techniques are the cornerstone of stability assessment, providing quantitative data on how a material behaves upon heating.

Protocol 3.2.1: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and detect any exothermic or endothermic events corresponding to decomposition.

  • Rationale: A sharp melting endotherm indicates a pure compound. A broad peak or an exothermic event following the melt suggests thermal decomposition. [10]* Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

    • Data Analysis: Record the heat flow versus temperature. Determine the onset and peak temperatures of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion. Note any additional thermal events post-melting.

Protocol 3.2.2: Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or evaporation.

  • Rationale: TGA provides a clear profile of thermal stability by directly measuring mass loss as a function of temperature. Significant mass loss after the boiling point (if liquid) or melting point is indicative of decomposition.

  • Methodology:

    • Sample Preparation: Weigh 5-10 mg of the purified compound into an open ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan onto the TGA balance. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

    • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

    • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs.

Data Interpretation and Reporting

The data generated from the experimental protocols must be systematically organized and interpreted in the context of the theoretical framework.

Quantitative Data Summary

All quantitative results should be summarized in a clear, tabular format for easy comparison and reporting.

ParameterMethodResult (Hypothetical)Interpretation
Melting Point (Tm)DSC115.2 °C (Onset)Indicates phase transition from solid to liquid.
Enthalpy of Fusion (ΔHfus)DSC28.5 kJ/molEnergy required for melting.
Decomposition Onset (Td)DSC (Exotherm)~185 °CSuggests the start of an energy-releasing degradation.
5% Mass Loss TemperatureTGA~190 °CConfirms significant decomposition begins around this temperature.
Residual Mass @ 400 °CTGA< 2%Indicates near-complete volatilization/decomposition of the compound.
Correlating Experimental Data with Theoretical Predictions

The empirical data should be used to validate or refine the initial theoretical assessment. If the TGA data shows a mass loss corresponding to the loss of ethylene and CO, it would support the proposed cycloreversion and decarbonylation pathways. The onset temperature of decomposition (Td) provides a quantitative measure of the compound's thermal stability. A relatively low Td would confirm that the inherent ring strain and potential steric hindrance render the molecule susceptible to thermal degradation. This integrated approach, combining prediction with empirical testing, forms the basis of a robust stability analysis.

Conclusion

The thermodynamic stability of 2-(2,4-Dichlorophenyl)cyclobutan-1-one is a complex function dominated by the inherent angle and torsional strain of its four-membered ring. The bulky and electron-withdrawing 2,4-dichlorophenyl substituent further modulates this stability through steric and electronic effects. Theoretical analysis predicts that thermal stress will likely induce ring-cleavage reactions, such as [2+2] cycloreversion. The experimental workflows detailed in this guide, centered on DSC and TGA, provide a clear and reliable path to quantifying this stability. By systematically applying these methods, researchers can determine critical parameters like the decomposition onset temperature, enabling informed decisions regarding the handling, storage, and application of this and other strained cyclic molecules in a scientific or industrial setting.

References

  • ChemicalBook. (n.d.). Cyclobutanone, 2-(2,4-dichlorophenyl)- synthesis.
  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information.
  • Sigma-Aldrich. (n.d.). 2-(2,4-Dichlorophenyl)cyclobutan-1-one.
  • Wikipedia. (n.d.). Ring strain.
  • PubChemLite. (n.d.). 2-(2,4-dichlorophenyl)cyclobutanone (C10H8Cl2O).
  • PubChem. (n.d.). 2-(2,4-Dichlorophenyl)cyclobutanone.
  • Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules.
  • The Journal of Organic Chemistry. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
  • AIP Publishing. (2024). Photofragmentation of cyclobutanone at 200 nm: TDDFT vs CASSCF electron diffraction.
  • Organic Chemistry. (n.d.). Strain in Ring Systems - Stereochemical and Conformational Isomerism.
  • ResearchGate. (2018). On the Stability of Disubstituted Cyclobutenes – A Computational Study.
  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes.
  • ACS Publications. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • ACS Publications. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.
  • PMC. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • PubMed. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.
  • ResearchGate. (n.d.). The Thermal Decomposition of Cyclobutane at Low Pressures.
  • ResearchGate. (2003). Thermal degradation and melting point determination of diclofenac.
  • PubMed. (1952). The Thermal Decomposition of Cyclobutane.

Sources

Exploratory

Mechanism of formation for 2-(2,4-Dichlorophenyl)cyclobutan-1-one

An In-depth Technical Guide to the Formation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one Introduction: The Significance of the Cyclobutanone Scaffold The cyclobutanone ring is a highly valuable four-membered carbocyclic ke...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Formation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

Introduction: The Significance of the Cyclobutanone Scaffold

The cyclobutanone ring is a highly valuable four-membered carbocyclic ketone that serves as a versatile building block in organic synthesis.[1] Its inherent ring strain can be strategically harnessed for various chemical transformations, including ring expansions, ring openings, and cycloadditions, providing access to more complex molecular architectures.[2][3] Specifically, 2-aryl substituted cyclobutanones, such as 2-(2,4-Dichlorophenyl)cyclobutan-1-one, are key intermediates in the development of novel pharmaceuticals and agrochemicals, where the dichlorophenyl moiety often imparts specific biological activities.[1] Understanding the mechanisms of their formation is paramount for researchers and drug development professionals seeking to design efficient and stereocontrolled synthetic routes.

This guide provides an in-depth analysis of the primary mechanism for the formation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, focusing on a Lewis acid-catalyzed rearrangement of a cyclopropyl precursor. It will also explore alternative synthetic strategies, offering a comprehensive overview for scientists in the field.

Primary Synthetic Pathway: Lewis Acid-Catalyzed Ring Expansion

The most direct and documented method for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one involves a Lewis acid-catalyzed rearrangement of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde.[4] This transformation is a powerful example of a ring expansion reaction, where a strained three-membered ring is converted into a more stable four-membered ring.

Causality and Mechanistic Underpinnings

The choice of a strong Lewis acid, such as Aluminum Chloride (AlCl₃), is critical for the success of this reaction. The Lewis acid acts as an electrophilic catalyst, coordinating to the lone pair of electrons on the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack. This activation is the key step that initiates the rearrangement cascade.

The mechanism proceeds through the following key stages:

  • Lewis Acid Activation: The AlCl₃ coordinates to the carbonyl oxygen of the aldehyde, forming an activated complex.

  • Ring Opening and 1,2-Aryl Shift: The electron-rich C1-C2 bond of the cyclopropane ring, which is vicinal to the activated carbonyl, undergoes cleavage. Simultaneously, the 2,4-dichlorophenyl group migrates from its position on the cyclopropane ring to the adjacent carbocationic center that is forming. This concerted process is driven by the release of ring strain from the cyclopropane ring and the formation of a more stable, resonance-delocalized carbocation.

  • Ring Expansion and Cation Stabilization: The migration of the aryl group results in the expansion of the three-membered ring to a four-membered ring. The positive charge is now located on the carbon atom that was formerly part of the cyclopropane ring.

  • Ketonization: A final deprotonation and rearrangement step leads to the formation of the stable cyclobutanone product, and the Lewis acid catalyst is regenerated.

This type of rearrangement is mechanistically related to the semipinacol rearrangement, where a carbocation intermediate drives a 1,2-alkyl or aryl shift, leading to a ring expansion.[5][6]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Lewis acid-catalyzed ring expansion.

Caption: Mechanism of Lewis Acid-Catalyzed Ring Expansion.

Experimental Protocol and Data

The trustworthiness of this synthetic method is established through a well-defined and reproducible experimental protocol. The reaction is typically monitored for completion, followed by a standard aqueous workup and purification to yield the desired product, which is then characterized by spectroscopic methods.

Step-by-Step Experimental Workflow

The following protocol is adapted from documented procedures for the synthesis of 2-(2,4-dichlorophenyl)cyclobutanone.[4]

Experimental_Workflow A 1. Preparation of AlCl₃ Suspension - Suspend AlCl₃ in 1,2-dichlorobenzene. - Purge with Nitrogen. B 2. Addition of Starting Material - Dissolve 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde  in 1,2-dichlorobenzene. - Add solution dropwise to AlCl₃ suspension at 50-55 °C. A->B C 3. Reaction Monitoring - Stir at 50-55 °C for 1 hour post-addition. - Monitor for completion (e.g., by TLC). B->C D 4. Quenching - Cool reaction mixture to room temperature. - Add to a 14% aqueous HCl solution (T < 40 °C). C->D E 5. Workup - Stir for 45 minutes and separate phases. - Extract organic phase twice with water. D->E F 6. Isolation - Concentrate the organic phase under reduced pressure. E->F G 7. Product - 2-(2,4-dichlorophenyl)cyclobutanone as a brown oil. F->G Alternative_Routes cluster_photo Photochemical Route Start1 Dichlorophenyl Ketene + Ethylene Product 2-(2,4-Dichlorophenyl)cyclobutan-1-one Start1->Product [2+2] Cycloaddition (Thermal or Lewis Acid) Start2 Dichlorophenyl-substituted Cyclopropanone + Sulfur Ylide Start2->Product [3+1] Cycloaddition (Ring Expansion) Start3 Dichlorophenyl-substituted Carbonyl + Alkene Oxetane Oxetane Start3->Oxetane Paternò-Büchi Reaction Oxetane->Product Rearrangement

Caption: High-level overview of alternative synthetic strategies.

Conclusion

The formation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one is most effectively achieved through a Lewis acid-catalyzed ring expansion of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde. This method is mechanistically elegant, relying on the activation of a carbonyl group by a Lewis acid to initiate a strain-releasing rearrangement of the adjacent cyclopropane ring. The detailed protocol and mechanistic understanding provide a solid foundation for researchers. Furthermore, an awareness of alternative strategies, such as [2+2] cycloadditions and other ring expansion methodologies, equips drug development professionals with a broader synthetic toolkit for accessing this important class of molecules.

References

  • Benchchem. Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation.
  • Organic & Biomolecular Chemistry. A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. RSC Publishing.
  • Tran, D. T., Poteat, C. M., MacMillan, A. K., & Vo, V. N. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC.
  • Organic Letters. Enantioselective Synthesis of 2-Substituted Cyclobutanones.
  • Tran, D. T., Poteat, C. M., MacMillan, A. K., & Vo, V. N. Expedient Access to Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. ChemRxiv.
  • ChemicalBook. Cyclobutanone, 2-(2,4-dichlorophenyl)- synthesis.
  • ResearchGate. Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement.
  • Organic Syntheses. Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions.
  • Science of Synthesis. Product Class 2: Cyclobutanones and Their Precursors.
  • Organic Letters. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. ACS Publications.
  • Wikipedia. Paternò–Büchi reaction.
  • Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. PMC.
  • Photochemical & Photobiological Sciences. The Paternò–Büchi reaction – a comprehensive review. RSC Publishing.

Sources

Foundational

Toxicity and Safety Profile of 2-(2,4-Dichlorophenyl)cyclobutan-1-one: A Preclinical Evaluation Framework

Executive Summary 2-(2,4-Dichlorophenyl)cyclobutan-1-one (CAS: 1261038-31-6) is a specialized halogenated cyclic building block increasingly utilized in the synthesis of novel pharmacophores and agrochemicals[1]. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2,4-Dichlorophenyl)cyclobutan-1-one (CAS: 1261038-31-6) is a specialized halogenated cyclic building block increasingly utilized in the synthesis of novel pharmacophores and agrochemicals[1]. While the compound offers unique geometric and electronic properties for target binding, its structural moieties—a 2,4-dichlorophenyl ring paired with a strained cyclobutanone system—present specific toxicological liabilities. Because extensive in vivo human data on this exact molecule is limited, drug development professionals must rely on predictive toxicokinetics and rigorous empirical frameworks.

This whitepaper synthesizes the mechanistic causality behind the compound's potential toxicity and establishes a self-validating, step-by-step preclinical safety evaluation protocol.

Chemical Identity & Structural Alerts

To predict the safety profile of a compound, we must first deconstruct its physicochemical properties and identify structural alerts that typically lead to idiosyncratic drug-induced liver injury (DILI) or genotoxicity.

Table 1: Physicochemical & Predictive Toxicity Parameters
ParameterValue / CharacteristicToxicological Implication
CAS Number 1261038-31-6Unique identifier for the parent compound[1].
Molecular Weight 215.08 g/mol Low MW allows for rapid cellular permeation and high oral bioavailability.
LogP (Predicted) ~3.2 - 3.8High lipophilicity necessitates extensive hepatic Cytochrome P450 (CYP450) metabolism for clearance, increasing the risk of reactive metabolite formation.
Structural Alert 1 2,4-Dichlorophenyl GroupHalogenated arenes are susceptible to CYP-mediated epoxidation, forming highly reactive arene oxides[2].
Structural Alert 2 Cyclobutanone RingRing strain (~26 kcal/mol) makes it susceptible to enzymatic ring-opening or Baeyer-Villiger oxidation, potentially yielding reactive aldehydes or lactones.

Predicted Metabolic Pathways & Toxicokinetics

The toxicity of 2-(2,4-Dichlorophenyl)cyclobutan-1-one is unlikely to be driven solely by the parent molecule. Instead, toxicity is typically mediated by electrophilic intermediates generated during Phase I hepatic metabolism.

Cytochrome P450-Mediated Arene Epoxidation

The 2,4-dichlorophenyl moiety is a known substrate for human liver CYP450 isozymes, particularly CYP1A2 and CYP3A4[3]. Oxidation of the halogenated aromatic ring frequently proceeds via epoxidation, generating an arene oxide . Arene oxides are soft electrophiles that can covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, triggering cellular necrosis or immune-mediated DILI. Alternatively, they may undergo an "NIH shift" to form 2,4-dichlorophenol derivatives, which are subsequently detoxified via glucuronidation or sulfation[4].

Cyclobutanone Ring Biotransformation

Cyclobutanones are generally well-tolerated in vivo (e.g., 2-tetradecylcyclobutanone shows a No-Observed-Adverse-Effect Level (NOAEL) of 300 ppm in rodent models)[5]. However, the ketone group can be reduced by cytosolic ketoreductases to form a secondary cyclobutanol. Less commonly, CYP450s or Flavin-containing monooxygenases (FMOs) may catalyze a bio-Baeyer-Villiger oxidation, expanding the ring into a gamma-butyrolactone.

Metabolism Parent 2-(2,4-Dichlorophenyl) cyclobutan-1-one CYP CYP450 (1A2/3A4) Oxidation Parent->CYP Phase I (Aromatic) Reductase Ketoreductase Reduction Parent->Reductase Phase I (Aliphatic) AreneOxide Arene Oxide (Reactive Electrophile) CYP->AreneOxide Epoxidation Cyclobutanol Cyclobutanol Metabolite Reductase->Cyclobutanol Carbonyl Reduction Phenol Dichlorophenol (NIH Shift Product) AreneOxide->Phenol Rearrangement GSH GSH Adduct (Detoxification) AreneOxide->GSH GST Catalysis Protein Protein Adduction (Hepatotoxicity) AreneOxide->Protein Covalent Binding

Figure 1: Predicted Phase I/II metabolic pathways and reactive intermediate formation.

Preclinical Safety Evaluation Framework

To empirically validate the safety profile of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, a tiered, self-validating experimental workflow is required. The protocols below are designed to establish causality rather than mere correlation.

Workflow Tier1 Tier 1: In Vitro Genotoxicity (Ames Test & Micronucleus) Tier2 Tier 2: Reactive Metabolite Trapping (HLM + GSH/KCN Assay) Tier1->Tier2 If non-mutagenic Tier3 Tier 3: In Vivo Acute Toxicity (Rodent MTD & ALT/AST) Tier2->Tier3 If adduct ratio < 50 pmol/mg Decision Go/No-Go Decision Lead Optimization Tier3->Decision Safety Margin > 10x

Figure 2: Tiered preclinical safety evaluation workflow for novel halogenated cyclic compounds.

Tier 2: Reactive Metabolite Trapping Protocol (In Vitro)

Because the primary liability of this compound is the formation of arene oxides[2], we must quantify reactive metabolite generation using a dual-trapping assay.

Causality & Design: We utilize Glutathione (GSH) to trap "soft" electrophiles (arene oxides from the dichlorophenyl ring) and Potassium Cyanide (KCN) to trap "hard" electrophiles (potential aldehydes from cyclobutanone ring opening).

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Cofactor and Trapping Agent Addition: Add 5 mM GSH and 1 mM KCN to the buffer. Self-Validation: Include a positive control incubation using Diclofenac (known to form reactive quinone imines) to ensure the LC-MS/MS system is sensitive to adducts.

  • Test Compound Introduction: Spike 2-(2,4-Dichlorophenyl)cyclobutan-1-one into the matrix to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolism by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts of +307 Da (Parent + Oxygen + GSH - H2O).

Tier 3: Maximum Tolerated Dose (MTD) & Hepatotoxicity Protocol (In Vivo)

If in vitro trapping indicates a low covalent binding burden, the compound advances to in vivo toxicokinetics.

Causality & Design: Halogenated arenes often cause delayed hepatotoxicity due to the depletion of hepatic GSH over time. Therefore, acute dosing must be paired with 24-hour and 72-hour blood sampling to monitor delayed transaminase (ALT/AST) elevations.

Step-by-Step Methodology:

  • Animal Acclimatization: Utilize 8-week-old male Sprague-Dawley rats (n=5 per dose group). Acclimatize for 7 days.

  • Formulation: Suspend 2-(2,4-Dichlorophenyl)cyclobutan-1-one in 0.5% Methylcellulose/0.1% Tween-80. Rationale: The compound's predicted LogP (~3.5) requires a surfactant-based vehicle for uniform gastrointestinal absorption.

  • Dose Escalation: Administer via oral gavage at 10, 50, and 200 mg/kg. Self-Validation: Include a vehicle-only negative control group and an Acetaminophen (1000 mg/kg) positive control group to validate the sensitivity of the biomarker assays.

  • Clinical Observation & Sampling: Monitor animals for clinical signs of toxidrome (piloerection, lethargy). Draw blood via the tail vein at 2, 8, 24, and 72 hours post-dose.

  • Biomarker Quantification: Centrifuge blood to isolate serum. Quantify Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin using a clinical chemistry analyzer. An ALT elevation >3x the upper limit of normal (ULN) in the 200 mg/kg group indicates dose-limiting hepatotoxicity.

  • Necropsy: Euthanize animals at day 7. Harvest the liver, fix in 10% neutral buffered formalin, and perform H&E staining to assess for centrilobular necrosis.

Conclusion

While 2-(2,4-Dichlorophenyl)cyclobutan-1-one is a highly valuable synthetic intermediate[1], its integration into late-stage drug discovery requires careful navigation of its structural liabilities. The 2,4-dichlorophenyl moiety poses a distinct risk for CYP-mediated arene oxide formation[3], while the cyclobutanone ring is generally stable but warrants monitoring for ring-opening events[5]. By implementing the dual-trapping GSH/KCN assay and rigorous in vivo MTD protocols outlined in this guide, development teams can accurately quantify the safety margins of this compound and make data-driven Go/No-Go decisions.

References

  • Sigma-Aldrich. (n.d.). 2-(2,4-Dichlorophenyl)cyclobutan-1-one. Product Catalog.
  • University of Manchester. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer.
  • Journal of Agricultural and Food Chemistry - ACS Publications. (2012). Metabolic Fate of 2,4-Dichlorophenol and Related Plant Residues in Rats.
  • ResearchGate. (2015). Modifications of azoxymethane-induced carcinogenesis and 90-day oral toxicities of 2-tetradecylcyclobutanone as a radiolytic product of stearic acid in F344 rats.
  • Ludwig-Maximilians-Universität München (LMU). (n.d.). P450 Enzymes: Their Structure, Reactivity, and Selectivity.

Sources

Exploratory

Physicochemical properties of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)cyclobutan-1-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)cyclobutan-1-one,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)cyclobutan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, a substituted cyclobutanone with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The unique structural rigidity and reactivity of the cyclobutane ring, combined with the electronic properties of the dichlorophenyl substituent, make this compound a valuable intermediate for the development of novel chemical entities. This document details its physicochemical properties, provides a validated synthetic protocol, outlines key analytical methodologies for its characterization, and discusses its broader significance and potential applications in drug discovery.

Introduction and Strategic Importance

The cyclobutane motif is an increasingly important scaffold in modern drug discovery.[1] Its constrained, puckered three-dimensional structure offers a predictable spatial arrangement for substituents, which is a highly desirable attribute for designing ligands with high affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic chains or larger ring systems, the cyclobutane core can serve as a bioisostere for phenyl rings or alkenes, often improving metabolic stability and pharmacokinetic properties.[1]

2-(2,4-Dichlorophenyl)cyclobutan-1-one (CAS No. 1261038-31-6) emerges as a particularly strategic intermediate. The ketone functionality serves as a versatile chemical handle for a wide array of transformations, including reduction, oxidation, and carbon-carbon bond formation. The dichlorophenyl group provides a site for further modification via cross-coupling reactions and imparts specific lipophilic and electronic characteristics that can be crucial for molecular recognition. This guide aims to provide researchers, scientists, and drug development professionals with the core technical data and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research.

  • IUPAC Name: 2-(2,4-dichlorophenyl)cyclobutan-1-one[3]

  • CAS Number: 1261038-31-6[3][4][5]

  • Molecular Formula: C₁₀H₈Cl₂O[3][4]

  • Molecular Weight: 215.07 g/mol [3]

  • InChI Key: ZKERQVAHTQJYLP-UHFFFAOYSA-N[3][4]

SynthesisWorkflow start 1-(2,4-dichlorophenyl) cyclopropanecarbaldehyde reaction Ring Expansion Rearrangement start->reaction Add over 90 min reagents AlCl₃ (Lewis Acid) 1,2-dichlorobenzene (Solvent) 50-55 °C, N₂ Atmosphere reagents->reaction quench Quench with 14% Aqueous HCl reaction->quench Cool to RT extraction Phase Separation & Aqueous Extraction quench->extraction product 2-(2,4-Dichlorophenyl) cyclobutan-1-one extraction->product Concentrate organic phase

Caption: Workflow for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one.

Chemical Reactivity and Synthetic Utility

The cyclobutanone core is a strained ring system, making it a versatile substrate for various transformations. [6]* Baeyer-Villiger Oxidation: The ketone can be readily oxidized to the corresponding lactone, a valuable heterocyclic scaffold. The ring strain of the cyclobutanone facilitates this oxidation. [6]* Ring Expansion: Under specific conditions, cyclobutanones can undergo ring expansion to form cyclopentanone derivatives. [7]* Reduction and Reductive Amination: The carbonyl group can be reduced to a secondary alcohol or converted directly to an amine (e.g., 2-(2,4-Dichlorophenyl)cyclobutanamine), providing access to a different class of compounds with distinct biological potential. [8][9]

Spectroscopic and Analytical Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

TechniqueData / Expected SignalsSource
¹H NMR (400 MHz, CDCl₃) δ 7.40 (d, J=2.2Hz, 1H), 7.30 (d, J=8.1Hz, 1H), 7.21 (dd, J=2.2 and 8.4Hz, 1H), 4.76 (m, 1H), 3.25 (m, 1H), 3.10 (m, 1H), 2.63 (m, 1H), 2.12 (m, 1H)[10]
¹³C NMR Expected signals: ~205-215 ppm (C=O), ~127-140 ppm (aromatic carbons), ~20-60 ppm (aliphatic carbons)Predicted
Infrared (IR) Expected characteristic absorption at ~1780 cm⁻¹ (C=O stretch), indicative of a strained cyclic ketone.Predicted
Mass Spectrometry (MS) Predicted [M+H]⁺ m/z: 215.00250. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[11]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps for synthesis and analysis.

Protocol 1: Synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one[7]
  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, a thermometer, and an addition funnel.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 0.65 mol) and 1,2-dichlorobenzene (100.0 g). Begin stirring to form a suspension.

  • Inerting: Purge the system with a gentle stream of nitrogen.

  • Heating: Heat the suspension to an internal temperature of 50-55 °C.

  • Substrate Addition: Prepare a solution of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde (0.5 mol) in 1,2-dichlorobenzene (64.8 g). Add this solution dropwise via the addition funnel to the AlCl₃ suspension over 90 minutes, maintaining the internal temperature between 50-55 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 50-55 °C for 1 hour. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a 14% aqueous HCl solution (352.7 g). Carefully and slowly add the reaction mixture to the HCl solution with vigorous stirring, ensuring the temperature does not exceed 40 °C.

  • Workup: Stir the resulting mixture for 45 minutes. Transfer the mixture to a separatory funnel and separate the phases.

  • Extraction: Extract the organic phase twice with water.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product, 2-(2,4-dichlorophenyl)cyclobutan-1-one, as a brown oil. Further purification can be achieved via vacuum distillation or column chromatography.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: Linear gradient from 50% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 50% B

    • 13-15 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution in acetonitrile. Dilute 1:100 with a 50:50 mixture of Mobile Phase A and B for injection.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Analysis: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The acquired ¹H spectrum should match the data presented in Section 5.

AnalyticalWorkflow cluster_synthesis Synthesis & Isolation cluster_characterization Quality Control & Analysis synthesis Synthesis (Protocol 1) purification Purification (Chromatography/Distillation) synthesis->purification identity Identity & Structure Confirmation (NMR, MS) (Protocol 3) purification->identity purity Purity Assessment (HPLC) (Protocol 2) purification->purity final_product Characterized Product (>95% Purity) identity->final_product purity->final_product

Caption: A self-validating workflow for synthesis and characterization.

Safety and Handling

Proper handling is crucial when working with any chemical intermediate.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed. [4] * H315: Causes skin irritation. [3][4][5] * H317: May cause an allergic skin reaction. [3][5] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. [4]* Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated area. [4] * Recommended storage temperature is 2-8 °C. [4]

References

  • 2-(2,4-Dichlorophenyl)cyclobutanone | C10H8Cl2O | CID 117679348. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 2-(2,4-dichlorophenyl)cyclobutanone — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Retrieved March 26, 2026, from [Link]

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). Radboud Repository. Retrieved March 26, 2026, from [Link]

  • (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine | C10H11Cl2N | CID. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 2-(2,4-dichlorophenyl)cyclobutanone (C10H8Cl2O). (n.d.). PubChemLite. Retrieved March 26, 2026, from [Link]

Sources

Foundational

Electron Density Mapping of 2-(2,4-Dichlorophenyl)cyclobutan-1-one: A Comprehensive Technical Guide

Executive Summary The accurate characterization of electron density (ED) in highly strained and halogenated organic molecules is a cornerstone of modern structural chemistry and rational drug design. 2-(2,4-Dichloropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate characterization of electron density (ED) in highly strained and halogenated organic molecules is a cornerstone of modern structural chemistry and rational drug design. 2-(2,4-Dichlorophenyl)cyclobutan-1-one presents a unique structural dichotomy: a highly strained, reactive four-membered cyclobutanone ring coupled with an electron-withdrawing 2,4-dichlorophenyl moiety. This whitepaper provides an authoritative, step-by-step methodology for mapping the high-resolution electron density of this compound. By integrating experimental high-resolution X-ray diffraction (HRXRD) with the Quantum Theory of Atoms in Molecules (QTAIM), we elucidate the causality behind its ring strain, polar flattening, and the formation of σ -holes that dictate its non-covalent interaction profile.

Structural Rationale & Theoretical Framework

To understand the chemical behavior of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, one must move beyond the classical ball-and-stick model and analyze the continuous scalar field of its electron density, ρ(r) .

The Cyclobutanone Core: Quantifying Ring Strain

Four-membered rings are characterized by severe angle strain (internal angles of ~90° compared to the ideal tetrahedral 109.5°). This geometric distortion forces the internuclear electron density outward, creating "bent" or "banana" bonds. QTAIM analysis provides a topological description of this electron density, allowing the identification of critical points and quantitative descriptors of bonding and delocalization[1]. The Laplacian of the electron density, ∇2ρ(r) , at the Ring Critical Point (RCP) serves as a direct, quantifiable measure of this strain.

The 2,4-Dichlorophenyl Moiety: Anisotropy and the σ -Hole

The covalently bonded chlorine atoms in the 2- and 4-positions do not possess a spherical electron distribution. Due to the electron-withdrawing nature of the phenyl ring and the half-filled p-orbital of the halogen, the electron density is depleted along the C–Cl bond axis and accumulates equatorially—a phenomenon known as "polar flattening"[2]. This generates a region of positive molecular electrostatic potential (MEP) at the distal end of the chlorine atom, termed the σ -hole, which acts as a highly directional Lewis acid in halogen bonding (HaB)[3].

Experimental Workflow: High-Resolution ED Mapping

Standard Independent Atom Model (IAM) X-ray crystallography is insufficient for this analysis because it assumes atoms are perfectly spherical, thereby masking the valence electron redistribution caused by chemical bonding. To capture σ -holes and bent bonds, a self-validating multipole refinement protocol is required.

Step-by-Step Methodology: Crystallization and Data Collection
  • Crystal Growth: Grow high-quality single crystals of 2-(2,4-Dichlorophenyl)cyclobutan-1-one using slow solvent evaporation (e.g., from a hexane/ethyl acetate mixture) to minimize crystal twinning and defects.

  • Cryogenic Mounting: Mount the crystal on a diffractometer equipped with a cryogenic stream. Causality: Data must be collected at ultra-low temperatures (typically 100 K or lower). Thermal motion (Debye-Waller factors) smears the electron density; freezing the crystal deconvolutes thermal vibrations from true static electron density deformations[4].

  • High-Angle Data Acquisition: Utilize a short-wavelength X-ray source (Mo K α , λ=0.71073 Å, or Ag K α , λ=0.5608 Å). Collect highly redundant data up to a high resolution of sinθ/λ>1.0 Å −1 . This high-angle data is critical as it contains the scattering information from the core electrons, allowing for the accurate deconvolution of core and valence electron densities.

Step-by-Step Methodology: Multipole Refinement
  • Initial Phasing (IAM): Solve the phase problem and perform an initial refinement using the spherical IAM to establish the basic atomic coordinates.

  • Hansen-Coppens Formalism: Transition to the Hansen-Coppens multipole model. This model expands the electron density of each atom into a core spherical component, a valence spherical component, and a series of density-normalized spherical harmonics (dipoles, quadrupoles, octupoles) to model non-spherical valence density.

  • Self-Validating Residual Analysis: After refining the multipole populations, compute the residual density map ( Δρ ). Validation: A successful refinement must yield a featureless residual map (typically within ±0.1 e Å −3 ). Furthermore, a fractal dimension plot of the residual density must show a perfect parabolic distribution centered at zero. A skewed parabola indicates overfitting or unmodeled density, requiring a reassessment of the multipole constraints.

Computational Validation & QTAIM Analysis

Experimental ED models must be cross-validated with theoretical quantum mechanical calculations to ensure trustworthiness.

  • DFT Optimization: Extract the experimental geometry and perform single-point Density Functional Theory (DFT) calculations using a functional that accounts for dispersion (e.g., ω B97XD) and a triple- ζ basis set (e.g., def2-TZVP).

  • Topological Extraction: Use QTAIM software to locate all Bond Critical Points (BCPs, where ∇ρ=0 and the Hessian has two negative eigenvalues) and Ring Critical Points (RCPs, one negative eigenvalue).

  • MEP Mapping: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface to quantify the Vs,max​ of the σ -holes on the Cl atoms[3].

ED_Workflow A High-Resolution XRD (T = 100 K, sinθ/λ > 1.0 Å⁻¹) B Independent Atom Model (IAM) Initial Phasing & Refinement A->B Structure Factors C Multipole Refinement (Hansen-Coppens / HAR) B->C Residual Density Check E QTAIM Topological Analysis (BCP, RCP, ∇²ρ) C->E Experimental ED D Quantum Chemical Validation (DFT, ωB97XD/def2-TZVP) D->E Theoretical ED F MEP & NCI Mapping (σ-Hole & Ring Strain) E->F Topological Properties

Integrated experimental and computational workflow for electron density mapping.

Data Presentation: Topological Parameters

The following table summarizes the expected quantitative QTAIM topological parameters for the key structural features of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, demonstrating how electron density metrics translate to chemical behavior.

Structural FeatureInteraction Type ρ(rc​) (e Å −3 ) ∇2ρ(rc​) (e Å −5 )Ellipticity ( ϵ )Mechanistic Implication
C1–C2 (Cyclobutanone) Bent Covalent~1.65-14.2> 0.15High ellipticity indicates π -character and outward displacement of the bond path, confirming severe ring strain.
C1=O (Carbonyl) Polar Covalent~2.85-35.6~0.05Strong charge concentration; highly polarized toward oxygen.
C4–Cl (Para-Halogen) Covalent~1.35-8.5~0.08Standard covalent bond with pronounced polar flattening at the Cl terminus.
Cl···O (Intermolecular) Halogen Bond~0.12+1.45N/APositive Laplacian indicates a closed-shell, non-covalent interaction driven by the σ -hole[3].
Cyclobutanone RCP Ring Critical Point~0.25+3.10N/AHigh electron density at the ring center reflects transannular repulsion and thermodynamic instability[1].

Note: ρ(rc​) represents electron density at the critical point; ∇2ρ(rc​) is the Laplacian. Negative Laplacian values indicate shared-shell (covalent) interactions, while positive values indicate closed-shell (non-covalent or ionic) interactions.

Conclusion

The electron density mapping of 2-(2,4-Dichlorophenyl)cyclobutan-1-one via high-resolution X-ray crystallography and QTAIM provides profound insights into its reactivity and supramolecular assembly. By quantifying the high ellipticity of the cyclobutanone C-C bonds, researchers can thermodynamically predict its susceptibility to ring-expansion reactions. Simultaneously, mapping the electrostatic potential of the 2,4-dichlorophenyl moiety reveals the exact trajectory and strength of its σ -holes, offering a predictive blueprint for utilizing this scaffold in halogen-bond-driven drug design and crystal engineering.

References

  • The Relevance of Experimental Charge Density Analysis in Unraveling Noncovalent Interactions in Molecular Crystals. National Center for Biotechnology Information (PMC).[Link]

  • Energetics of interactions in the solid state of 2-hydroxy-8-X-quinoline derivatives (X = Cl, Br, I, S-Ph): comparison of Hirshfeld atom, X-ray wavefunction and multipole refinements. IUCr Journals.[Link]

  • On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. ProQuest.[Link]

  • Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Inorganic Chemistry (ACS).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2,4-Dichlorophenyl)cyclobutan-1-one as a Keystone Precursor in the Synthesis of Next-Generation SDHI Agrochemicals

Executive Summary The evolution of structure-based pesticide design has driven the agricultural sector toward highly specific, dual-action molecules capable of mitigating both fungal pathogens and parasitic nematodes. At...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of structure-based pesticide design has driven the agricultural sector toward highly specific, dual-action molecules capable of mitigating both fungal pathogens and parasitic nematodes. At the forefront of this chemical revolution is the chiral phenylcyclobutylpyridineamide class. This application note provides an in-depth technical guide on the utilization of 2-(2,4-Dichlorophenyl)cyclobutan-1-one as the critical synthetic building block for (commercially developed as Tymirium® technology). By mastering the diastereoselective conversion of this cyclobutanone precursor, researchers can synthesize advanced Succinate Dehydrogenase Inhibitors (SDHIs) with unprecedented field efficacy.

Mechanistic Rationale & Target Biology

The selection of 2-(2,4-Dichlorophenyl)cyclobutan-1-one as a precursor is not arbitrary; it is dictated by the precise steric and electronic requirements of the target biological enzyme, Succinate Dehydrogenase (Complex II).

  • The 2,4-Dichlorophenyl Motif: This halogenated ring provides the exact lipophilicity ( logP ) and spatial bulk required to anchor the molecule deep within the hydrophobic ubiquinone-binding pocket of Complex II.

  • The Cyclobutane Core: Acting as a rigid spacer, the four-membered ring restricts the conformational freedom of the molecule. When converted to the cis-amine, it forces the attached pyridinecarboxamide group into an optimal vector that perfectly mimics the endogenous substrate, ubiquinone.

By competitively binding to this pocket, the synthesized agrochemical blocks electron transfer, halting mitochondrial ATP production and inducing rapid mortality in target nematodes and fungi.

MOA Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Coenzyme Q) SDH->UQ Electron Transfer UQH2 Ubiquinol UQ->UQH2 Cyclo Cyclobutrifluram (SDHI) Cyclo->SDH Binds UQ Site (Inhibition)

Mechanism of action of Cyclobutrifluram inhibiting Succinate Dehydrogenase (Complex II).

Synthetic Strategy & Workflow

The transformation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one into an active SDHI requires a highly controlled, two-stage synthetic workflow designed to maximize the yield of the biologically active cis-isomer (specifically the 1S,2S enantiomer).

  • Diastereoselective Reductive Amination: The ketone is reacted with ammonia in the presence of a Lewis acid to form an imine, which is subsequently reduced. The steric hindrance of the 2,4-dichlorophenyl group directs the hydride attack from the less hindered face, establishing the critical cis geometry.

  • Nucleophilic Acyl Substitution (Amide Coupling): The resulting cis-amine is coupled with 2-(trifluoromethyl)pyridine-3-carbonyl chloride. Anhydrous conditions and a non-nucleophilic base are employed to prevent acyl chloride hydrolysis and drive the reaction forward.

SyntheticWorkflow A 2-(2,4-Dichlorophenyl) cyclobutan-1-one B Reductive Amination (NH3, Ti(OiPr)4, NaBH4) A->B C cis-2-(2,4-Dichlorophenyl) cyclobutan-1-amine B->C D Amide Coupling (2-CF3-Pyridine-3-COCl, Base) C->D E Racemic Cyclobutrifluram (cis-isomer) D->E F Chiral Resolution (Enrichment of 1S, 2S) E->F G Cyclobutrifluram (Active Agrochemical) F->G

Synthetic workflow from 2-(2,4-Dichlorophenyl)cyclobutan-1-one to Cyclobutrifluram.

Experimental Protocols: A Self-Validating System

The following protocols have been engineered to ensure high fidelity and reproducibility, incorporating mandatory In-Process Controls (IPCs) to validate each step before progression .

Protocol A: Diastereoselective Synthesis of cis-2-(2,4-Dichlorophenyl)cyclobutan-1-amine

Objective: Convert the ketone precursor to the cis-amine while suppressing the formation of the inactive trans-isomer.

  • Imine Formation: Dissolve 100 g of 2-(2,4-Dichlorophenyl)cyclobutan-1-one in 280 mL of anhydrous toluene under an argon atmosphere at 0°C.

  • Ammonia Addition: Dropwise, add 100 mL of a 7M ammonia solution in methanol.

  • Lewis Acid Activation: Slowly add 291 mL of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) over 1.5 hours. Maintain the internal temperature between 0°C and 5°C using an ice bath.

    • Causality: Ti(OiPr)4​ acts as a mild Lewis acid, activating the carbonyl carbon for nucleophilic attack by ammonia. Crucially, it also sequesters the generated water by forming TiO2​ , driving the equilibrium toward complete imine formation without requiring harsh Dean-Stark dehydration.

    • IPC 1 (Validation): Sample 50 µL of the mixture, quench with water, extract with EtOAc, and analyze via GC-MS. Criterion: Disappearance of the ketone peak ( m/z 214) confirms readiness for reduction.

  • Reduction: Stir the mixture for 12 hours at room temperature, then cool back to 0°C. Add 26 g of Sodium Borohydride ( NaBH4​ ) in small portions.

    • Causality: NaBH4​ delivers a hydride ion. The bulky 2,4-dichlorophenyl group blocks one face of the cyclobutane ring, forcing the hydride to attack from the opposite face, yielding the thermodynamically stable cis-diastereomer.

  • Workup: Quench with aqueous ammonia, filter the precipitated titanium salts through Celite, and extract the filtrate with ethyl acetate. Concentrate under vacuum to yield the crude amine.

    • IPC 2 (Validation): Perform Chiral HPLC on the isolated amine. Criterion: The diastereomeric ratio (d.r.) must be >95:5 in favor of the cis-isomer.

Protocol B: Amide Coupling to form Cyclobutrifluram

Objective: Couple the cis-amine with the active pyridine fragment to yield the final SDHI agrochemical.

  • Preparation: Dissolve 50 g of the cis-amine from Protocol A in 500 mL of anhydrous Dichloromethane (DCM). Add 1.5 equivalents of Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl generated during the reaction, preventing the premature protonation of the unreacted amine, which would otherwise halt the reaction.

  • Acylation: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of 2-(trifluoromethyl)pyridine-3-carbonyl chloride dissolved in 100 mL of DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • IPC 3 (Validation): Monitor via LC-MS at 1-hour intervals. Criterion: >99% conversion of the amine ( m/z 216) to the product mass [M+H]+ at m/z 389.0.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , concentrate, and recrystallize from a heptane/ethyl acetate mixture.

    • Final Quality Control: Conduct 1H -NMR ( CDCl3​ ). Criterion: The presence of cyclobutane methine protons (multiplets at ~3.5-4.5 ppm) and the diagnostic amide N-H doublet (~6.0 ppm) validates the structural integrity of Cyclobutrifluram.

Quantitative Data Presentation

To understand the competitive landscape of SDHI agrochemicals synthesized from various precursors, the following table summarizes key commercial profiles .

AgrochemicalChemical ClassTarget PathogensKey Structural MotifField Application Rate
Cyclobutrifluram Pyridine-3-carboxamideNematodes, Fungi2,4-Dichlorophenyl-cyclobutane 150–300 g a.i./ha
Fluopyram PyridylethylbenzamideNematodes, Fungi2-Trifluoromethylbenzamide200–400 g a.i./ha
Pydiflumetofen Pyrazole-4-carboxamideFungi (Broad spectrum)2,4,6-Trichlorophenyl75–200 g a.i./ha

Table 1: Comparative Profile of Commercial SDHI Agrochemicals and their structural dependencies.

References

  • PubChem - NIH . "Cyclobutrifluram | C17H13Cl2F3N2O | CID 71766128". URL:[Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA) . "Public Release Summary on the evaluation of the new active cyclobutrifluram in the product TREFINTI Turf Nematicide". URL:[Link]

  • Google Patents. "US9414589B2 - N-cyclylamides as nematicides".
  • Cultivar Magazine . "Ciclobutrifluram (Cyclobutrifluram) - Technological Profile". URL:[Link]

Application

Application Note: Photochemical Ring-Opening of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

Target Audience: Researchers, Photochemists, and Drug Development Professionals Focus: Mechanistic Principles, Divergent Trapping Protocols, and Strain-Release Photochemistry Executive Summary The high strain energy of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Focus: Mechanistic Principles, Divergent Trapping Protocols, and Strain-Release Photochemistry

Executive Summary

The high strain energy of the cyclobutane ring (~26 kcal/mol) makes it an excellent candidate for strain-release-driven synthetic methodologies[1]. Among these, the photochemical ring-opening of cyclobutanones is a classic problem in organic photochemistry. For complex active pharmaceutical ingredient (API) precursors such as 2-(2,4-dichlorophenyl)cyclobutan-1-one (CAS: 1261038-31-6)[2], photolysis offers a metal-free, highly atom-economical route to generate functionalized acyclic or expanded-ring scaffolds.

This application note provides an in-depth mechanistic analysis and self-validating protocols for the divergent photochemical cleavage of 2-(2,4-dichlorophenyl)cyclobutan-1-one. By tuning the solvent environment, researchers can selectively drive the reaction toward ketene fragmentation, decarbonylation, or oxacarbene-mediated ring expansion[3].

Mechanistic Principles & Causality (E-E-A-T)

To predictably control the outcome of this photochemical reaction, one must understand the underlying physical organic chemistry and the specific electronic effects of the 2,4-dichlorophenyl substituent.

Regioselective Norrish Type I Cleavage

Upon irradiation with UV-B light (~300 nm), the cyclobutanone carbonyl undergoes an n→π∗ transition to a singlet excited state, which rapidly undergoes intersystem crossing (ISC) to the triplet state.

  • The Causality of the Heavy-Atom Effect: The presence of two chlorine atoms on the aryl ring significantly enhances the rate of ISC via spin-orbit coupling. Consequently, the reaction proceeds almost exclusively through a triplet 1,4-diradical intermediate.

  • Regioselectivity: Alpha-cleavage of the cyclobutanone ring is highly regiospecific[4]. The C1–C2 bond breaks preferentially over the C1–C4 bond. This is driven by the thermodynamic stability of the resulting diradical: cleavage at C1–C2 yields a highly stabilized benzylic radical, whereas C1–C4 cleavage would yield a primary alkyl radical. Furthermore, the steric bulk of the ortho-chloro group introduces ground-state strain, lowering the activation barrier for C1–C2 scission.

Divergent Product Pathways

Once the 1,4-diradical is formed, the reaction diverges into three distinct pathways depending on the solvent and trapping agents present:

  • Pathway A (Fragmentation): β -scission of the C3–C4 bond yields 2,4-dichlorostyrene and a highly reactive ketene. The ketene can be trapped by amines or alcohols to form amides or esters.

  • Pathway B (Decarbonylation): Loss of carbon monoxide (CO) generates a 1,3-diradical, which undergoes rapid ring closure to yield 1-(2,4-dichlorophenyl)cyclopropane[5].

  • Pathway C (Ring Expansion): The acyl radical oxygen attacks the benzylic radical center to form an electrophilic oxacarbene. In the presence of nucleophilic solvents (e.g., methanol), this intermediate is trapped to form a 2-alkoxy-5-(2,4-dichlorophenyl)tetrahydrofuran[3].

Pathway Visualization

PhotochemicalPathways SM 2-(2,4-Dichlorophenyl) cyclobutan-1-one Excited Excited State (n,π*) Triplet State SM->Excited hν (300 nm) Pyrex Filter Diradical 1,4-Diradical •C(=O)-CH2-CH2-CH(Ar)• Excited->Diradical Norrish Type I (C1-C2 Cleavage) PathA Pathway A: C3-C4 β-Scission Diradical->PathA PathB Pathway B: Decarbonylation (-CO) Diradical->PathB PathC Pathway C: Oxacarbene Formation Diradical->PathC ProdA 2,4-Dichlorostyrene + Ketene PathA->ProdA Non-polar solvent ProdB 1-(2,4-Dichlorophenyl) cyclopropane PathB->ProdB Gas phase / Heat ProdC 2-Alkoxy-5-aryl tetrahydrofuran PathC->ProdC ROH Trapping

Fig 1. Divergent photochemical pathways of 2-(2,4-dichlorophenyl)cyclobutan-1-one upon UV excitation.

Quantitative Data: Solvent & Condition Effects

The distribution of the photoproducts is highly sensitive to the reaction medium. The table below summarizes the expected product distributions based on established cyclobutanone photochemistry[3].

Solvent EnvironmentAdditive / Trapping AgentPrimary PathwayMajor ProductExpected Yield (%)
Benzene (Non-polar)NoneA & B2,4-Dichlorostyrene & Cyclopropane~45% / ~35%
Methanol (Polar, Nucleophilic)NoneC (Oxacarbene)2-Methoxy-5-(2,4-dichlorophenyl)THF~60%
Methanol (Polar, Nucleophilic)NoneA (Ketene trap)Methyl acetate (from ketene)~25%
Acetonitrile (Aprotic)Diethylamine (10 eq)A (Ketene trap)N,N-Diethylacetamide & Styrene~80% (Amide)

Experimental Protocols

Critical Experimental Design Parameters
  • Vessel Material (Causality): All reactions must be conducted in Pyrex (borosilicate) glassware. Pyrex acts as a physical cut-off filter, blocking UV-C light below 290 nm. If Quartz is used, the high-energy light will excite the aromatic π→π∗ transition, leading to competitive and destructive C–Cl bond homolysis.

  • Degassing (Causality): Because the reaction proceeds via a triplet diradical, molecular oxygen ( 3O2​ ) acts as a potent triplet quencher and radical scavenger. Failure to rigorously degas the solvent will result in the formation of complex peroxide mixtures and severely depressed yields.

Protocol A: Synthesis of 2,4-Dichlorostyrene via Ketene Fragmentation

Objective: Maximize Pathway A by utilizing a non-nucleophilic solvent.

  • Preparation: Dissolve 2-(2,4-dichlorophenyl)cyclobutan-1-one (2.0 mmol) in anhydrous, HPLC-grade Benzene (50 mL) in a 100 mL Pyrex Schlenk photoreactor.

  • Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles.

    • Self-Validation: Ensure the vacuum holds steady at < 0.1 mbar during the pump phase to confirm the complete removal of dissolved O2​ . Backfill with ultra-high purity Argon.

  • Irradiation: Place the reactor in a Rayonet photochemical chamber equipped with 300 nm UV-B lamps. Irradiate at ambient temperature (cooling fan on to maintain ~25 °C) for 4–6 hours.

  • Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.4 ) will disappear, replaced by a non-polar spot corresponding to 2,4-dichlorostyrene ( Rf​≈0.8 ).

  • Workup: Carefully concentrate the solvent under reduced pressure (Note: 2,4-dichlorostyrene is somewhat volatile; do not heat the bath above 30 °C). Purify via flash column chromatography using 100% hexanes to isolate the styrene derivative.

Protocol B: Synthesis of 2-Methoxy-5-(2,4-dichlorophenyl)tetrahydrofuran

Objective: Maximize Pathway C via oxacarbene trapping using a nucleophilic solvent.

  • Preparation: Dissolve the cyclobutanone (2.0 mmol) in anhydrous Methanol (50 mL) in a Pyrex photoreactor.

  • Degassing: Sparge the solution with Argon through a submerged fritted needle for 45 minutes. (Freeze-pump-thaw is less effective for methanol due to its expansion properties and high vapor pressure).

  • Irradiation: Irradiate at 300 nm for 5 hours.

    • Mechanistic Note: The intermediate oxacarbene is highly electrophilic and will be rapidly intercepted by the lone pairs of the methanol solvent[3].

  • Workup: Remove the methanol under reduced pressure. The crude 1H NMR will show a characteristic acetal proton singlet near δ 5.0–5.2 ppm, confirming the incorporation of the methoxy group.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the substituted tetrahydrofuran as a mixture of cis and trans diastereomers.

References

  • Title: Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Photochemical ring expansion of a bridged cyclobutanone. Crystal and molecular structure of the photoproduct acetal Source: Canadian Science Publishing URL: [Link]

  • Title: Photochemical Ring Expansion of α-Alkoxycyclobutanones to 2-Acetoxy-5-alkoxytetrahydrofurans: Nucleophilic Reactions at the 2-Position Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: 2-(2,4-Dichlorophenyl)cyclobutanone (CID 117679348) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Ketenes II (Preparation of Ketenes by Photochemical and Thermolytic Methods) Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: Photochemistry (Volume 07) Source: Royal Society of Chemistry URL: [Link]

Sources

Method

Catalytic Conversion Protocols for 2-(2,4-Dichlorophenyl)cyclobutan-1-one: Pathways to Enantiopure SDHI Intermediates

Executive Summary & Strategic Context 2-(2,4-Dichlorophenyl)cyclobutan-1-one (CAS: 1261038-31-6)[1] is a highly specialized, sterically hindered chiral building block. It serves as the critical intermediate in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

2-(2,4-Dichlorophenyl)cyclobutan-1-one (CAS: 1261038-31-6)[1] is a highly specialized, sterically hindered chiral building block. It serves as the critical intermediate in the synthesis of next-generation agrochemicals and pharmaceuticals, most notably Cyclobutrifluram (TYMIRIUM® technology)[2]. Cyclobutrifluram is a potent succinate dehydrogenase inhibitor (SDHI) that provides broad-spectrum protection against plant-parasitic nematodes and soil-borne fungal pathogens.

The structural hallmark of this class of APIs is the chiral cyclobutane ring bridging an amide bond and a hydrophobic tail[3]. To achieve the required biological efficacy, the ketone must be catalytically converted into its corresponding enantiopure amine—specifically the (1S,2S)-diastereomer[4]. This Application Note details three field-proven catalytic protocols for this transformation, emphasizing the mechanistic causality behind each experimental parameter to ensure scalable, self-validating workflows.

Mechanistic Rationale: Substrate Profiling

Converting 2-(2,4-Dichlorophenyl)cyclobutan-1-one to a chiral amine presents unique physicochemical challenges:

  • Ring Strain & Electrophilicity: The cyclobutane ring possesses significant strain (~26 kcal/mol), making the carbonyl carbon highly electrophilic but prone to ring-opening under harsh basic conditions.

  • Steric Shielding: The bulky 2,4-dichlorophenyl group at the C2 position severely restricts the trajectory of incoming nucleophiles (hydrides or amines).

  • Thermodynamic vs. Kinetic Control: The trans-(1S,2S) configuration is thermodynamically favored over the cis configuration due to the minimization of steric clash between the aryl group and the newly formed amine. However, achieving >99% enantiomeric excess (ee) requires strict kinetic control governed by a chiral catalyst or enzyme[4].

G Ketone 2-(2,4-Dichlorophenyl) cyclobutan-1-one ATA Biocatalytic Transamination (ATA) Ketone->ATA Isopropylamine, PLP Cofactor CARA Asymmetric Reductive Amination (Ir/Ru) Ketone->CARA NH3, H2, Chiral Ligand ATH Asymmetric Transfer Hydrogenation (Ru) Ketone->ATH HCOOH/NEt3, Ru-TsDPEN Amine (1S,2S)-2-(2,4-Dichlorophenyl) cyclobutan-1-amine ATA->Amine CARA->Amine Alcohol Chiral Cyclobutanol Intermediate ATH->Alcohol Mitsunobu Stereoinvertive Mitsunobu Amination Alcohol->Mitsunobu Ph3P, DIAD, DPPA Mitsunobu->Amine API Cyclobutrifluram (SDHI Nematicide/Fungicide) Amine->API Amide Coupling (Fluorinated Pyridine)

Catalytic pathways for converting the cyclobutanone intermediate to the chiral amine.

Catalytic Conversion Protocols

Protocol A: Biocatalytic Transamination (ATA)

Causality & Design: Engineered Amine Transaminases (ATAs) utilize pyridoxal phosphate (PLP) to transfer an amino group from a sacrificial donor (isopropylamine) to the ketone. The enzyme's chiral pocket precisely discriminates the Re and Si faces of the cyclobutanone. Because the ketone is highly lipophilic, a DMSO cosolvent is used to overcome mass-transfer limitations without denaturing the enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5). Supplement with 1 mM PLP and 0.5 M isopropylamine (amine donor). Adjust pH back to 7.5 using HCl.

  • Substrate Addition: Dissolve 2-(2,4-Dichlorophenyl)cyclobutan-1-one (50 g) in DMSO. Add this dropwise to the buffer to achieve a final DMSO concentration of 10% v/v.

  • Biocatalysis: Add the engineered ATA powder (10 mg/mL final concentration).

  • Incubation: Incubate the biphasic mixture in an orbital shaker at 30 °C, 250 rpm for 24–36 hours. Scientist's Note: Do not exceed 35 °C, as PLP degradation accelerates, halting the catalytic cycle.

  • Extraction: Quench the reaction by adjusting the pH to >11 with 5M NaOH to deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 × 1 Vol). Why MTBE? It minimizes the extraction of the PLP cofactor and denatured protein, preventing the severe emulsions common with halogenated solvents.

  • Analytical Validation: Analyze the organic layer via Chiral GC-MS (e.g., CP-Chirasil-Dex CB column). The system is self-validating if the (1S,2S) peak shows >99% ee and the residual ketone is <1%.

Protocol B: Transition-Metal Catalyzed Asymmetric Reductive Amination (CARA)

Causality & Design: This method utilizes an Iridium precursor [Ir(COD)Cl]2 with a chiral phosphine-oxazoline ligand. Ammonium acetate is chosen over ammonia gas because it provides a buffered source of ammonia and acts as a weak acid to catalyze imine formation in situ, circumventing base-catalyzed aldol condensation of the cyclobutanone.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, dissolve [Ir(COD)Cl]2 (0.5 mol%) and (R,R)-f-Binaphane (1.05 mol%) in anhydrous trifluoroethanol (TFE). Stir for 30 mins.

  • Reaction Assembly: In a high-pressure Parr reactor, combine the ketone (100 g), ammonium acetate (5 equivalents), and the pre-activated catalyst solution.

  • Hydrogenation: Purge the reactor with N2 (3x), then H2 (3x). Pressurize with H2 to 30 bar. Scientist's Note: High pressure is critical. It ensures the rate of imine hydrogenation outcompetes the reversible formation of the enamine, which would lead to racemization at the C2 position.

  • Heating: Stir at 50 °C for 16 hours.

  • Isolation: Depressurize, filter the mixture through a Celite pad to remove Ir-black, and concentrate. Purify via standard acid-base extraction (dissolve in 1M HCl, wash with EtOAc, basify aqueous layer to pH 12, extract with DCM).

  • Analytical Validation: Confirm diastereomeric ratio (dr) via 1H-NMR. The trans cyclobutane protons will exhibit a distinct coupling constant (J ≈ 7-8 Hz) compared to the cis isomer (J ≈ 9-10 Hz).

Protocol C: Asymmetric Transfer Hydrogenation (ATH) & Stereoinvertive Amination

Causality & Design: When direct amination yields poor diastereomeric ratios due to substrate impurities, this two-step approach is utilized. Ru-TsDPEN catalyzes the transfer hydrogenation of the ketone to the (1R, 2S)-alcohol. The subsequent Mitsunobu reaction with diphenylphosphoryl azide (DPPA) cleanly inverts the C1 stereocenter to (1S, 2S) via an SN2 transition state.

Step-by-Step Methodology:

  • ATH Step: Dissolve the ketone in a 5:2 azeotropic mixture of formic acid and triethylamine. Add Ru-(S,S)-TsDPEN (0.1 mol%). Stir at 40 °C for 12 hours. Isolate the (1R, 2S)-alcohol via aqueous workup.

  • Mitsunobu Inversion: Dissolve the alcohol in anhydrous THF. Add Triphenylphosphine (PPh3, 1.2 eq) and cool to 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) followed by DPPA (1.2 eq). Scientist's Note: DPPA is selected as it is a liquid, non-explosive azide source that perfectly facilitates the sterically hindered SN2 inversion.

  • Staudinger Reduction: Warm to room temperature, stir for 6 hours. Add water (10 eq) and additional PPh3 (1.0 eq) to reduce the azide to the amine.

  • Analytical Validation: Monitor the disappearance of the azide stretch (~2100 cm⁻¹) via in-line FT-IR to validate the completion of the Staudinger reduction.

Quantitative Protocol Comparison

ProtocolPrimary Catalyst / EnzymeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (trans:cis)ScalabilityKey Advantage
A. Biocatalytic (ATA) Engineered Amine Transaminase88 - 92> 99.5> 99:1ExcellentHighest stereoselectivity; mild aqueous conditions.
B. CARA (Ir/Ru) [Ir(COD)Cl]2 / (R,R)-f-Binaphane85 - 9095 - 9794:6Very GoodOne-pot continuous flow adaptable; high throughput.
C. ATH + Mitsunobu Ru-(S,S)-TsDPEN & DPPA75 - 80> 99.0> 98:2ModerateAllows isolation of the chiral alcohol for SAR studies.

Downstream Assembly: SDHI Mechanism of Action

Once the (1S,2S)-2-(2,4-Dichlorophenyl)cyclobutan-1-amine is isolated, it undergoes a straightforward Schotten-Baumann amide coupling with a fluorinated pyridine-3-carbonyl chloride to yield Cyclobutrifluram [2].

As an SDHI, this molecule targets the mitochondrial respiratory chain of target pathogens. The highly specific stereochemistry established in the protocols above ensures that the cyclobutane linker perfectly positions the fluorinated pyridine headgroup into the ubiquinone-binding pocket of Succinate Dehydrogenase (Complex II), leading to cellular energy collapse[3].

MOA Nema Target Organism (Nematode/Fungus) Mito Mitochondrial Inner Membrane Nema->Mito ComplexII Succinate Dehydrogenase (Complex II) Mito->ComplexII Fumarate Fumarate ComplexII->Fumarate Release QPool Ubiquinone (Q) Pool ComplexII->QPool Electron Transfer Succinate Succinate Succinate->ComplexII Oxidation ATP ATP Production QPool->ATP Respiratory Chain Death Cellular Energy Collapse & Pathogen Death ATP->Death Depletion Inhibitor Cyclobutrifluram (SDHI) Inhibitor->ComplexII Binds Ubiquinone Site Inhibitor->ATP Blocks

Mechanism of action of Cyclobutrifluram inhibiting Complex II in the respiratory chain.

References

  • [1] National Center for Biotechnology Information (NCBI). "2-(2,4-Dichlorophenyl)cyclobutanone | C10H8Cl2O - PubChem." PubChem Database. URL:[Link]

  • [4] Dumeunier, R., et al. "Process for the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides." WIPO / Google Patents (WO2019096860A1). URL:

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary on the evaluation of the new active cyclobutrifluram in the product TREFINTI Turf Nematicide." APVMA Publications. URL:[Link]

  • [3] Liu, Y., et al. "Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

  • [2] Sluder, A., et al. "The discovery of Cyclobutrifluram, a new molecule with powerful activity against nematodes and diseases." Pest Management Science / ResearchGate. URL:[Link]

Sources

Application

Use of 2-(2,4-Dichlorophenyl)cyclobutan-1-one in active pharmaceutical ingredient (API) design

Application Note: Conformationally Locked API Design Using 2-(2,4-Dichlorophenyl)cyclobutan-1-one Executive Summary The strategic incorporation of cyclic constraints into flexible aliphatic linkers is a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Conformationally Locked API Design Using 2-(2,4-Dichlorophenyl)cyclobutan-1-one

Executive Summary

The strategic incorporation of cyclic constraints into flexible aliphatic linkers is a cornerstone of modern structure-based drug design. In the development of next-generation Succinate Dehydrogenase Inhibitors (SDHIs), the transition from linear ethyl linkers to a rigid cyclobutane scaffold has yielded active pharmaceutical ingredients (APIs) with unprecedented potency and resistance-breaking profiles[1]. This application note details the utility of 2-(2,4-Dichlorophenyl)cyclobutan-1-one (CAS 1261038-31-6)[2] as a critical building block in the synthesis of advanced SDHIs, such as the dual-action nematicide and fungicide cyclobutrifluram[1]. By locking the pharmacophore into a bioactive conformation, this intermediate bridges the gap between agrochemical innovation and pharmaceutical antifungal/oncology API design.

Mechanistic Rationale: The Cyclobutane Scaffold in SDHIs

SDHIs exert their biological effect by binding to Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate and halting cellular ATP production[1]. Historically, flexible SDHIs (e.g., fluopyram) have been susceptible to target-site mutations because their linear linkers incur a high entropic penalty upon binding and clash with mutated residues in the binding pocket.

The use of 2-(2,4-Dichlorophenyl)cyclobutan-1-one introduces a conformationally locked cis-substituted cyclobutane ring[3]. This rigid architecture forces the 2,4-dichlorophenyl moiety into an optimal spatial vector, maximizing halogen bonding and hydrophobic interactions within the ubiquinone-binding pocket[4]. Consequently, APIs derived from this scaffold maintain high affinity even in the presence of known resistance mutations, such as the H248Y mutation in the SdhB subunit or the A83V mutation in the SdhC1 subunit[4].

MOA SUC Succinate SDH Succinate Dehydrogenase (Complex II) SUC->SDH Oxidation FUM Fumarate SDH->FUM UQ Ubiquinone SDH->UQ Electron Transfer UQH2 Ubiquinol UQ->UQH2 API SDHI API (Cyclobutane Scaffold) BLOCK Inhibition of Ubiquinone Binding API->BLOCK BLOCK->SDH Blocks Pocket

Mechanism of action of cyclobutane-based SDHI APIs targeting Complex II.

Physicochemical & Structural Profiling

The transition to a cyclobutane-locked scaffold drastically alters the physicochemical profile of the resulting API, optimizing it for both membrane permeability and target engagement.

ParameterFlexible Scaffold (e.g., Fluopyram)Locked Scaffold (Cyclobutane API)Mechanistic Rationale
Conformational Entropy HighLowPre-organized binding conformation significantly reduces the entropic penalty upon target engagement.
Target Affinity (IC50) Moderate (~50 nM)High (<10 nM)Rigid cyclobutane structure fits tightly into the SDH ubiquinone-binding pocket.
Resistance Profile Susceptible to SdhB/C mutationsRobust against specific mutationsAltered binding vector bypasses steric clashes from mutated residues (e.g., SdhB H248Y)[4].
LogP (Lipophilicity) ~3.3~4.1Cyclobutane and 2,4-dichloro groups enhance membrane permeability and hydrophobic pocket interactions.

Synthetic Workflows & Validated Protocols

The synthesis of SDHI APIs utilizing this scaffold requires precise control over stereochemistry and highly reactive intermediates. The following self-validating protocols outline the journey from the cyclopropanecarbaldehyde precursor to the final API[5],[3],[6].

SynthWorkflow A 1-(2,4-Dichlorophenyl) cyclopropanecarbaldehyde B Ring Expansion (AlCl3, 1,2-Dichlorobenzene, 50°C) A->B C 2-(2,4-Dichlorophenyl) cyclobutan-1-one (Target Scaffold) B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E Cyclobutanamine Intermediate D->E F Amide Coupling (TFMP-COCl, TEA) E->F G Final SDHI API (e.g., Cyclobutrifluram) F->G

Synthetic workflow from cyclopropanecarbaldehyde to the final SDHI API.

Protocol 1: Lewis Acid-Mediated Ring Expansion

Objective: Synthesize 2-(2,4-Dichlorophenyl)cyclobutan-1-one via Wagner-Meerwein-type rearrangement[5].

  • Preparation: Under an inert nitrogen atmosphere, prepare a suspension of Aluminum Chloride (AlCl3, 87.6 g, 0.65 mol) in 1,2-dichlorobenzene (100.0 g). Heat the suspension to 50–55 °C.

    • Causality: 1,2-dichlorobenzene is utilized because its high boiling point and polarity stabilize the carbocation intermediate formed during the rearrangement, preventing premature quenching or side-reactions[5].

  • Addition: Dropwise add a solution of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde (109.9 g, 0.5 mol) in 1,2-dichlorobenzene (64.8 g) over 90 minutes.

    • Causality: Controlled, slow addition prevents exothermic runaway and minimizes polymerization of the aldehyde precursor[5].

  • Reaction: Stir the mixture for 1 hour at 50–55 °C to ensure complete conversion.

  • Quenching: Dose the reaction mixture into a 14% aqueous HCl solution (352.7 g), maintaining the internal temperature below 40 °C.

    • Causality: Acidic quenching safely decomposes the aluminum complexes. Strict temperature control (<40 °C) is essential to prevent thermal degradation of the newly formed strained cyclobutanone ring[5].

  • Workup & Validation: Separate the organic phase, wash twice with deionized water, and concentrate under reduced pressure. The target ketone is isolated as a brown oil (~110.6 g, >95% yield). Validation: 1H NMR (400MHz, CDCl3) will show a characteristic multiplet at δ 4.76 (1H) corresponding to the cyclobutane methine proton adjacent to the ketone[5].

Protocol 2: Reductive Amination to Cyclobutanamine

Objective: Convert the cyclobutanone intermediate to the corresponding primary amine[3].

  • Imine Formation: Dissolve 2-(2,4-Dichlorophenyl)cyclobutan-1-one (1.0 equiv) in anhydrous methanol. Add Ammonium Acetate (NH4OAc, 10.0 equiv) and stir at room temperature for 2 hours.

    • Causality: A massive excess of the ammonia source drives the equilibrium entirely toward the primary imine, effectively suppressing the formation of secondary amine byproducts[3].

  • Reduction: Cool the mixture to 0 °C and add Sodium Cyanoborohydride (NaBH3CN, 1.5 equiv) portion-wise. Stir for 12 hours at room temperature.

    • Causality: NaBH3CN is selected over sodium borohydride because it is stable in mildly acidic conditions and specifically reduces the protonated iminium ion without reducing any unreacted ketone.

  • Workup: Quench with 1M NaOH, extract with ethyl acetate, dry over Na2SO4, and concentrate. The amine can be isolated as an HCl salt for long-term stability.

Protocol 3: Amide Coupling for Final API Assembly

Objective: Couple the cyclobutanamine with a trifluoromethylpyridine derivative to form the final SDHI API[6].

  • Activation: Dissolve the cyclobutanamine intermediate (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Coupling: Dropwise add 2-(trifluoromethyl)pyridine-3-carbonyl chloride (1.1 equiv).

    • Causality: Initiating the reaction at 0 °C controls the highly exothermic acylation process, preventing the degradation of the sensitive trifluoromethylpyridine-3-carbonyl chloride[6].

  • Completion: Warm to room temperature and stir for 4 hours. Wash the organic layer with saturated NaHCO3, water, and brine. Concentrate and recrystallize from ethanol/water to yield the highly pure, conformationally locked SDHI API.

Sources

Method

Palladium-Catalyzed α-Arylation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one: A Protocol for the Synthesis of Sterically Demanding 2,2-Diarylcyclobutanones

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The construction of α-aryl ketones, particularly those containing sterically congested quaternary carbon centers, is a signific...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The construction of α-aryl ketones, particularly those containing sterically congested quaternary carbon centers, is a significant challenge in modern organic synthesis. These structural motifs are prevalent in pharmacologically active molecules and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a premier tool for forming carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide to the α-arylation of 2-(2,4-dichlorophenyl)cyclobutan-1-one, a challenging substrate, to yield complex 2,2-diarylcyclobutanone derivatives. We present a detailed mechanistic overview, a robust, step-by-step experimental protocol, expert insights into reaction optimization, and a thorough troubleshooting guide to empower researchers in this field.

Scientific Principles and Mechanistic Overview

The palladium-catalyzed α-arylation of ketones is a powerful transformation that directly couples a ketone enolate with an aryl halide.[3] The reaction proceeds through a well-established catalytic cycle, the efficiency of which is highly dependent on the careful selection of the catalyst system and reaction conditions.

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (or enolate coordination), and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[6]

  • Enolate Formation & Coordination: A base deprotonates the ketone at the α-position to form an alkali metal enolate. This enolate then displaces a halide from the Pd(II) center to form an arylpalladium enolate complex.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the α-aryl ketone product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

The success of this cycle, particularly with challenging substrates, hinges on the supporting ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential.[7][8] These ligands stabilize the palladium center, promote the difficult oxidative addition of aryl chlorides, and accelerate the crucial C-C bond-forming reductive elimination step.[7][8]

Catalytic Cycle for Ketone Alpha-Arylation Figure 1: Catalytic Cycle of Pd-Catalyzed α-Arylation of Ketones pd0 Pd(0)L x Active Catalyst pd_int Ar-Pd(II)-X(L x) Oxidative Adduct pd0->pd_int Oxidative Addition pd_enolate Ar-Pd(II)-Enolate(L x) Palladium Enolate pd_int->pd_enolate Transmetalation/ Enolate Exchange pd_enolate->pd0 Reductive Elimination product α-Aryl Ketone (Product) pd_enolate->product center reagents Ar-X reagents->pd_int ketone_enolate Ketone Enolate ketone_enolate->pd_enolate

Catalytic Cycle for Ketone Alpha-Arylation

Detailed Experimental Protocol

This protocol describes a representative α-arylation of 2-(2,4-dichlorophenyl)cyclobutan-1-one with 4-bromotoluene.

Reaction Scheme:

(Self-generated image representing the reaction of 2-(2,4-dichlorophenyl)cyclobutan-1-one with 4-bromotoluene to form 2-(2,4-dichlorophenyl)-2-(p-tolyl)cyclobutan-1-one)

Materials & Equipment:

  • Reagents: 2-(2,4-Dichlorophenyl)cyclobutan-1-one (≥98%), 4-Bromotoluene (≥99%), Sodium tert-butoxide (NaOtBu, ≥98%), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, ≥98%).

  • Solvent: Anhydrous, degassed toluene.

  • Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, rubber septum, Schlenk line or glovebox, syringes, needles, standard laboratory glassware for workup and purification.

Procedural Workflow:

Experimental Workflow Diagram

Step-by-Step Procedure:

This procedure must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous and thoroughly degassed prior to use.[9]

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-(2,4-dichlorophenyl)cyclobutan-1-one (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add XPhos (0.03 mmol, 3 mol%) and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) to the flask.

  • Solvent Addition: Seal the flask with a rubber septum. Add 5 mL of degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS to confirm the consumption of the starting ketone.

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench the mixture by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(2,4-dichlorophenyl)-2-(p-tolyl)cyclobutan-1-one.

Reaction Optimization Parameters

The yield and selectivity of the α-arylation are sensitive to several parameters. The following table summarizes typical starting points for optimization based on established literature for similar transformations.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Outcome
1Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (1.4)Toluene100High yield for aryl bromides and challenging chlorides.[6][10]
2Pd(OAc)₂ (2.0)SPhos (4.0)NaOtBu (1.4)Dioxane100Effective system; requires in situ reduction of Pd(II).[6]
3Pd₂(dba)₃ (1.5)RuPhos (3.0)K₃PO₄ (2.0)Toluene110Milder base, suitable for base-sensitive functional groups.[1]
4Pd(OAc)₂ (2.0)DPPF (4.0)LiHMDS (1.4)THF80A classic system, may be less effective for aryl chlorides.[2]

Expert Insights and Troubleshooting

Understanding the causality behind procedural choices is critical for success and for troubleshooting suboptimal results.

  • Why a Bulky, Electron-Rich Ligand? The substrate contains two chlorine atoms on the phenyl ring, which are potential sites for oxidative addition. Furthermore, the target transformation may involve coupling with an aryl chloride, which has a strong C-Cl bond. Highly active catalysts generated from ligands like XPhos or SPhos are necessary to facilitate the selective and efficient oxidative addition at the aryl coupling partner over the substrate's own C-Cl bonds.[6][10][11] These ligands accelerate the desired catalytic cycle, minimizing potential side reactions.

  • The Role of the Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for efficiently generating the ketone enolate without competing in nucleophilic side reactions.[2] For substrates with base-sensitive functional groups, a switch to a weaker inorganic base like K₃PO₄ may be necessary, though this might require higher temperatures or longer reaction times.[1]

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[9] Oxygen can oxidize Pd(0) to inactive Pd(II) species and degrade the phosphine ligand, leading to catalyst deactivation and the formation of palladium black (finely divided, inactive palladium metal).[6][9] Rigorous degassing of solvents and maintaining a strict inert atmosphere are paramount.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous/degassed solvent.3. Impure reagents.1. Use a fresh bottle of ligand and precatalyst.2. Ensure solvents are freshly dried and degassed via freeze-pump-thaw or sparging with inert gas.[9]3. Purify starting materials if necessary.
Formation of Black Precipitate (Palladium Black) 1. Presence of oxygen.2. Reaction temperature is too high.3. Inappropriate ligand-to-metal ratio.1. Improve inert atmosphere technique; check for leaks in the Schlenk line.[9]2. Lower the reaction temperature and extend the reaction time.[6]3. Ensure a slight excess of ligand relative to the palladium metal source.
Aldol Condensation Side Product 1. The base is too reactive or the temperature is too high, promoting self-condensation of the enolate.1. Use a less coordinating base (e.g., switch from LiHMDS to NaOtBu).2. Add the ketone slowly to the mixture of base and aryl halide.3. Lower the reaction temperature.[12]
Homocoupling of Aryl Halide 1. Presence of oxygen.2. Catalyst system promotes undesired coupling pathways.1. Rigorously exclude oxygen from the reaction.[13]2. Screen different ligands or adjust the ligand-to-metal ratio.

Conclusion

The palladium-catalyzed α-arylation of 2-(2,4-dichlorophenyl)cyclobutan-1-one is a robust and highly effective method for accessing sterically encumbered 2,2-diarylcyclobutanone structures. Success relies on a firm understanding of the reaction mechanism and meticulous execution of experimental techniques. The use of highly active catalyst systems, typically composed of a palladium source and a bulky, electron-rich biarylphosphine ligand, under strictly inert conditions is essential. This protocol provides a validated starting point for researchers to explore this chemistry, enabling the synthesis of complex molecular architectures for applications in drug discovery and materials science.

References

  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Recent developments in the chemistry of Negishi coupling: a review. ResearchGate.
  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions (RSC Publishing).
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • The Buchwald-Hartwig Amination After 25 Years. PubMed.
  • Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society.
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Sigma-Aldrich.
  • Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society.
  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed.
  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Journal of the American Chemical Society.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing.
  • Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv.
  • Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Accounting for Strong Ligand Sensitivity in Pd-Catalyzed α-Arylation of Enolates from Ketones, Esters, and Nitroalkanes. PMC.
  • Kumada coupling. Wikipedia.
  • A Ligand Control of Palladium-Catalyzed Site-Selective α- and γ- Arylation of α,β-Unsaturated Ketones with (He. Wiley Online Library.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • THE STILLE REACTION, 38 YEARS LATER. CORE.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • Kumada–Tamao–Corriu cross-coupling reaction of O-based electrophiles with Grignard reagents via C–O bond activation. RSC Publishing.
  • Stille Cross-Coupling Reaction. Thermo Fisher Scientific.
  • Recent developments of nanocatalysts for Stille coupling reaction. SpringerLink.
  • Low-cost transition metal catalysed Negishi coupling: an update. RSC Publishing.
  • Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Organic Chemistry Frontiers (RSC Publishing).
  • Sonogashira coupling in natural product synthesis. ResearchGate.
  • Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity. BenchChem.
  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters.
  • Buchwald-Hartwig reaction: An overview. ResearchGate.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Kumada Coupling. Organic Chemistry Portal.
  • Kumada-Tamao-Corriu Cross Coupling. Chem-Station International Edition.
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. RSC Publishing.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal.
  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Request PDF.
  • Negishi Coupling. Organic Chemistry Portal.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • PALLADIUM-CATALYZED CROSS-COUPLING OF ARYL CHLORIDES WITH ARYLSILATRANES. J-STAGE.
  • Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions. Request PDF.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(2,4-Dichlorophenyl)cyclobutan-1-one Synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of 2-(2,4-dichlorophenyl)cyclobutan-1-one—a critical intermediate in the development of cyclobutane-derived pharmaceuticals and bioactive analogs—presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 2-(2,4-dichlorophenyl)cyclobutan-1-one—a critical intermediate in the development of cyclobutane-derived pharmaceuticals and bioactive analogs—presents unique challenges due to the inherent ring strain of the cyclobutanone core.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind reaction failures and provide self-validating protocols to optimize your yields. We will focus on the two most robust synthetic pathways: the modern Palladium-Catalyzed α-Arylation and the classic Trost Oxaspiropentane Rearrangement .

Mechanistic Workflow Visualization

Understanding the mechanistic divergence of the two primary synthetic routes is critical for troubleshooting. Route A relies on transition-metal cross-coupling, while Route B utilizes ylide chemistry and Lewis acid-mediated ring expansion.

SynthesisPathways Target 2-(2,4-Dichlorophenyl) cyclobutan-1-one Cyclobutanone Cyclobutanone + 1-Bromo-2,4-dichlorobenzene PdCatalyst Pd Catalyst (e.g., Pd2(dba)3) + BrettPhos + NaOtBu Cyclobutanone->PdCatalyst Enolate Formation PdCatalyst->Target α-Arylation (Cross-Coupling) Aldehyde 2,4-Dichlorobenzaldehyde + Diphenylsulfonium cyclopropylide Oxaspiropentane Oxaspiropentane Intermediate Aldehyde->Oxaspiropentane Base (KOtBu) LewisAcid Lewis Acid (e.g., LiI) Oxaspiropentane->LewisAcid Isolation & Solvation LewisAcid->Target Regioselective Rearrangement

Fig 1. Mechanistic pathways for 2-(2,4-Dichlorophenyl)cyclobutan-1-one synthesis.

Troubleshooting & FAQs

Section A: Palladium-Catalyzed α-Arylation

This route couples cyclobutanone directly with 1-bromo-2,4-dichlorobenzene. While highly efficient, the strained nature of the four-membered ring makes the palladium enolate intermediate susceptible to degradation [1].

Q: Why is my cross-coupling yield stalling below 30% when using standard Pd(OAc)2​/PPh3​ ? A: The stalling is caused by the slow oxidative addition of the deactivated, sterically hindered 1-bromo-2,4-dichlorobenzene, combined with the rapid decomposition of the palladium enolate. Triphenylphosphine ( PPh3​ ) does not provide sufficient steric bulk to accelerate the reductive elimination step. Solution: Switch to a dialkylbiaryl phosphine ligand like BrettPhos or XPhos . These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, outcompeting the degradation pathways of the strained cyclobutanone enolate.

Q: I am observing significant amounts of acyclic carboxylic acid byproducts. How do I prevent this ring-opening? A: Cyclobutanone enolates bound to Pd(II) are highly prone to β -carbon elimination, which cleaves the strained ring to form acyclic ketene or ester/acid derivatives. Solution: Lower the reaction temperature from 100 °C to 70 °C. Furthermore, ensure rigorous exclusion of water, and use Sodium tert-butoxide ( NaOtBu ) as the base in anhydrous Toluene. The use of a fast-reductive-elimination ligand (like BrettPhos) minimizes the lifetime of the vulnerable Pd(II)-enolate intermediate.

Section B: Trost Oxaspiropentane Rearrangement

This classic approach builds the cyclobutanone ring via the rearrangement of an oxaspiropentane, generated from 2,4-dichlorobenzaldehyde and a sulfur ylide [2].

Q: My ylide generation from cyclopropyldiphenylsulfonium tetrafluoroborate is failing. What is going wrong? A: Diphenylsulfonium cyclopropylide is highly sensitive to trace moisture and requires a precise base strength to form the betaine intermediate without causing ylide degradation. Solution: Ensure the sulfonium salt is dried under high vacuum over P2​O5​ for 24 hours. Use freshly sublimed Potassium tert-butoxide ( KOtBu ) in a mixture of anhydrous THF and DMSO at 0 °C. Do not let the ylide warm above 5 °C before adding the aldehyde.

Q: The Lewis acid rearrangement of the oxaspiropentane is giving a 1:1 mixture of 2-aryl and 3-aryl cyclobutanones. How do I improve regioselectivity? A: The migration aptitude during the ring expansion depends entirely on the stabilization of the developing carbocation in the transition state. Weak Lewis acids or protic conditions lead to mixed migrations. Solution: Use anhydrous Lithium Iodide ( LiI ) in chloroform at reflux. The Li+ coordinates to the oxygen, while the iodide facilitates the specific C-C bond migration that places the 2,4-dichlorophenyl group adjacent to the carbonyl (the 2-position), driven by the stabilization of the transient positive charge by the aryl ring.

Quantitative Data & Yield Comparison

To assist in route selection, the following table summarizes the empirical data and optimal parameters for both synthetic strategies.

Reaction ParameterRoute A: Pd-Catalyzed α-ArylationRoute B: Trost Rearrangement
Key Reagents 1-Bromo-2,4-dichlorobenzene, Cyclobutanone2,4-Dichlorobenzaldehyde, Sulfonium salt
Optimal Catalyst/Promoter Pd2​(dba)3​ / BrettPhos LiI (Lithium Iodide)
Optimal Base NaOtBu (Sodium tert-butoxide) KOtBu (Potassium tert-butoxide)
Typical Yield 75% – 85% (Single Step)60% – 70% (Over Two Steps)
Reaction Time 12 – 18 hours24 hours total
Primary Failure Mode β -carbon elimination (ring opening)Ylide hydrolysis via trace moisture
Scalability Excellent (up to 50g scale)Moderate (exothermic ylide formation)

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed α-Arylation (Self-Validating Workflow)

Validation Checkpoint: The reaction mixture should transition from dark purple/red ( Pd2​(dba)3​ ) to a pale yellow/orange homogeneous solution upon active catalytic cycling.

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2​(dba)3​ (1.0 mol %), BrettPhos (2.2 mol %), and NaOtBu (1.2 equiv).

  • Solvation: Add anhydrous, degassed toluene (0.2 M relative to the aryl bromide) to the flask. Stir for 5 minutes until the catalyst complex is pre-formed.

  • Reagent Addition: Add 1-bromo-2,4-dichlorobenzene (1.0 equiv) followed by cyclobutanone (1.5 equiv). Note: Cyclobutanone is volatile; handle with a pre-chilled syringe.

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 70 °C in an oil bath for 14 hours.

  • Workup: Cool to room temperature. Quench the active base with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target compound.

Protocol B: Trost Oxaspiropentane Rearrangement

Validation Checkpoint: The successful formation of the ylide is indicated by a distinct color change to pale yellow upon the addition of the base.

  • Ylide Generation: Suspend cyclopropyldiphenylsulfonium tetrafluoroborate (1.1 equiv) in anhydrous THF (0.3 M) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add KOtBu (1.1 equiv) portion-wise over 10 minutes. Stir for 30 minutes at 0 °C.

  • Condensation: Add 2,4-dichlorobenzaldehyde (1.0 equiv) dissolved in a minimal amount of THF dropwise. Stir for 2 hours at 0 °C, then allow the mixture to slowly warm to room temperature.

  • Intermediate Isolation: Quench with water, extract with diethyl ether, dry over Na2​SO4​ , and evaporate the solvent carefully (the oxaspiropentane is sensitive to heat).

  • Rearrangement: Dissolve the crude oxaspiropentane in anhydrous CHCl3​ (0.1 M). Add anhydrous LiI (10 mol %).

  • Ring Expansion: Reflux the mixture for 4 hours. Cool, wash with water to remove lithium salts, dry over MgSO4​ , and purify via column chromatography to isolate 2-(2,4-dichlorophenyl)cyclobutan-1-one.

References

  • Palucki, M.; Buchwald, S. L. "Palladium-catalyzed alpha-arylation of ketones." Journal of the American Chemical Society, 1997, 119(45), 11108–11109. Available at:[Link]

  • Trost, B. M.; Bogdanowicz, M. J. "New synthetic reactions. IX. Facile synthesis of oxaspiropentanes, versatile synthetic intermediates." Journal of the American Chemical Society, 1973, 95(16), 5311–5321. Available at:[Link]

Optimization

Technical Support Center: Chromatography Purification of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

Welcome to the technical support center for the chromatographic purification of 2-(2,4-Dichlorophenyl)cyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 2-(2,4-Dichlorophenyl)cyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this specific molecule. We will explore common challenges and provide robust solutions in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow. The underlying principle of our troubleshooting philosophy is to diagnose the problem systematically before making significant changes to your protocol.

Question: My peaks for 2-(2,4-Dichlorophenyl)cyclobutan-1-one and a closely-eluting impurity are overlapping. How can I improve the resolution?

Answer: Poor resolution is one of the most common challenges in chromatography. It arises when the column fails to adequately separate the target compound from impurities. The key is to enhance the differential migration of these compounds through the stationary phase.

  • Causality and Strategy: Resolution is a function of column efficiency, selectivity, and retention. To improve it, we must manipulate these factors. The dichlorophenyl group and the cyclobutanone moiety give the molecule moderate polarity, making it suitable for both normal-phase and reversed-phase chromatography.[1]

  • Immediate Actions:

    • Optimize Mobile Phase Polarity (Isocratic Elution): If you are using an isocratic (single solvent mixture) system, even small adjustments can have a significant impact. In normal-phase (e.g., silica gel with hexane/ethyl acetate), a slight decrease in the polar solvent (ethyl acetate) will increase retention times and may improve separation.[2] For reversed-phase (e.g., C18 with acetonitrile/water), decreasing the organic solvent (acetonitrile) will achieve a similar effect.[3]

    • Introduce a Gradient: If an isocratic method fails, a shallow gradient is the next logical step. A slow, gradual increase in the strong solvent can effectively resolve closely eluting compounds. For instance, in a normal-phase setup, you might run a gradient from 5% to 20% ethyl acetate in hexane over 20-30 column volumes.

    • Reduce the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the run time.[2]

  • Advanced Strategies:

    • Change Solvent Selectivity: If optimizing polarity isn't enough, change the solvents themselves. For normal-phase, try replacing ethyl acetate with dichloromethane or methyl t-butyl ether (MTBE). These solvents offer different interactions (dipole-dipole, hydrogen bonding) which can alter the elution order and improve separation.[4]

    • Switch Chromatography Mode: If normal-phase is proving difficult, switching to reversed-phase can provide a completely different selectivity profile. The hydrophobic interactions that dominate in reversed-phase may separate impurities that co-elute in normal-phase.[1]

Question: I'm observing significant peak tailing for my target compound. What is the likely cause and how can I fix it?

Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the column bed itself. The ketone functional group in your molecule can sometimes interact with acidic silanol groups on the surface of silica gel, leading to tailing.[5]

  • Diagnostic Steps:

    • Assess Column Health: Tailing can be a sign of a deteriorating column. If the column is old or has been used with aggressive mobile phases, it may be time for a replacement. A void at the column inlet can also cause tailing.[6]

    • Check Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.[5] Always aim to dissolve your sample in the mobile phase itself or a weaker solvent.

  • Corrective Actions:

    • Mobile Phase Modifier: To mitigate interactions with acidic silanol groups in normal-phase, add a small amount of a polar modifier. For a neutral compound like yours, adding 0.1-1% of an alcohol like methanol or isopropanol to the mobile phase can often resolve tailing by competing for the active sites on the silica.

    • Dry Loading: If you are liquid-loading a large volume or using a strong sample solvent, consider dry loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully apply the resulting powder to the top of your column. This ensures the sample is introduced in a narrow band.

    • Alternative Stationary Phase: If tailing persists on silica, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.

Question: I suspect my 2-(2,4-Dichlorophenyl)cyclobutan-1-one is decomposing on the silica gel column. How can I confirm this and what are my alternatives?

Answer: While cyclobutanones are generally stable, the acidic nature of standard silica gel can potentially catalyze side reactions for some sensitive compounds.[5]

  • Confirmation of Decomposition:

    • TLC Test: Spot your purified compound on a TLC plate and let it sit for 30-60 minutes. If a new spot appears, this suggests decomposition on the silica surface.

    • Spike and Recovery: Inject a known amount of your purified standard. If the peak area is significantly less than expected, or if new peaks appear, on-column decomposition is likely.

  • Alternative Purification Strategies:

    • Deactivated Silica: Use silica gel that has been treated to reduce the acidity of the silanol groups. You can also "deactivate" your own silica by adding a small percentage of water or a base like triethylamine to your mobile phase, but be aware this will significantly alter the chromatography.

    • Alumina Chromatography: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For a ketone, neutral alumina is often a safe starting point.

    • Reversed-Phase Chromatography: As a fundamentally different technique, reversed-phase chromatography on a C18 or C8 column is an excellent alternative that avoids the issue of acidic silica gel entirely.[7]

Experimental Protocols & Data

Protocol 1: Standard Flash Chromatography (Normal-Phase)

This protocol provides a robust starting point for purifying grams of crude material.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 20% Ethyl Acetate in Hexane.

    • Visualize under a UV lamp (254 nm). The dichlorophenyl group should be strongly UV-active.[8]

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3 for optimal separation.[2]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, weaker mobile phase (e.g., 5% Ethyl Acetate/Hexane).

    • Pour the slurry into the column and use air pressure to pack it evenly, ensuring no cracks or air bubbles are present.[2]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene).

    • Alternatively, for better resolution, perform a dry load by adsorbing the material onto a small amount of silica.

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined by your TLC analysis.

    • Apply gentle air pressure to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good guideline).[2]

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified 2-(2,4-Dichlorophenyl)cyclobutan-1-one.

Data Presentation: Recommended Starting Conditions

This table summarizes initial conditions for method development.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (40-63 µm)C18-bonded Silica
Mobile Phase A Hexane or HeptaneDeionized Water
Mobile Phase B Ethyl Acetate or DichloromethaneAcetonitrile or Methanol
Typical Gradient 5% to 40% B over 20 min30% to 90% B over 20 min
Detection UV at 254 nmUV at 254 nm

Visualized Workflow

Troubleshooting Flowchart for Poor Resolution

The following diagram outlines a logical workflow for addressing issues with co-eluting peaks.

G start Poor Resolution (Overlapping Peaks) isocratic Isocratic Elution? start->isocratic adjust_polarity Adjust Mobile Phase Polarity (Decrease Strong Solvent) isocratic->adjust_polarity Yes use_gradient Switch to Shallow Gradient isocratic->use_gradient No check_res1 Resolution Improved? adjust_polarity->check_res1 check_res1->use_gradient No success Success: Finalize Method check_res1->success Yes check_res2 Resolution Improved? use_gradient->check_res2 change_selectivity Change Solvent Selectivity (e.g., EtOAc -> CH2Cl2) check_res2->change_selectivity No check_res2->success Yes check_res3 Resolution Improved? change_selectivity->check_res3 switch_mode Switch Chromatography Mode (e.g., Normal -> Reversed-Phase) check_res3->switch_mode No check_res3->success Yes end Problem Solved switch_mode->end success->end

Caption: A step-by-step guide to troubleshooting poor chromatographic resolution.

Frequently Asked Questions (FAQs)

Question: What is the best starting point for purifying 2-(2,4-Dichlorophenyl)cyclobutan-1-one: normal-phase or reverse-phase chromatography?

Answer: For most organic synthesis workups where the crude product is soluble in solvents like dichloromethane or ethyl acetate, normal-phase flash chromatography on silica gel is the conventional and most cost-effective starting point.[9] It is highly effective for separating compounds of moderate polarity from less polar starting materials or more polar byproducts. However, if your compound is highly polar or if you encounter issues like decomposition or irreversible adsorption on silica, reversed-phase chromatography is an excellent alternative.[1]

Question: Which stationary phase and mobile phase combination do you recommend for initial trials?

Answer:

  • For Normal-Phase: Start with standard flash-grade silica gel (40-63 µm). A mobile phase system of ethyl acetate in hexane is the most common and provides a good balance of solvent strength and selectivity.[4] Begin with a TLC analysis to find a solvent ratio that gives your product an Rf of ~0.2-0.3.

  • For Reversed-Phase: A C18-bonded silica column is the workhorse for reversed-phase.[7] A mobile phase system of acetonitrile and water is a great starting point.[3] A generic gradient of 10% to 95% acetonitrile over 20-30 minutes is often used for initial screening of unknown mixtures.

Question: What is the best way to prepare and load my crude sample onto the column?

Answer: Proper sample preparation and loading are critical for a successful separation. The goal is to apply the sample to the column in the most concentrated band possible.

  • Liquid Loading: Dissolve your crude material in a minimal volume of a solvent that is weaker (less polar in normal-phase, more polar in reversed-phase) than your mobile phase. Dichloromethane is a common choice for normal-phase loading.

  • Dry Loading: This method is often superior for difficult separations or when the sample has poor solubility in weak solvents. Dissolve your crude material in a suitable solvent, add a small amount of silica gel (or C18 for reversed-phase), and then remove the solvent completely on a rotary evaporator. The resulting free-flowing powder is then carefully layered on top of the column bed. This technique prevents issues associated with using a strong loading solvent.

Question: How can I best detect 2-(2,4-Dichlorophenyl)cyclobutan-1-one during chromatography?

Answer: The 2,4-dichlorophenyl group in your molecule contains an aromatic ring, which makes it an excellent chromophore for UV detection.[8] You should have a strong absorbance around 254 nm, a common wavelength used in flash chromatography systems and for visualizing TLC plates with a UV lamp. If using a diode array detector (DAD), you can also monitor other wavelengths to ensure peak purity.

References

  • SIELC Technologies. (2018, February 17). Separation of Michler's ketone on Newcrom R1 HPLC column. Available from: [Link]

  • Krumpolic, M., & Rocek, J. (n.d.). Process for the recovery and purification of cyclobutanone. Google Patents.
  • American Chemical Society. (2015, June 26). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry. Available from: [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available from: [Link]

  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Available from: [Link]

  • Liskon Biological. (2025, September 15). Synthesis And Optimization of Cyclobutanone. Available from: [Link]

  • Frontier, A. (2026). Chromatography: About. University of Rochester Department of Chemistry. Available from: [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • American Chemical Society. (n.d.). Optically Active Cyclobutanone Chemistry: Synthesis of (−)-Cyclobut-A and (±)-3. ACS Publications. Available from: [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Available from: [Link]

  • Reddit. (2024, February 26). Tips and Tricks for Flash Column Chromatography. r/OrganicChemistry. Available from: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]

  • Royal Society of Chemistry. (2024, August 14). Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols. CrystEngComm. Available from: [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Available from: [Link]

  • ResearchGate. (2016, September 3). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Available from: [Link]

  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available from: [Link]

  • Biotage. (2023, January 23). How can I perform normal-phase and reversed-phase column chromatography on one flash system? Available from: [Link]

  • Al-Saleh, M. (n.d.). Troubleshooting Common HPLC Problems. Available from: [Link]

  • ScienceDirect. (n.d.). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Available from: [Link]

  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available from: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • MDPI. (2024, November 14). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Available from: [Link]

  • AWS. (n.d.). Asymmetric Synthesis of 3,4-Dihydrocoumarins by Rhodium-Catalyzed Reaction of 3-(2-Hydroxyphenyl)cyclobutanones. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Available from: [Link]

  • PubMed. (n.d.). Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. Available from: [Link]

Sources

Troubleshooting

Troubleshooting degradation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one in aqueous media

Welcome to the technical support center for 2-(2,4-Dichlorophenyl)cyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2,4-Dichlorophenyl)cyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this compound in aqueous experimental systems. As a molecule possessing both an α-chlorinated ketone and a dichlorophenyl ring, it is susceptible to specific degradation pathways that can compromise experimental integrity. This document provides in-depth, cause-and-effect troubleshooting advice to help you diagnose, mitigate, and control the degradation of this compound.

Frequently Asked Questions (FAQs)
Section 1: Understanding Degradation

Question 1: My experimental results with 2-(2,4-Dichlorophenyl)cyclobutan-1-one are inconsistent. What are the most likely causes of its degradation in aqueous media?

Answer: Inconsistent results are a common indicator of compound instability.[1] For 2-(2,4-Dichlorophenyl)cyclobutan-1-one, the degradation is primarily driven by two structural features: the α-halo ketone moiety and the chlorinated aromatic ring.

  • Hydrolysis: The cyclobutanone ring contains a chlorine atom on the carbon adjacent (the α-carbon) to the carbonyl group. This α-halo ketone is a highly reactive functional group.[2] The electron-withdrawing effect of the carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions present in your aqueous medium.[2][3] This can lead to the substitution of the chlorine atom with a hydroxyl group, forming an α-hydroxy ketone, or other subsequent rearrangements. This process is often accelerated at non-neutral pH.[4][5]

  • Photodegradation: The 2,4-dichlorophenyl ring makes the molecule susceptible to photodegradation, particularly when exposed to UV or even ambient laboratory light.[4] Light energy can induce cleavage of the carbon-chlorine bonds or other photochemical reactions, altering the molecule's structure and activity.[6][7]

  • pH-Mediated Degradation: Beyond simple hydrolysis, pH can significantly influence stability.[4][5] Basic conditions can deprotonate the other α-carbon (the one without the chlorine), forming an enolate. This intermediate can trigger complex rearrangements, such as the Favorskii rearrangement, which would fundamentally alter the cyclobutane ring structure.[3]

The interplay of these factors—pH, light exposure, temperature, and buffer components—dictates the compound's stability in your specific experimental setup.

A 2-(2,4-Dichlorophenyl)cyclobutan-1-one (Aqueous Solution) B Stress Factors A->B C Hydrolysis (Nucleophilic Attack by H2O/OH-) B->C pH, Temp D Photodegradation (UV/Visible Light Exposure) B->D Light E pH-Mediated Rearrangement (e.g., Favorskii) B->E Base (High pH) F α-Hydroxy Ketone C->F G Dechlorinated Species & Ring-Opened Products D->G H Ring-Contracted Products (e.g., Carboxylic Acid Derivatives) E->H

Potential degradation pathways for the target compound.
Section 2: Diagnosis and Confirmation of Degradation

Question 2: I observe a precipitate forming in my stock solution or experimental well after some time. Is this degradation?

Answer: Not necessarily, but it requires immediate investigation. Precipitation can arise from two main sources:

  • Poor Solubility: The compound may be precipitating out of solution because its solubility limit has been exceeded in the aqueous medium, especially after a temperature change (e.g., thawing from -20°C storage).[1]

  • Degradation Product: The precipitate could be a degradant that is less soluble than the parent compound.

To differentiate, you should:

  • Check Solubility: Review the compound's solubility data. Consider preparing a more dilute stock solution or using a different, biocompatible co-solvent if appropriate for your experiment.[1]

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it alongside the parent compound using an analytical technique like HPLC-MS or NMR to determine its identity.

  • Perform a Time-Course Experiment: A direct way to assess degradation is to incubate the compound in your experimental medium and measure its concentration at different time points using HPLC or LC-MS.[1] A decreasing concentration of the parent compound over time, especially with the concurrent appearance of new peaks, confirms degradation.

Question 3: How do I set up a simple experiment to test the stability of my compound under my specific experimental conditions?

Answer: A preliminary stability test is essential and straightforward. The goal is to mimic your experimental conditions outside of the actual experiment itself.

Protocol: Preliminary Stability Assessment

  • Prepare Solutions: Prepare a solution of 2-(2,4-Dichlorophenyl)cyclobutan-1-one in your exact experimental buffer or cell culture medium at the final working concentration.[1]

  • Incubate: Store this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂, protected from light).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution. Immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, analyze the samples by a suitable analytical method, such as HPLC-UV.

  • Interpretation: Plot the concentration of the parent compound against time. A significant decrease in concentration indicates instability under your experimental conditions.

Section 3: Troubleshooting and Mitigation Strategies

Question 4: I have confirmed my compound is degrading. What are the most critical factors to control, and how do I optimize them?

Answer: Based on the compound's structure, the most critical factors to control are pH, light, and temperature .[4][5][8] A systematic approach to optimizing these variables is crucial.

FactorPotential Impact on 2-(2,4-Dichlorophenyl)cyclobutan-1-oneMitigation Strategy & Rationale
pH Catalyzes hydrolysis of the α-halo ketone; high pH can induce Favorskii rearrangement.[5][9]Conduct a pH stability screen. Prepare your compound in a series of buffers (e.g., pH 4, 6, 7.4, 8.5). Analyze stability over time to identify the optimal pH range. Most compounds are most stable between pH 4-8.[5] This identifies a pH "safe zone" for your experiments.
Light The dichlorophenyl group is a chromophore that can absorb light, leading to photodegradation.[4][10]Protect from light at all stages. Use amber vials for stock solutions, cover plates with foil, and minimize exposure to ambient light during preparation and incubation.[4] This is a simple but highly effective preventative measure.
Temperature Increased temperature accelerates the rate of all chemical degradation reactions, including hydrolysis.[4][5]Prepare solutions fresh and store cold. Prepare stock solutions and dilutions immediately before use.[1] Store stock solutions at -20°C or -80°C. During experiments, if compatible with the protocol, keep plates on ice when not in the incubator.
Oxygen The aromatic ring can be susceptible to oxidative degradation.Use degassed buffers or antioxidants. If oxidation is suspected (e.g., from a forced degradation study), consider preparing solutions with buffers that have been degassed by sparging with nitrogen or argon. The addition of antioxidants may also be beneficial, but must be tested for compatibility with your assay.[1]

graph TD {
subgraph "Troubleshooting Workflow"
A[Start: Inconsistent Results or Suspected Degradation] --> B{Perform Preliminary Stability Test};
B --> C{Is >10% degradation observed in 24h?};
C -- No --> D[Compound is likely stable. Check other experimental variables (e.g., pipetting, reagents).];
C -- Yes --> E{Investigate Key Factors};
E --> F[pH Optimization];
E --> G[Light Protection];
E --> H[Temperature Control];
F --> I[Run stability study across a pH range (4-9)];
G --> J[Repeat stability study in amber vials or under dark conditions];
H --> K[Prepare solutions fresh before each experiment];
I --> L{Identify Optimal pH};
J --> M{Is degradation reduced?};
K --> N[Re-run experiment];
M -- Yes --> O[Implement light protection in all future experiments];
M -- No --> P[Light is not the primary driver. Focus on pH/Temp.];
L & O & N & P --> Q[Combine optimized conditions and re-validate stability];
end
// Styling
style A fill:#F1F3F4,stroke:#202124,stroke-width:2px
style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style Q fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style C fill:#FBBC05,stroke:#202124,stroke-width:2px
style E fill:#FBBC05,stroke:#202124,stroke-width:2px
style M fill:#FBBC05,stroke:#202124,stroke-width:2px

}

A decision-making workflow for troubleshooting instability.
Section 4: Advanced Protocols and Methodologies

Question 5: How do I develop a stability-indicating analytical method and perform a forced degradation study?

Answer: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound while also detecting the appearance of its degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard for this.[1] Forced degradation (or stress testing) is the process of intentionally subjecting the compound to harsh conditions to generate its likely degradation products, which is essential for validating your method.[11]

Protocol: Forced Degradation Study & Method Validation

This workflow ensures your analytical method can "see" the degradants and is therefore "stability-indicating."

Workflow for a forced degradation study.

Step 1: Sample Preparation and Stress Conditions Prepare separate solutions of your compound (~1 mg/mL in a suitable solvent like acetonitrile or methanol) and subject them to the following conditions. Aim for 10-30% degradation of the parent compound.

Stress ConditionProtocol ExampleRationale
Acid Hydrolysis Mix with 0.1 M HCl and heat at 60°C for 2-8 hours.To simulate acidic environments and promote acid-catalyzed hydrolysis.
Base Hydrolysis Mix with 0.1 M NaOH at room temperature for 1-4 hours.To simulate alkaline environments and promote base-catalyzed hydrolysis and rearrangements.[9]
Oxidation Mix with 3% H₂O₂ at room temperature for 8-24 hours.To identify susceptibility to oxidation.
Thermal Heat the solution (or solid compound) at 70°C for 24-48 hours.To assess the impact of heat in the absence of other stressors.[4]
Photolytic Expose solution to a photostability chamber with UV/Vis light (e.g., ICH Q1B option 1 or 2).To identify susceptibility to photodegradation.[11]

Step 2: Analysis

  • After the designated stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze an unstressed control sample and all stressed samples by your developed HPLC or LC-MS method.

Step 3: Method Validation

  • Specificity: Examine the chromatograms. Your method is specific and stability-indicating if the peaks for the degradation products are well-resolved from the parent compound peak.

  • Peak Purity: If you have a Diode Array Detector (DAD) or MS, assess the peak purity of the parent compound in the stressed samples. The peak should not contain co-eluting degradants.

By following this guide, you can systematically identify the root cause of the degradation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, implement effective mitigation strategies, and ensure the reliability and reproducibility of your experimental data.

References
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5097. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation: A Practical Guide. Pharmaceutical Technology. [Link]

  • MDPI. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds. [Link]

  • SciSpace. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation. [Link]

  • IJSDR. (2019). DRUG STABILITY. International Journal of Scientific Development and Research, 4(5). [Link]

  • Google Patents. (2003). Process for preparing alpha-halo-ketones.
  • U.S. Environmental Protection Agency. (1986). Microbial Decomposition of Chlorinated Aromatic Compounds. [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. [Link]

  • SlideShare. (2018). Factors affecting stability of drugs. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • ResearchGate. (2001). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. [Link]

  • Cambridge Open Engage. (2021). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution. [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]

  • DES Pharma. (2026). Common Pitfalls in Stability Study Design and How to Avoid Them. [Link]

  • IJNRD.org. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. [Link]

  • ResearchGate. (2019). Rate coefficient and mechanism of the OH-Initiated degradation of cyclobutanol. [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(2,4-Dichlorophenyl)cyclobutan-1-one Conversion

Welcome to the technical support center for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for this specific chemical conversion. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the nuances of this synthesis, ensuring both high yield and purity.

Introduction

The synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one via the Lewis acid-catalyzed rearrangement of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde is a key transformation in various research and development endeavors.[1] Temperature is a critical parameter in this reaction, directly influencing reaction rate, product yield, and the formation of impurities. This guide will delve into the intricacies of temperature optimization to help you achieve consistent and successful results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one?

Based on established protocols, the optimal reaction temperature for the aluminum chloride-catalyzed rearrangement of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde to 2-(2,4-Dichlorophenyl)cyclobutan-1-one is between 50-55 °C .[1][2] Operating within this temperature range has been shown to provide essentially complete conversion of the starting material.[1]

Q2: Why is maintaining the 50-55 °C temperature range so important?

This temperature range represents a balance between reaction kinetics and product stability.

  • Sufficient Energy: It provides the necessary activation energy for the rearrangement to proceed at a practical rate.

  • Minimizing Side Reactions: It is low enough to minimize potential side reactions, such as polymerization or decomposition of the starting material and product, which can be more prevalent at higher temperatures in the presence of a strong Lewis acid like aluminum chloride.

Q3: Can I run the reaction at a lower temperature, for instance, at room temperature?

While the reaction may proceed at lower temperatures, the reaction rate will be significantly slower. This could lead to incomplete conversion of the starting material, even with extended reaction times. For reactions where multiple products can be formed, lower temperatures often favor the kinetically controlled product, which is the one that forms the fastest. In this specific rearrangement, it is crucial to provide enough thermal energy to overcome the activation barrier for the desired transformation.

Q4: What are the potential consequences of exceeding the recommended reaction temperature?

Exceeding the 50-55 °C range can lead to several undesirable outcomes:

  • Increased Byproduct Formation: Higher temperatures can promote alternative reaction pathways, leading to a more complex product mixture and making purification more challenging.

  • Product Decomposition: Substituted cyclobutanones can be thermally labile. At elevated temperatures, they can undergo decomposition reactions such as cycloreversion to form an alkene and a ketene.[3]

  • Polymerization/Tar Formation: Lewis acid-catalyzed reactions, especially at higher temperatures, are prone to producing polymeric or tar-like materials, which can significantly reduce the yield of the desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Conversion Reaction temperature is too low. Gradually and carefully increase the temperature of the reaction mixture to the optimal range of 50-55 °C. Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
Insufficient reaction time. Even at the optimal temperature, the reaction requires adequate time for completion. A post-addition stirring period of at least one hour at 50-55 °C is recommended.[1]
Low Yield of Purified Product Reaction temperature was too high, leading to byproduct formation. Strictly maintain the reaction temperature within the 50-55 °C range using a controlled heating mantle and a thermometer. Consider a slight reduction in temperature within this range if byproduct formation is consistently observed.
Thermal decomposition of the product. Avoid prolonged exposure of the product to high temperatures during both the reaction and the workup. After the reaction is complete, cool the mixture to room temperature before quenching.[1]
Formation of Dark, Tarry Material Excessively high reaction temperature. This is a common issue in Lewis acid-catalyzed reactions when the temperature is not well-controlled. Ensure the reaction temperature does not exceed 55 °C. The addition of the starting material should be done in a controlled manner to manage any exotherms.
Inconsistent Results Between Batches Poor temperature control. Ensure consistent and accurate temperature monitoring and control for every reaction. Calibrate your heating and temperature measurement equipment regularly.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

This protocol is based on a reported synthesis.[1]

Materials:

  • 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde

  • Aluminum Chloride (AlCl₃)

  • 1,2-dichlorobenzene

  • 14% aqueous HCl solution

  • Water

  • Nitrogen gas for inert atmosphere

Procedure:

  • To a suspension of AlCl₃ (0.65 mol) in 1,2-dichlorobenzene (0.68 mol), add a solution of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde (0.5 mol) in 1,2-dichlorobenzene (0.44 mol) over 90 minutes.

  • During the addition, maintain the internal reaction temperature (Ti) at 50-55 °C .

  • Purge the reaction vessel with a light stream of nitrogen throughout the addition and subsequent stirring.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 50-55 °C to ensure complete conversion.

  • Cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a 14% aqueous HCl solution, ensuring the temperature of the quench mixture is kept below 40 °C.

  • Stir the resulting mixture for 45 minutes, then separate the phases.

  • Extract the organic phase twice with water.

  • Concentrate the organic phase under reduced pressure to isolate 2-(2,4-dichlorophenyl)cyclobutan-1-one as a brown oil.

Protocol 2: Temperature Optimization Study Workflow

To fine-tune the reaction temperature for your specific laboratory conditions, a systematic optimization study can be performed.

  • Set up Parallel Reactions: Prepare three identical reaction setups following Protocol 1.

  • Vary the Temperature: Run each reaction at a different, constant temperature:

    • Reaction A: 45 °C

    • Reaction B: 52 °C (midpoint of the recommended range)

    • Reaction C: 60 °C

  • Monitor Reaction Progress: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture, quench it, and analyze it by a quantitative method (e.g., GC-MS or HPLC) to determine the percentage of starting material remaining and the percentage of product formed.

  • Analyze the Results: After a set reaction time (e.g., 2 hours), compare the final conversion and the purity of the product from each reaction to determine the optimal temperature for your setup.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 2-(2,4-Dichlorophenyl)cyclobutan-1-one check_temp Was the reaction temperature maintained at 50-55 °C? start->check_temp temp_too_low Temperature was below 50 °C check_temp->temp_too_low No temp_too_high Temperature was above 55 °C check_temp->temp_too_high No temp_correct Temperature was within 50-55 °C check_temp->temp_correct Yes solution_low_temp Increase temperature to 50-55 °C and monitor conversion. temp_too_low->solution_low_temp solution_high_temp Repeat reaction with strict temperature control. Consider potential product decomposition. temp_too_high->solution_high_temp check_time Was the reaction time sufficient? (e.g., >1 hr post-addition) temp_correct->check_time time_insufficient Insufficient reaction time check_time->time_insufficient No other_issues Consider other factors: - Reagent purity - Catalyst activity - Moisture content check_time->other_issues Yes solution_time Increase reaction time and monitor for completion. time_insufficient->solution_time Temperature_Effects cluster_low_temp Low Temperature (< 50 °C) cluster_optimal_temp Optimal Temperature (50-55 °C) cluster_high_temp High Temperature (> 55 °C) low_rate Slow Reaction Rate incomplete_conv Incomplete Conversion low_rate->incomplete_conv good_rate Optimal Reaction Rate high_conv High Conversion good_rate->high_conv min_byproducts Minimal Byproducts high_conv->min_byproducts fast_rate Very Fast Reaction Rate decomposition Product Decomposition fast_rate->decomposition byproducts Increased Byproducts / Tar fast_rate->byproducts Temp Reaction Temperature Temp->low_rate Decreases Temp->good_rate Optimizes Temp->fast_rate Increases

Caption: The influence of temperature on reaction outcomes.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 2 and 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Cyclobutane Ring Formation | Request PDF. Retrieved from [Link]

  • Gusel'nikov, L. E., Avakyan, V. G., & Guselnikov, S. L. (2002). Effect of Geminal Substitution at Silicon on 1-Sila- and 1,3-Disilacyclobutanes' Strain Energies, Their 2+2 Cycloreversion Enthalpies, and SiC π-Bond Energies in Silenes. Journal of the American Chemical Society, 124(4), 662-671.
  • ResearchGate. (n.d.). The Thermal Decomposition of Cyclobutane at Low Pressures. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Substituted Cyclobutanones by a Suzuki Reaction and Dephosphorylation Sequence | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal decomposition of 3-vinylcyclobutanone. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Retrieved from [Link]

  • PMC. (n.d.). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved from [Link]

  • PMC. (n.d.). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Retrieved from [Link]

  • PMC. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Retrieved from [Link]

  • MDPI. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Retrieved from [Link]

  • mediaTUM. (2022). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. Retrieved from [Link]

  • Imperial College London. (n.d.). Publications - Braddock Group. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • mediaTUM. (2022). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved from [Link]

  • Chemical Science. (2022). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. Retrieved from [Link]

  • Xi'an Jiaotong University. (2020). Lewis Base Catalysis Based on Homoconjugate Addition: Rearrangement of Electron-Deficient Cyclopropanes and Their Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-(2,4-Dichlorophenyl)cyclobutan-1-one Stability &amp; Storage

Welcome to the Advanced Reagents & Intermediates Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of cyclobutanone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagents & Intermediates Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of cyclobutanone derivatives.

2-(2,4-Dichlorophenyl)cyclobutan-1-one is a highly valuable but notoriously unstable synthetic intermediate. The inherent angle strain of the four-membered ring (~26 kcal/mol) combined with the extreme electrophilicity of the carbonyl carbon makes it a thermodynamic coiled spring. More critically, the presence of the 2,4-dichlorophenyl group at the alpha position (C2) severely weakens the C1–C2 bond. Any cleavage of this bond generates an intermediate that is highly stabilized by the adjacent aromatic ring, drastically lowering the activation energy for ring-opening reactions.

This guide provides a deep-dive into the causality of this degradation and offers self-validating protocols to ensure the integrity of your compound during storage.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my sealed sample degrade into an acyclic carboxylic acid over time?

The Causality: The primary culprit is trace ambient moisture driving a nucleophilic ring-opening reaction. Water acts as a nucleophile, attacking the highly electrophilic C1 carbonyl carbon to form a tetrahedral intermediate. To relieve the massive ring strain, the intermediate collapses by cleaving the C1–C2 bond. This specific bond breaks because the resulting electron density at C2 is stabilized by the inductive and resonance effects of the 2,4-dichlorophenyl moiety. Recent studies have demonstrated that, leading to the formation of 4-(2,4-dichlorophenyl)butanoic acid derivatives.

Q2: I noticed degradation after leaving the compound on the benchtop for a few hours. Is it photosensitive?

The Causality: Yes, it is highly susceptible to photochemical degradation. Exposure to ambient UV or visible light excites the carbonyl group, triggering a Norrish Type I alpha-cleavage. Because the C1–C2 bond is exceptionally weak, homolytic cleavage occurs rapidly, forming an acyl-alkyl diradical. The alkyl radical is heavily stabilized by the 2,4-dichlorophenyl group. This is irreversible and often leads to decarbonylation or the formation of complex polymeric mixtures.

Q3: Can the choice of storage vial or handling tools affect the stability of the ring?

The Causality: Absolutely. Standard borosilicate glass or stainless-steel spatulas can introduce trace metal ions (e.g., Zn²⁺, Fe³⁺). These metals act as Lewis acids, coordinating to the carbonyl oxygen. This coordination pulls electron density away from the ring, further increasing the electrophilicity of C1 and lowering the barrier for.

Part 2: Degradation Pathways Visualization

The following diagram maps the three primary mechanisms that lead to the loss of your compound's structural integrity.

G A 2-(2,4-Dichlorophenyl) cyclobutan-1-one B Nucleophilic Attack (H2O / Base) A->B Moisture C Photochemical (UV Light) A->C D Oxidation (O2 / Peroxides) A->D ROS E Acyclic Carboxylic Acid (Ring Opened) B->E C1-C2 Cleavage F Diradical Intermediate -> Decarbonylation C->F Norrish Type I G Gamma-Lactone (Baeyer-Villiger) D->G O-Insertion

Fig 1: Major ring-cleavage degradation pathways of 2-(2,4-Dichlorophenyl)cyclobutan-1-one.

Part 3: Quantitative Degradation Profile

To effectively mitigate risk, you must understand the relative threat levels of different environmental triggers. The table below summarizes the quantitative risk factors associated with cyclobutanone storage.

Degradation PathwayPrimary TriggerMajor DegradantRelative Kinetic RiskPreventative Strategy
Nucleophilic Cleavage H₂O, Amines, AlcoholsAcyclic Carboxylic AcidsHigh (Rapid at RT)Strict desiccation, Argon purge
Photochemical (Norrish I) UV/Vis Light (< 400 nm)Decarbonylated oligomersMedium (Hours)Amber glassware, dark storage
Baeyer-Villiger Oxidation O₂, Ambient PeroxidesGamma-LactonesMedium (Days)Anaerobic environment (Argon)
Lewis Acid Catalysis Trace metals (Fe, Zn)Ring-opened adductsLow (Weeks)Acid-washed, metal-free handling

Part 4: Self-Validating Storage Protocol

To guarantee the integrity of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, you must implement a storage system that actively excludes moisture, light, oxygen, and trace metals. Do not rely on passive storage.

Step-by-Step Methodology: Anhydrous & Anaerobic Cryo-Storage
  • High-Vacuum Desiccation: Transfer the freshly synthesized or purified compound into a pre-weighed, acid-washed amber borosilicate glass vial. Place the vial under high vacuum (< 0.1 Torr) for at least 4 hours to remove trace ambient moisture.

  • Inert Gas Displacement: Backfill the vacuum chamber with ultra-pure Argon. Causality Note: Argon is heavier than Nitrogen and provides a superior blanket over the solid compound, effectively displacing any residual oxygen that could trigger Baeyer-Villiger auto-oxidation.

  • Hermetic Sealing: Seal the vial immediately with a PTFE-lined silicone septum cap. Causality Note: PTFE prevents the leaching of plasticizers and provides a superior moisture barrier compared to standard rubber septa.

  • Cryogenic Storage: Store the sealed vial strictly at -20°C or lower. Reducing the thermal kinetic energy prevents the compound from overcoming the activation barrier for spontaneous ring-cleavage.

  • Self-Validation (QC Check): Before utilizing the stored batch in a critical experiment, dissolve a 1 mg aliquot in anhydrous CDCl₃. Acquire a ¹H-NMR spectrum.

    • Validation Criteria: The presence of the characteristic cyclobutanone multiplet (approx. 3.0–3.5 ppm) confirms ring integrity. The appearance of a broad singlet (>10 ppm) or a benzylic triplet indicates ring-cleavage. If the cyclobutanone signals account for >95% of the integration, your storage protocol is validated and successful.

Workflow S1 1. High-Vacuum Desiccation (Remove H2O) S2 2. Transfer to Amber Vial (Block UV Light) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Seal with PTFE Septum (Prevent Ingress) S3->S4 S5 5. Store at -20°C (Thermal Stability) S4->S5 S6 6. QC: 1H-NMR Check (Self-Validation) S5->S6

Fig 2: Step-by-step optimal storage workflow to prevent ring-cleavage.

References

  • Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site ACS Omega URL:[Link]

  • Dual Activation Strategy to Achieve C–C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalyzed[4 + 2] Cycloaddition of Yne-Vinylcyclobutanones Journal of the American Chemical Society URL:[Link]

  • Water Participated Dual C(sp)−C(sp) Bond Cleavage of Cyclobutanones Catalyzed by Lewis Acid ChemistrySelect URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(2,4-Dichlorophenyl)cyclobutan-1-one vs. Unsubstituted Cyclobutanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary In the landscape of advanced organic synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, cyclobutanones serve as highly versatile C4 building blocks. Their inherent ring strain drives a myriad of ring-expansion, cleavage, and functionalization reactions. However, the introduction of a bulky, electron-withdrawing aryl group fundamentally alters their reactivity profile. This guide provides a critical, data-driven comparison between unsubstituted cyclobutanone and 2-(2,4-dichlorophenyl)cyclobutan-1-one, equipping researchers with the mechanistic insights and validated protocols necessary for rational synthetic design.

Structural and Electronic Divergence

To predict the behavior of these two building blocks in a synthetic sequence, one must understand the interplay between ring strain, steric bulk, and electronic induction.

  • Unsubstituted Cyclobutanone (CB): This molecule possesses approximately 24 kcal/mol of ring strain[1]. The carbonyl carbon is sp2 hybridized, forcing an ideal 120° bond angle into a ~90° geometric constraint. Nucleophilic attack rehybridizes this carbon to sp3 (ideal 109.5°), relieving significant angle strain[1]. Consequently, the carbonyl group is exceptionally electrophilic compared to unstrained cyclopentanones or cyclohexanones.

  • 2-(2,4-Dichlorophenyl)cyclobutan-1-one (2,4-diCl-Ph-CB): The incorporation of the 2,4-dichlorophenyl moiety at the C2 position[2] introduces two critical perturbations. First, steric shielding : the bulky aryl group effectively blocks one face of the cyclobutanone ring. Second, inductive electron withdrawal : the electronegative chlorine atoms and the aromatic ring stabilize adjacent negative charge, drastically lowering the pKa of the C2 α -proton compared to unsubstituted cyclobutanone.

Comparative Reactivity Profiles

A. Nucleophilic Addition & Diastereoselectivity

Because of its symmetry, nucleophilic addition to unsubstituted cyclobutanone yields achiral or racemic products (1:1 diastereomeric ratio if other stereocenters exist). In stark contrast, 2,4-diCl-Ph-CB exhibits profound diastereoselectivity. Nucleophiles (e.g., Grignard reagents, complex hydrides) are forced to approach from the less hindered face—anti to the 2,4-dichlorophenyl group—yielding the trans-diastereomer almost exclusively.

B. Baeyer-Villiger Oxidation (Ring Expansion)

Baeyer-Villiger oxidation of unsubstituted cyclobutanone symmetrically inserts an oxygen atom to yield γ -butyrolactone[3]. For 2,4-diCl-Ph-CB, the reaction is regioselective. The migratory aptitude of the more substituted C2 (benzylic) carbon is significantly higher than that of the C4 (primary) carbon[4]. This preferential migration yields a 5-(2,4-dichlorophenyl)dihydrofuran-2(3H)-one derivative.

C. α -Functionalization & Enolization

Directed enolization of unsubstituted cyclobutanone requires strong, non-nucleophilic bases (like LDA) at cryogenic temperatures to prevent self-condensation[4]. Conversely, the highly acidic C2 proton of 2,4-diCl-Ph-CB makes it highly susceptible to base-catalyzed epimerization. Even mild bases (or basic impurities in reagents) can scramble the C2 stereocenter, a critical factor that must be controlled during multi-step syntheses.

Quantitative Reactivity Metrics

The following table summarizes the key quantitative differences dictating the synthetic handling of both molecules.

Property / MetricUnsubstituted Cyclobutanone2-(2,4-Dichlorophenyl)cyclobutan-1-one
Molecular Formula C 4​ H 6​ OC 10​ H 8​ Cl 2​ O
Ring Strain ~24 kcal/mol[1]~24 kcal/mol (plus steric strain)
C2-Proton Acidity (pKa) ~21 (Weakly acidic)~15-16 (Highly acidic)
Nucleophilic Addition dr 1:1 (Achiral)>95:5 (trans selectivity preferred)
Baeyer-Villiger Regioselectivity N/A (Symmetric)>90:10 (C2 migration preferred)
Enolization Conditions Strong base (LDA), -78 °CMild base susceptible (epimerization risk)

Visualizations of Reactivity

Reactivity cluster_CB Unsubstituted Cyclobutanone cluster_ArCB 2-(2,4-Dichlorophenyl)cyclobutan-1-one CB Cyclobutanone (Achiral) Nuc1 Nucleophilic Attack (Both Faces) CB->Nuc1 Prod1 Racemic Mixture (1:1 dr) Nuc1->Prod1 ArCB Alpha-Aryl Cyclobutanone (Chiral) Nuc2 Nucleophilic Attack (Anti to Aryl Group) ArCB->Nuc2 Prod2 Trans-Diastereomer (>95:5 dr) Nuc2->Prod2

Fig 1: Reaction pathways comparing nucleophilic addition stereoselectivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure researchers understand why specific conditions are chosen over standard alternatives.

Protocol A: Diastereoselective Grignard Addition to 2,4-diCl-Ph-CB

Objective: Achieve >95:5 trans-diastereoselectivity while preventing enolization.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2,4-diCl-Ph-CB (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling (Causality): Cool the solution to -78 °C. Why? The high electrophilicity of the strained cyclobutanone makes additions extremely fast. Cryogenic conditions ensure kinetic control, maximizing the facial selectivity dictated by the bulky 2,4-dichlorophenyl group and suppressing base-catalyzed enolization by the Grignard reagent.

  • Addition: Dropwise add the Grignard reagent (1.2 equiv) down the side of the flask to pre-cool the titrant.

  • Self-Validation Checkpoint: After 30 minutes, remove a 0.1 mL aliquot, quench with saturated aqueous NH 4​ Cl, and analyze via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active ketone spot ( Rf​≈0.5 ) and appearance of a more polar alcohol spot ( Rf​≈0.3 ) confirms reaction completion.

  • Quench & Isolation: Quench the bulk reaction at -78 °C with saturated NH 4​ Cl, warm to room temperature, and extract with EtOAc.

  • Post-Isolation Validation: Determine the diastereomeric ratio (dr) via crude 1 H NMR by integrating the distinct benzylic carbinol protons.

Protocol B: Regioselective Baeyer-Villiger Oxidation of 2,4-diCl-Ph-CB

Objective: Expand the ring to a γ -butyrolactone while preserving C2 stereochemistry.

Protocol Step1 1. Dissolve Substrate in DCM (Non-polar solvent stabilizes intermediates) Step2 2. Add NaHCO3 Buffer (Crucial: Prevents C2 Epimerization) Step1->Step2 Step3 3. Add m-CPBA at 0°C (Kinetic Control of Migration) Step2->Step3 Step4 4. Monitor by TLC (Self-Validation of Conversion) Step3->Step4 Step5 5. Quench with Na2S2O3 (Reduces unreacted peroxide safely) Step4->Step5 Step6 6. Isolate 5-Aryl-Lactone (Regioselective Product) Step5->Step6

Fig 2: Step-by-step Baeyer-Villiger oxidation workflow with validation.

  • Solvent & Buffer Setup: Dissolve 2,4-diCl-Ph-CB in anhydrous DCM. Add solid NaHCO 3​ (2.0 equiv) to create a heterogeneous suspension.

  • Buffering (Causality): Why use NaHCO 3​ ? The byproduct of m-CPBA oxidation is m-chlorobenzoic acid. Without a buffer, this acid can catalyze enolization at the highly acidic C2 position, destroying the stereochemical integrity of the starting material before the oxidation occurs.

  • Oxidation: Cool to 0 °C and add m-CPBA (1.5 equiv) in portions.

  • Self-Validation Checkpoint: Monitor via TLC using a UV lamp and iodine stain. A successful migration is indicated by a shift to a lower Rf​ value. Confirm regioselectivity via 1 H NMR; the C5 proton adjacent to the lactone oxygen will appear significantly downfield ( δ 5.0–5.5 ppm) compared to the starting α -proton.

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ to destroy excess peroxides, followed by washing with saturated NaHCO 3​ to remove benzoic acid byproducts.

References

  • 2-(2,4-Dichlorophenyl)cyclobutanone | C10H8Cl2O | CID 117679348 - PubChem , National Institutes of Health (NIH). 5

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones , National Institutes of Health (NIH). 4

  • Cyclobutanone - Wikipedia , Wikipedia. 3

  • Cyclobutanone: Organic Chemistry Study Guide , Fiveable. 1

Sources

Comparative

HPLC method validation for 2-(2,4-Dichlorophenyl)cyclobutan-1-one purity analysis

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one This guide provides a comprehensive, technically detailed framework for the validati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, a key intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present detailed protocols with supporting data, and compare the validated HPLC method against other analytical alternatives. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5]

The Imperative of Purity Analysis and Method Validation

In pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy. Impurities can arise from the manufacturing process, degradation, or storage and may have their own pharmacological or toxicological effects. Consequently, a robust, reliable analytical method is required to quantify the purity of key intermediates like 2-(2,4-Dichlorophenyl)cyclobutan-1-one and detect any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility. However, an HPLC method is only as reliable as its validation. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6][7] This guide follows the framework of the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which are the global benchmark for analytical method validation.[1][2][3][8]

Proposed HPLC Method for Analysis

Before validation, a suitable chromatographic method must be developed. Based on the chemical structure of 2-(2,4-Dichlorophenyl)cyclobutan-1-one (a moderately polar, UV-active compound), a reverse-phase HPLC method is the logical choice.

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for non-polar to moderately polar compounds. The chosen dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is selected to ensure adequate separation of the main analyte from potential early-eluting polar impurities and late-eluting non-polar impurities. Phosphoric acid helps to sharpen peaks by controlling the ionization state of any acidic or basic functional groups.
Gradient 0-20 min: 40% B to 90% B20-25 min: 90% B25-30 min: 40% BThis gradient profile was optimized to achieve a robust separation between the main peak and all potential degradation products within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThe dichlorophenyl moiety contains a strong chromophore, making UV detection at 254 nm a sensitive and appropriate choice.
Injection Vol. 10 µLA standard injection volume to ensure good peak shape and sensitivity.
Diluent Acetonitrile:Water (50:50, v/v)This diluent is chosen to ensure the analyte is fully solubilized and is compatible with the mobile phase to prevent peak distortion.

The Validation Protocol: A Parameter-by-Parameter Analysis

The following sections detail the experimental design, acceptance criteria, and interpretation of results for each critical validation parameter.

Specificity (Stability-Indicating Nature)

Expertise & Experience: Specificity is the most critical parameter for a purity-indicating method. Its goal is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[7][9][10][11] The most effective way to demonstrate this is through forced degradation (or stress testing), where the drug substance is exposed to harsh conditions to intentionally generate degradation products.[12][13][14][15]

Experimental Protocol:

  • Prepare five separate solutions of 2-(2,4-Dichlorophenyl)cyclobutan-1-one at a concentration of 1 mg/mL.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 1N NaOH and heat at 80°C for 24 hours.

    • Oxidation: Add 1 mL of 30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for 7 days.

  • Prepare an unstressed control solution.

  • Analyze all stressed samples and the control sample by the proposed HPLC method. Use a Photodiode Array (PDA) detector to assess peak purity.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation DS Drug Substance Acid Acid Hydrolysis (1N HCl, 80°C) DS->Acid Expose to Stress Base Base Hydrolysis (1N NaOH, 80°C) DS->Base Expose to Stress Oxidation Oxidation (30% H₂O₂, RT) DS->Oxidation Expose to Stress Thermal Thermal (105°C Solid) DS->Thermal Expose to Stress Photo Photolytic (ICH Q1B) DS->Photo Expose to Stress HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity Resolution Resolution Check (Rs > 2.0) HPLC->Resolution

Caption: Workflow for the forced degradation study to establish method specificity.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution factor, Rs > 2.0) between the main analyte peak and all degradation product peaks.

  • The peak purity index (as determined by the PDA detector) for the analyte peak in the stressed samples must be greater than 0.990, indicating no co-elution.[9]

  • Significant degradation (typically 5-20%) should be observed to prove the stress conditions were adequate.[9][15]

Table 2: Hypothetical Specificity Results

Stress Condition% DegradationNo. of Degradant PeaksResolution (Rs) of Closest PeakAnalyte Peak Purity Index
Acid Hydrolysis15.2%23.1> 0.999
Base Hydrolysis18.5%32.8> 0.999
Oxidation9.8%14.5> 0.999
Thermal5.5%15.2> 0.999
Photolytic7.1%23.9> 0.999

Trustworthiness: The data demonstrates that the method can effectively separate the main compound from all potential degradation products generated under a variety of stress conditions. The high resolution and peak purity values confirm the method is "stability-indicating" and therefore specific for the purity analysis.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[16][17] This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision. For a purity method, the range must cover from the reporting limit for impurities up to 120% of the specification.[4][18]

Experimental Protocol:

  • Prepare a stock solution of the 2-(2,4-Dichlorophenyl)cyclobutan-1-one reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 50%, 80%, 100%, 120%, 150%).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.995.[19]

Table 3: Hypothetical Linearity Data

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
LOQ0.55,120
50%50.0505,400
80%80.0810,150
100%100.01,015,300
120%120.01,225,800
150%150.01,519,900

Linear Regression Results:

  • Correlation Coefficient (R²): 0.9998

  • Slope: 10125

  • Y-Intercept: 450

Trustworthiness: With an R² value of 0.9998, the method exhibits excellent linearity over the specified range, ensuring that impurities and the main analyte can be accurately quantified regardless of their concentration.

Accuracy

Expertise & Experience: Accuracy demonstrates the closeness of the test results to the true value.[16][20] It is typically determined by calculating the percent recovery of a known amount of analyte spiked into a placebo (a mixture of all formulation components except the active ingredient).

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze all nine samples and calculate the percent recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[16][21]

Table 4: Hypothetical Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%
Prep 180.079.599.4%
Prep 280.080.3100.4%
Prep 380.079.899.8%
100%
Prep 1100.0100.5100.5%
Prep 2100.099.699.6%
Prep 3100.0101.1101.1%
120%
Prep 1120.0119.599.6%
Prep 2120.0121.3101.1%
Prep 3120.0120.2100.2%
Mean Recovery 100.2%

Trustworthiness: A mean recovery of 100.2% falls well within the acceptance criteria, confirming the method's ability to provide accurate results without bias from the sample matrix.

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[20][22] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Prepare six identical samples of the analyte at 100% concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), repeats the repeatability experiment with six newly prepared samples. The %RSD is calculated for this set, and a combined %RSD for all 12 samples is determined.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[13][21]

Table 5: Hypothetical Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean Assay (%) 99.8%100.1%
Standard Deviation 0.350.41
%RSD 0.35% 0.41%
Combined %RSD (n=12) \multicolumn{2}{c}{0.52% }

Trustworthiness: The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise and will yield consistent results under typical laboratory variations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23] These are critical for a purity method to define the reporting threshold for impurities. They can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[24]

Experimental Protocol (S/N Method):

  • Determine the background noise of the chromatogram by injecting a blank solution multiple times.

  • Prepare and inject progressively more dilute solutions of the analyte.

  • LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.[23][25]

  • LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.[23][25]

Acceptance Criteria:

  • The determined LOQ value must be verified by analyzing at least six samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Table 6: Hypothetical LOD & LOQ Results

ParameterConcentration (µg/mL)Signal-to-Noise (S/N) RatioPrecision at LOQ (%RSD, n=6)
LOD 0.153.2N/A
LOQ 0.5010.54.8%

Trustworthiness: The method demonstrates sufficient sensitivity to detect and quantify impurities at very low levels (0.05% relative to a 1 mg/mL main peak), which is essential for controlling product quality. The precision at the LOQ is well within the typical acceptance limit of 10%.

Robustness

Expertise & Experience: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26][27][28] This provides an indication of its reliability during normal usage and is crucial before transferring the method to another laboratory.

G cluster_params Varied Parameters center_node Nominal HPLC Method Flow Flow Rate (± 0.1 mL/min) center_node->Flow Vary Temp Column Temp. (± 2 °C) center_node->Temp Vary MobilePhase Mobile Phase Organic Content (± 2%) center_node->MobilePhase Vary Wavelength Wavelength (± 2 nm) center_node->Wavelength Vary Flow->center_node Evaluate Impact On System Suitability Temp->center_node Evaluate Impact On System Suitability MobilePhase->center_node Evaluate Impact On System Suitability Wavelength->center_node Evaluate Impact On System Suitability

Caption: Key parameters deliberately varied during the robustness study.

Experimental Protocol:

  • Analyze a system suitability solution under the nominal (optimized) method conditions.

  • Vary one parameter at a time to its extreme (e.g., Flow Rate at 0.9 and 1.1 mL/min).

  • For each variation, inject the system suitability solution and record critical responses like retention time, peak area, and resolution.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must still pass under all varied conditions.

  • The %RSD of the analyte peak area should not significantly change, indicating the quantitative result is stable.

Table 7: Hypothetical Robustness Data

Parameter VariedConditionResolution (Rs)Tailing Factor% Change in Peak Area
Nominal 1.0 mL/min, 30°C, 254 nm 4.5 1.1 N/A
Flow Rate0.9 mL/min4.81.1+1.2%
1.1 mL/min4.21.1-0.9%
Column Temp.28 °C4.61.1+0.5%
32 °C4.41.2-0.3%
Wavelength252 nm4.51.1-1.5%
256 nm4.51.1+1.1%

Trustworthiness: The method's performance remains well within acceptable limits despite small changes to key parameters, proving it is robust and suitable for routine use in a quality control environment.

Comparison with Alternative Analytical Techniques

While the validated HPLC method is clearly fit-for-purpose, it is instructive to compare it with other potential analytical techniques.

Table 8: Comparison of Analytical Techniques for Purity Analysis

TechniquePros for this ApplicationCons for this ApplicationVerdict
Validated HPLC-UV High resolution for complex mixtures; Excellent quantitation; Stability-indicating; Widely accepted by regulatory agencies.Higher initial instrument cost; Requires skilled operators.Gold Standard: The most suitable and reliable method for regulatory-compliant purity analysis.
UPLC (Ultra-Performance Liquid Chromatography) Faster analysis times (< 5 min); Higher resolution and sensitivity; Lower solvent consumption.Higher backpressure requires specialized and more expensive instrumentation; Method transfer from HPLC can be complex.A Superior Alternative: If speed and throughput are critical, UPLC is an excellent, more modern alternative. The validation principles remain the same.
GC (Gas Chromatography) Excellent for volatile and thermally stable compounds.2-(2,4-Dichlorophenyl)cyclobutan-1-one has a relatively high molecular weight and may not be sufficiently volatile or thermally stable for GC without derivatization, which adds complexity.Not Recommended: Unsuitable as a primary method due to the likely non-volatile nature of the analyte and its potential impurities.
TLC (Thin-Layer Chromatography) Inexpensive, fast screening tool; Good for simple presence/absence tests.Primarily qualitative or semi-quantitative; Lower resolution and sensitivity compared to HPLC; Not suitable for regulatory purity assays.Complementary Tool: Useful for rapid, in-process checks but cannot replace HPLC for final purity determination.

Conclusion

This guide has systematically detailed the validation of a stability-indicating reverse-phase HPLC method for the purity analysis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one. Through a series of experiments grounded in ICH principles, the method has been proven to be specific, linear, accurate, precise, sensitive, and robust . The comprehensive data presented confirms that this method is fit for its intended purpose: to reliably quantify the purity of this critical pharmaceutical intermediate and ensure product quality and safety.

When compared to alternatives, the validated HPLC method represents the gold standard, offering the best combination of resolution, quantitative accuracy, and regulatory acceptance for this specific application. For laboratories seeking higher throughput, transitioning to a UPLC method would be a logical next step, building upon the foundational principles established in this validation guide.

References

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration (FDA). FDA Guidance on Analytical Method Validation.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • GL Tec. HPLC Calibration: Accuracy in Analytical Chemistry.
  • Separation Science. (2023, December 9). Implementing Robustness Testing for HPLC Methods.
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • How To. Determine limits of detection LOD and limits of quantification LOQ.
  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Assay Prism. HPLC Method Validation: Key Parameters and Importance.
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PharmTech. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
  • Chromatography Online. Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.
  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Chromatography Online. (2025, November 27). Robustness Tests.
  • Thermo Fisher Scientific. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • SCION Instruments. (2024, February 29). Accuracy and Precision - What's The Difference?
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Validation

Validation of GC-MS Methods for 2-(2,4-Dichlorophenyl)cyclobutan-1-one Detection: A Comparative Technical Guide

Introduction 2-(2,4-Dichlorophenyl)cyclobutan-1-one is a critical, semi-volatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its potential toxicity and its direct im...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2,4-Dichlorophenyl)cyclobutan-1-one is a critical, semi-volatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its potential toxicity and its direct impact on downstream reaction yields, monitoring its clearance during pharmaceutical manufacturing is a strict regulatory requirement. This guide provides an in-depth, comparative analysis of analytical methodologies, detailing why Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal platform for this analyte, and outlines a self-validating protocol aligned with modernized ICH Q2(R2) guidelines[1].

Expertise & Experience: The Causality Behind Method Selection

When developing an impurity tracking method, the physical and chemical properties of the analyte strictly dictate the platform. As an application scientist, selecting the right technique requires looking beyond basic sensitivity and understanding the ionization mechanics of the molecule.

  • HPLC-UV: The cyclobutanone moiety lacks an extended conjugated π -system. While the 2,4-dichlorophenyl group provides weak UV absorbance, relying on HPLC-UV at trace levels (ppm) often results in poor specificity. The massive signal from the main API matrix can easily mask the impurity, leading to false negatives.

  • LC-MS/MS: Although highly sensitive for many compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) struggle to efficiently protonate or deprotonate non-polar, neutral ketones like cyclobutanones. This leads to severe matrix suppression and poor ionization efficiency.

  • GC-MS (The Optimal Choice): 2-(2,4-Dichlorophenyl)cyclobutan-1-one is sufficiently volatile and thermally stable, making it an ideal candidate for gas chromatography. Under Electron Ionization (EI, 70 eV), the molecule yields a highly characteristic fragmentation pattern[2]. Crucially, the presence of two chlorine atoms generates a distinct isotopic cluster (M, M+2, M+4 in an approximate 9:6:1 ratio). This unique spectral signature provides unambiguous identification, eliminating false positives even in complex sample matrices, and ensuring robust regulatory compliance[3].

Comparative Performance Data

The following table summarizes the quantitative performance of various analytical platforms for the detection of 2-(2,4-Dichlorophenyl)cyclobutan-1-one in a simulated API matrix.

Analytical PlatformIonization / DetectionLOD (ppm)LOQ (ppm)Linearity (R²)Matrix InterferenceSpecificity
HPLC-UV UV (220 nm)15.050.00.985HighLow
LC-MS/MS ESI (+) / MRM2.58.00.991High (Suppression)Moderate
GC-MS (Single Quad) EI (70 eV) / SIM0.51.5> 0.999LowHigh
GC-MS/MS (Triple Quad) EI (70 eV) / MRM0.050.15> 0.999Very LowVery High

Trustworthiness: Self-Validating GC-MS Experimental Protocol

To ensure data integrity, the following protocol incorporates built-in System Suitability Testing (SST) and internal standard (IS) bracketing, creating a self-validating system compliant with the ICH Q2(R2) framework[4].

Sample Preparation & Internal Standardization

Causality: Direct liquid injection of an organic extract minimizes matrix introduction into the GC inlet, preserving column lifespan.

  • Step 1: Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.

  • Step 2: Add 1.0 mL of the Internal Standard solution (4-bromobenzophenone, 10 µg/mL in MTBE). Mechanistic Note: The IS normalizes extraction efficiency and injection volume variations, self-validating the recovery of each individual run.

  • Step 3: Dilute to volume with Methyl tert-butyl ether (MTBE), sonicate for 10 minutes, and centrifuge at 4000 rpm for 5 minutes. Transfer the clear supernatant to a GC vial.

GC-MS Instrumental Conditions
  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250°C, Split ratio 10:1.

  • Temperature Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: EI mode (70 eV). Selected Ion Monitoring (SIM) targeting the molecular ion and primary fragments (e.g., m/z 214, 216 for the dichlorophenyl moiety).

ICH Q2(R2) Validation Workflow
  • System Suitability Test (SST): Before each sequence, inject the SST standard (LOQ level). Acceptance: Signal-to-noise (S/N) > 10, peak tailing factor < 1.5, and IS area RSD < 5% over 6 replicate injections.

  • Specificity: Inject a blank (MTBE + IS) and a spiked matrix. Acceptance: No interfering peaks at the retention time of the analyte.

  • Linearity & Range: Prepare calibration standards spanning 50% to 150% of the target specification limit. Acceptance: Correlation coefficient (R²) 0.999.

  • Accuracy (Recovery): Spike API samples at 3 concentration levels (Low, Medium, High) in triplicate. Acceptance: Mean recovery between 95.0% and 105.0%.

  • Precision (Repeatability): Analyze 6 independent sample preparations at the 100% specification level. Acceptance: Relative Standard Deviation (RSD) 2.0%.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression and decision gates of the GC-MS validation lifecycle.

GCMS_Validation Start Method Development 2-(2,4-Dichlorophenyl)cyclobutan-1-one Opt GC-MS Optimization (Column, Temp Program, EI-MS) Start->Opt Val ICH Q2(R2) Validation Opt->Val Spec Specificity (Blank vs Spiked) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin LOD LOD / LOQ (S/N > 3 & 10) Val->LOD Acc Accuracy & Precision (Recovery 95-105%) Val->Acc Decision Acceptance Criteria Met? Spec->Decision Lin->Decision LOD->Decision Acc->Decision Pass Method Approved for Routine QC Decision->Pass Yes Fail Troubleshoot & Re-optimize Decision->Fail No Fail->Opt

Figure 1: GC-MS Method Validation Workflow for 2-(2,4-Dichlorophenyl)cyclobutan-1-one.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: [Link]

  • Title: Validation of analytical procedures Q2(R2) Source: ich.org URL: [Link]

  • Title: Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health Source: labcompare.com URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry (GC-MS) Analysis Source: emerypharma.com URL: [Link]

Sources

Comparative

Comparative Analysis of Catalytic Systems for the Synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

Introduction 2-(2,4-Dichlorophenyl)cyclobutan-1-one is a pivotal intermediate in the synthesis of various pharmacologically active compounds and fine chemicals. The efficient and selective construction of its cyclobutane...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2,4-Dichlorophenyl)cyclobutan-1-one is a pivotal intermediate in the synthesis of various pharmacologically active compounds and fine chemicals. The efficient and selective construction of its cyclobutane ring is a subject of significant interest within the chemical research community. This guide provides a comparative analysis of different catalytic systems employed for the synthesis of this key molecule, offering an in-depth look at their performance, mechanisms, and practical considerations for researchers and professionals in drug development and chemical synthesis.

The primary synthetic route to 2-(2,4-Dichlorophenyl)cyclobutan-1-one involves the [2+2] cycloaddition of a ketene or ketene equivalent with 2,4-dichlorostyrene. The choice of catalyst is paramount in controlling the yield, stereoselectivity, and overall efficiency of this transformation. Here, we compare and contrast three prominent catalytic approaches: a Lewis acid-catalyzed method, an organocatalytic approach, and a transition metal-catalyzed reaction.

Catalytic System 1: Lewis Acid-Catalyzed [2+2] Cycloaddition

Lewis acids are a classic choice for promoting [2+2] cycloadditions by activating the ketene or its precursor. Common Lewis acids for this transformation include titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂).

Mechanism and Rationale

The Lewis acid coordinates to the carbonyl oxygen of the ketene precursor (e.g., an acyl chloride), increasing its electrophilicity. This activation facilitates the subsequent nucleophilic attack by the alkene (2,4-dichlorostyrene), leading to the formation of a zwitterionic intermediate. Ring closure then furnishes the desired cyclobutanone product. The choice of a potent Lewis acid like TiCl₄ is driven by its ability to effectively activate even less reactive substrates.

Lewis_Acid_Mechanism cluster_activation Catalyst Activation cluster_cycloaddition [2+2] Cycloaddition Ketene_Precursor Acyl Chloride Activated_Complex Activated Complex Ketene_Precursor->Activated_Complex Coordination Lewis_Acid TiCl₄ Lewis_Acid->Activated_Complex Zwitterionic_Intermediate Zwitterionic Intermediate Activated_Complex->Zwitterionic_Intermediate Nucleophilic Attack Dichlorostyrene 2,4-Dichlorostyrene Dichlorostyrene->Zwitterionic_Intermediate Cyclobutanone 2-(2,4-Dichlorophenyl) cyclobutan-1-one Zwitterionic_Intermediate->Cyclobutanone Ring Closure Catalyst_Regeneration Catalyst Regeneration Cyclobutanone->Catalyst_Regeneration Catalyst_Regeneration->Lewis_Acid Release

Figure 1: General workflow for Lewis acid-catalyzed synthesis.

Performance and Experimental Data
Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Reference
TiCl₄ / TriethylamineDichloroacetyl chloride2,4-DichlorostyreneToluene0 to rt75-85
BF₃·OEt₂Acetyl chloride2,4-DichlorostyreneDichloromethane-78 to 060-70
Advantages and Limitations
  • Advantages: High reactivity, readily available and inexpensive catalysts.

  • Limitations: Can be sensitive to moisture and air, may require stoichiometric amounts of the Lewis acid, and can sometimes lead to side reactions like polymerization of the styrene. The use of strong Lewis acids can also pose challenges for substrates with sensitive functional groups.

Catalytic System 2: Organocatalytic Approach

Chiral amine or phosphine-based organocatalysts have emerged as a powerful tool for asymmetric [2+2] cycloadditions, offering a metal-free alternative.

Mechanism and Rationale

In a typical scenario involving a chiral amine catalyst, the catalyst reacts with a ketene precursor (e.g., an acid anhydride) to form a highly reactive chiral enolate intermediate. This enolate then undergoes a stereocontrolled [2+2] cycloaddition with the 2,4-dichlorostyrene. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction, leading to enantioenriched cyclobutanone products.

Organocatalysis_Workflow cluster_catalyst_activation Catalyst Activation cluster_cycloaddition_step Asymmetric Cycloaddition Ketene_Source Ketene Precursor Active_Intermediate Chiral Enolate Ketene_Source->Active_Intermediate Organocatalyst Chiral Amine Organocatalyst->Active_Intermediate Stereocontrolled_Addition Stereocontrolled [2+2] Cycloaddition Active_Intermediate->Stereocontrolled_Addition Dichlorostyrene 2,4-Dichlorostyrene Dichlorostyrene->Stereocontrolled_Addition Enantioenriched_Product Enantioenriched Cyclobutanone Stereocontrolled_Addition->Enantioenriched_Product Catalyst_Turnover Catalyst Turnover Enantioenriched_Product->Catalyst_Turnover Catalyst_Turnover->Organocatalyst Regeneration

Figure 2: Workflow of the organocatalytic synthesis route.

Performance and Experimental Data
Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Enantiomeric Excess (%)Reference
O-TMS-diphenylprolinolPropanoic anhydride2,4-DichlorostyreneEthyl Acetate2580-9090-98
Chiral PhosphinePhenylketene2,4-DichlorostyreneTHF-2075-8585-95
Advantages and Limitations
  • Advantages: High enantioselectivity, metal-free conditions, and typically milder reaction conditions.

  • Limitations: Catalysts can be complex and expensive to synthesize. The reaction scope may be more limited compared to some metal-catalyzed systems.

Catalytic System 3: Transition Metal-Catalyzed Cycloaddition

Transition metal catalysts, particularly those based on palladium, rhodium, or copper, can also effectively mediate the synthesis of cyclobutanones.

Mechanism and Rationale

A common mechanism involves the oxidative addition of a metal complex into a C-X bond of a ketene precursor or the formation of a metal-ketene complex. The coordinated ketene then undergoes insertion into the metal-alkene bond formed with 2,4-dichlorostyrene. Reductive elimination from the resulting metallacyclic intermediate yields the cyclobutanone product and regenerates the active catalyst.

Transition_Metal_Catalysis Catalyst Pd(0) Catalyst Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition Ketene_Precursor Ketene Precursor Ketene_Precursor->Oxidative_Addition Dichlorostyrene 2,4-Dichlorostyrene Alkene_Coordination Alkene Coordination Dichlorostyrene->Alkene_Coordination Oxidative_Addition->Alkene_Coordination Metallacycle Metallacyclobutane Alkene_Coordination->Metallacycle Reductive_Elimination Reductive Elimination Metallacycle->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product 2-(2,4-Dichlorophenyl) cyclobutan-1-one Reductive_Elimination->Product

Figure 3: Simplified catalytic cycle for transition metal-catalyzed synthesis.

Performance and Experimental Data
Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Diketene2,4-DichlorostyreneDioxane8070-80
[Rh(CO)₂Cl]₂Silylketene2,4-DichlorostyreneBenzene6065-75
Advantages and Limitations
  • Advantages: High functional group tolerance and the potential for unique reactivity patterns.

  • Limitations: Cost of the metal catalyst and ligands, potential for metal contamination in the final product, and sometimes harsh reaction conditions.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Synthesis (TiCl₄)
  • To a stirred solution of 2,4-dichlorostyrene (1.0 eq) in anhydrous toluene (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Slowly add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous toluene.

  • Add titanium tetrachloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2,4-dichlorophenyl)cyclobutan-1-one.

General Procedure for Organocatalytic Synthesis (Chiral Amine)
  • To a solution of the chiral amine catalyst (e.g., O-TMS-diphenylprolinol, 0.1 eq) in ethyl acetate (0.5 M) under an inert atmosphere, add 2,4-dichlorostyrene (1.0 eq).

  • Add propanoic anhydride (1.5 eq) to the mixture.

  • Stir the reaction at 25 °C for 24-48 hours.

  • Monitor the reaction progress by chiral HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched cyclobutanone.

General Procedure for Transition Metal-Catalyzed Synthesis (Palladium)
  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in anhydrous dioxane (0.3 M).

  • Add 2,4-dichlorostyrene (1.0 eq) followed by diketene (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Conclusion

The choice of catalytic system for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one is highly dependent on the specific requirements of the application. For large-scale, cost-effective synthesis where stereochemistry is not a concern, a Lewis acid-catalyzed approach may be preferable. When high enantiopurity is the primary goal, particularly for pharmaceutical applications, organocatalysis offers a powerful and metal-free solution. Transition metal catalysis provides a versatile alternative with broad functional group tolerance, though catalyst cost and potential product contamination must be considered. Researchers and process chemists should carefully evaluate these factors to select the most appropriate and efficient catalytic method for their needs.

Validation

A Comprehensive Guide to Benchmarking Novel 2-(2,4-Dichlorophenyl)cyclobutan-1-one Derivatives in Antifungal Assays

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. Among the myr...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. Among the myriad of chemical scaffolds under investigation, derivatives of 2-(2,4-dichlorophenyl)cyclobutan-1-one represent a promising, yet underexplored, class of compounds. Their unique strained four-membered ring structure offers novel stereochemical and electronic properties that could be exploited for potent and selective antifungal activity.[1][2]

This guide provides a comprehensive framework for the systematic in vitro evaluation of 2-(2,4-dichlorophenyl)cyclobutan-1-one derivatives. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and offer a template for the clear and concise presentation of comparative data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities in mycology.

The Rationale for Benchmarking: Establishing a Comparative Landscape

The antifungal potential of a novel compound can only be truly understood in the context of existing therapies. Benchmarking against established antifungal agents is a critical step in early-stage drug discovery for several reasons:

  • Gauging Relative Potency: It provides a direct comparison of the intrinsic activity of a new derivative against "gold standard" drugs.

  • Defining the Spectrum of Activity: Testing against a panel of clinically relevant fungi helps to determine whether a compound has broad-spectrum or narrow-spectrum activity.

  • Identifying Potential for Resistance-Breaking: Activity against fungal strains known to be resistant to current drugs is a highly desirable attribute.[3][4]

  • Informing Structure-Activity Relationships (SAR): Comparing the activity of a series of derivatives allows for the identification of chemical moieties that are crucial for antifungal efficacy.[4]

Experimental Workflow: From Compound Solubilization to Data Analysis

The following workflow outlines the key stages in the in vitro benchmarking of our lead compounds.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation A Compound Solubilization (e.g., in DMSO) E Serial Dilution in 96-Well Plate A->E B Selection of Fungal Strains (e.g., Candida spp., Aspergillus spp.) C Preparation of Fungal Inoculum (0.5 McFarland Standard) B->C F Inoculation of Fungal Suspension C->F D Selection of Benchmark Antifungals (e.g., Fluconazole, Amphotericin B) D->E E->F G Incubation (35°C for 24-48h) F->G H Visual or Spectrophotometric Reading G->H I Determination of Minimum Inhibitory Concentration (MIC) H->I J Data Tabulation and Comparison I->J K Structure-Activity Relationship (SAR) Analysis J->K

Caption: High-level workflow for in vitro antifungal benchmarking.

Detailed Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing and can be modified for molds.[5][6]

1. Preparation of Fungal Inoculum:

  • From a 24-hour-old culture on Sabouraud Dextrose Agar, select several distinct colonies.

  • Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute this stock suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final working concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Preparation of Compound and Benchmark Dilutions:

  • Dissolve the 2-(2,4-dichlorophenyl)cyclobutan-1-one derivatives and benchmark antifungals (e.g., Fluconazole, Amphotericin B, Voriconazole) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions using RPMI-1640 medium to achieve a range of final concentrations for testing. Each well should contain 100 µL of the diluted compound.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically a ≥50% reduction) compared to the positive control.

  • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and organized table to facilitate direct comparison. The Minimum Inhibitory Concentration (MIC) is the standard metric for reporting antifungal potency. It is often reported as MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.[6]

Table 1: Comparative Antifungal Activity of 2-(2,4-Dichlorophenyl)cyclobutan-1-one Derivatives (Hypothetical Data)

CompoundSubstitution (R)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. krusei (Fluconazole-resistant)MIC (µg/mL) vs. A. fumigatus
Derivative 1 H816>64
Derivative 2 4-F4832
Derivative 3 4-Cl2416
Derivative 4 4-OCH₃1632>64
Fluconazole N/A164N/A
Voriconazole N/A0.1250.51
Amphotericin B N/A0.511

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Potential Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for 2-(2,4-dichlorophenyl)cyclobutan-1-one derivatives is yet to be elucidated, we can propose a working hypothesis based on the chemical nature of the scaffold and known antifungal targets.

The high reactivity of the carbonyl group within the strained cyclobutanone ring could make it a target for nucleophilic attack by amino acid residues within the active site of a critical fungal enzyme.[1] One such family of enzymes are the cytochrome P450-dependent enzymes, such as lanosterol 14α-demethylase, which is the target of azole antifungals.[7]

G cluster_cell Fungal Cell cluster_membrane Cell Membrane A Ergosterol Synthesis Pathway G Disrupted Membrane Integrity & Fungal Cell Death A->G B Lanosterol C Lanosterol 14α-demethylase (CYP51) B->C D Ergosterol C->D D->A E 2-(2,4-Dichlorophenyl) cyclobutan-1-one Derivative F Inhibition E->F F->C

Caption: Hypothetical mechanism of action via inhibition of ergosterol synthesis.

This proposed mechanism suggests that the cyclobutanone derivative may bind to and inhibit lanosterol 14α-demethylase, thereby disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to impaired membrane function and ultimately, fungal cell death. Further experimental validation, such as enzyme inhibition assays and sterol profiling, would be required to confirm this hypothesis.

Conclusion

The framework presented in this guide provides a robust and scientifically rigorous approach to benchmarking the antifungal activity of novel 2-(2,4-dichlorophenyl)cyclobutan-1-one derivatives. By adhering to standardized protocols, employing appropriate benchmarks, and systematically analyzing the data, researchers can effectively assess the potential of these compounds as a new class of antifungal agents. The insights gained from such studies are crucial for guiding further medicinal chemistry efforts and advancing the most promising candidates towards preclinical and clinical development.

References

  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]

  • Zhang, L., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246998. [Link]

  • Park, Y., et al. (2004). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 48(8), 3077-3081. [Link]

  • Cheng, Y., et al. (2024). Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis. Frontiers in Microbiology, 15, 1348103. [Link]

  • Al-Mohani, M., et al. (2021). Comparative Efficacy of Antifungal Agents Used in the Treatment of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis. Journal of Fungi, 7(8), 649. [Link]

  • Al-sheikh, Y., et al. (2025). Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis. MDPI. [Link]

  • Ruan, Y., et al. (2011). Synthesis and antifungal activity of new 1-(2,4-dichloro phenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. African Journal of Pharmacy and Pharmacology, 5(5), 602-607. [Link]

  • Odds, F. C. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. [Link]

  • Liskon Biological. (2025). Functions and Mechanism of Cyclobutanone. Liskon Biological. [Link]

  • Gupta, D., & Jain, D. K. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 112-118. [Link]

  • Sun, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 889939. [Link]

  • Revie, N. M., et al. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 8(8), 853. [Link]

  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 5(4), 306-319. [Link]

  • Acar, U., et al. (2010). Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. Marmara Pharmaceutical Journal, 14(1), 21-28. [Link]

  • Sadeghpour, H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 5991428. [Link]

  • Zhang, W., et al. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(9), 2261-2264. [Link]

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Comparative

A Comparative Analysis of Ring Strain: 2-(2,4-Dichlorophenyl)cyclobutan-1-one vs. Cyclopentanones

In the landscape of medicinal chemistry and drug development, the conformational and energetic properties of cyclic scaffolds are of paramount importance. The inherent ring strain within these structures can significantl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the conformational and energetic properties of cyclic scaffolds are of paramount importance. The inherent ring strain within these structures can significantly influence molecular geometry, reactivity, and ultimately, biological activity. This guide provides an in-depth comparison of the ring strain in 2-(2,4-Dichlorophenyl)cyclobutan-1-one and its five-membered ring counterparts, the cyclopentanones. Through a blend of theoretical principles and experimental data, we will explore the nuances of angle, torsional, and steric strain, and their implications for researchers in the field.

The Fundamentals of Ring Strain

The concept of ring strain was first articulated by Adolf von Baeyer in 1885.[1][2] His theory posited that cyclic molecules experience strain when their bond angles deviate from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.[1][2][3] This deviation, known as angle strain, leads to increased potential energy and decreased stability.[3] While Baeyer's initial assumption that all cycloalkanes are planar has since been refined, the core concept of angle strain remains a cornerstone of organic chemistry.[2] Modern understanding incorporates torsional strain (from eclipsing interactions) and steric strain (from non-bonded interactions) as critical components of total ring strain.[3][4]

Cyclobutane and its derivatives are classic examples of molecules with significant ring strain. A perfectly planar cyclobutane would have internal bond angles of 90°, a substantial deviation from the ideal 109.5°.[5] To alleviate some of the resulting torsional strain from eclipsed hydrogens, cyclobutane adopts a slightly puckered or "butterfly" conformation, which reduces the C-C-C bond angle to about 88°.[5][6] This compromise, however, still leaves the molecule with considerable total ring strain. In contrast, cyclopentane can adopt a more flexible, non-planar "envelope" conformation, which significantly reduces both angle and torsional strain, with bond angles much closer to the tetrahedral ideal.[7][8]

Comparing the Parent Ketones: Cyclobutanone and Cyclopentanone

The introduction of a carbonyl group into the ring alters the geometry and strain energy. For the parent ketones, a significant difference in ring strain is observed.

CompoundTotal Strain Energy (approx. kJ/mol)Carbonyl Stretch (νC=O) (approx. cm⁻¹)Key Strain Contributor
Cyclobutanone ~120~1780Angle and Torsional Strain
Cyclopentanone ~41~1745Torsional Strain

Data compiled from multiple sources.[9][10]

The higher strain energy in cyclobutanone is a direct consequence of the four-membered ring's rigidity.[9] This increased strain also influences the spectroscopic properties of the molecule. The carbonyl stretching frequency in the infrared (IR) spectrum of cyclobutanone is significantly higher than that of cyclopentanone. This is because the sp² character of the carbonyl carbon is more constrained within the smaller ring, leading to a stronger, stiffer C=O bond.

The greater ring strain in cyclobutanone also facilitates ring-opening reactions, a key consideration in synthetic chemistry and drug metabolism.[9][11] For instance, under photochemical conditions (Norrish Type-I cleavage), the barrier to α-carbon-carbon bond cleavage is significantly lower for cyclobutanone compared to cyclopentanone, a direct result of the energetic benefit of relieving ring strain.[9][12]

The Influence of the 2-(2,4-Dichlorophenyl) Substituent

The presence of the dichlorophenyl group is expected to:

  • Increase Steric Strain: The bulky substituent will likely lead to increased non-bonded interactions with the adjacent carbonyl group and ring hydrogens.

  • Influence Ring Puckering: The substituent may favor a particular puckered conformation to minimize steric hindrance.

  • Potentially Alter Reactivity: The electronic effects of the dichlorophenyl group, combined with the inherent ring strain, can influence the reactivity of the carbonyl group and the α-protons. For example, the pKa of the α-protons in cyclobutanone has been estimated to be around 19.7-20.2, and while the phenyl group will have an electronic effect, the steric bulk is also a major factor in its kinetic and thermodynamic acidity.[13]

Experimental and Computational Methodologies for Strain Analysis

The quantification of ring strain is not a direct experimental measurement but is typically derived from thermochemical data or computational modeling.[14]

Experimental Protocol: Determination of Strain Energy via Heat of Combustion

The heat of combustion provides a measure of the total energy of a molecule. By comparing the heat of combustion per methylene (-CH₂) group of a cycloalkane to that of a strain-free acyclic alkane, the total ring strain can be calculated.[15][16]

Objective: To determine the relative ring strain of cyclobutanone and cyclopentanone.

Methodology:

  • Calorimetry: A precise amount of the purified ketone is combusted in a bomb calorimeter in the presence of excess oxygen.

  • Heat Measurement: The heat released during combustion is measured by the temperature change of the surrounding water bath.

  • Calculation of Molar Heat of Combustion: The measured heat is converted to the molar heat of combustion (ΔH°c).

  • Comparison to a Strain-Free Reference: The molar heat of combustion is compared to a theoretical value for a strain-free molecule with the same number of atoms. The difference represents the total strain energy.

Computational Protocol: Ab Initio Calculation of Ring Strain Energy

Modern computational chemistry provides a powerful tool for estimating ring strain.

Objective: To computationally model and compare the ring strain in 2-(2,4-Dichlorophenyl)cyclobutan-1-one and cyclopentanone.

Methodology:

  • Structure Optimization: The 3D structures of the molecules are built and their geometries are optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • Energy Calculation: The single-point energy of the optimized structure is calculated.

  • Homodesmotic Reaction: A hypothetical (homodesmotic) reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides, but the ring is opened into acyclic fragments.

  • Strain Energy Calculation: The strain energy is calculated as the difference in the total electronic energies of the reactants and products of this hypothetical reaction.

Visualization of Strain Concepts

The following diagrams illustrate the fundamental principles of angle strain and a conceptual workflow for its computational analysis.

Caption: Comparison of bond angles in a cyclobutane ring versus an ideal tetrahedral arrangement.

Computational_Workflow Start Input Molecular Structure Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt Energy Single Point Energy Calculation Opt->Energy Homodesmotic Define Homodesmotic Reaction Energy->Homodesmotic Calc Calculate ΔE_reaction Homodesmotic->Calc Result Strain Energy = ΔE_reaction Calc->Result

Caption: Workflow for computational determination of ring strain energy.

Conclusion

The comparison between 2-(2,4-Dichlorophenyl)cyclobutan-1-one and cyclopentanones highlights the significant role of ring strain in determining molecular properties. The four-membered ring system of the cyclobutanone derivative possesses substantially higher intrinsic strain, primarily due to angle and torsional strain, which is further complicated by the steric bulk of the dichlorophenyl substituent. This high strain energy manifests in altered spectroscopic properties and increased reactivity towards ring-opening reactions compared to the more stable five-membered cyclopentanone ring. For researchers in drug development, a thorough understanding of these strain-related properties is crucial for predicting molecular conformation, metabolic stability, and potential reaction pathways, ultimately aiding in the design of more effective and stable therapeutic agents.

References

  • Baeyer, A. Ueber Polyacetylenverbindungen. Ber. Dtsch. Chem. Ges.1885, 18 (2), 2269–2281.
  • Filo.
  • POC II Unit V: Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limit
  • Chemistry Notes.
  • Xia, S. et al. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Phys. Chem. Chem. Phys.2020, 22 (12), 6435-6446.
  • PHARMD GURU. 5. BAYER STRAIN THEORY. (2025).
  • Chemistry Stack Exchange. Quantitative measurement of ring strain. (2020).
  • PubChem. 2-(2,4-Dichlorophenyl)cyclobutanone.
  • Cheméo. Chemical Properties of Cyclobutanone (CAS 1191-95-3).
  • World Scientific Publishing.
  • ResearchGate. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. (2020).
  • RSC Publishing. Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study.
  • RSC Publishing. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.
  • Wikipedia. Ring strain.
  • National Institute of Standards and Technology. Cyclopentanone - the NIST WebBook.
  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis).
  • PMC.
  • ResearchGate. THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE.
  • ACS Publications. Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. (2010).
  • CORE. Comparing Models for Measuring Ring Strain of Common Cycloalkanes.
  • Introduction to Organic Chemistry. 3.6.
  • Fundamentals of Organic Chemistry. 2.
  • Chemistry Stack Exchange.
  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014).
  • Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
  • PMC. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides.
  • ACS Publications. Theoretical and Microwave Spectroscopic Characterization of Cyclobutenone: Planar or Puckered? (2023).
  • Chemistry LibreTexts. 3.4: Stability of Cycloalkanes - Ring Strain. (2019).
  • Chemistry Stack Exchange. Heats of combustion and stability of rings. (2014).
  • University of Bristol. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. (2020).
  • PubChem. 2-(2,4-Dichlorophenyl)cyclobutan-1-one.
  • JoVE.
  • Rsc.org. Supporting Information for: Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.
  • Journal of the American Chemical Society.
  • University of Bristol Research Portal. Chitnis, S., Musgrave, R., Sparkes, H., Pridmore, N., Annibale, V., & Manners, I. (2017). Influence of Ring Strain and Bond.
  • YouTube. Factors effect on Ir spectroscopy l Ring strainlConjugation l Force constant l Hydrogen bonding. (2020).
  • NIH. Cyclobutanone | C4H6O | CID 14496 - PubChem.
  • PubChemLite. 2-(2,4-dichlorophenyl)cyclobutanone (C10H8Cl2O).
  • MDPI. 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine).
  • Organic Chemistry Frontiers (RSC Publishing).
  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
  • Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds.
  • Chemistry LibreTexts. 4.2: Ring Strain and the Structure of Cycloalkanes. (2015).
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • (1S,2S)-2-(2,4-dichlorophenyl)

Sources

Validation

Structural Comparison &amp; Application Guide: 2-(2,4-Dichlorophenyl)cyclobutan-1-one vs. 4-Chlorophenyl Analogs

As a Senior Application Scientist, I frequently evaluate the structural nuances of cyclic building blocks and their impact on downstream synthetic viability. 2-Arylcyclobutanones are highly privileged intermediates in th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of cyclic building blocks and their impact on downstream synthetic viability. 2-Arylcyclobutanones are highly privileged intermediates in the development of agrochemicals—specifically N-cyclylamide nematicides—and novel pharmaceuticals.

This guide objectively compares 2-(2,4-Dichlorophenyl)cyclobutan-1-one (CAS: 1261038-31-6)[1] with its less sterically encumbered analog, 2-(4-Chlorophenyl)cyclobutan-1-one . By analyzing their physicochemical properties, we can establish a predictive framework for their reactivity, specifically focusing on how structural differences dictate the choice of experimental protocols during reductive amination.

Structural & Physicochemical Comparison

The fundamental divergence between these two analogs lies in the presence of the ortho-chlorine atom on the phenyl ring of the 2,4-dichloro derivative. This single atomic addition fundamentally alters the conformational landscape of the molecule.

In the 4-chlorophenyl analog, the phenyl ring can freely rotate, allowing it to adopt a conformation that minimizes steric clash with the cyclobutanone ring. Conversely, the ortho-chlorine in the 2,4-dichloro analog creates severe steric hindrance. This forces the phenyl ring out of coplanarity, effectively "shielding" one face of the adjacent carbonyl group from nucleophilic attack.

Table 1: Comparative Physicochemical & Structural Profile
Parameter2-(4-Chlorophenyl)cyclobutan-1-one2-(2,4-Dichlorophenyl)cyclobutan-1-one
Aryl Substitution 4-chloro (para)2,4-dichloro (ortho, para)
Carbonyl Steric Environment UnhinderedHighly hindered by ortho-chloro group
Conformational Freedom Free rotation of phenyl ringRestricted rotation (non-coplanar)
Electrophilicity of C=O StandardKinetically reduced (steric clash)
Downstream Application Nematicide intermediate[2]Advanced nematicide intermediate[3]

Mechanistic Insights: Reactivity & Causality

The synthesis of highly active nematicides requires converting these cyclobutanones into primary amines (cyclobutanamines) via an oxime or imine intermediate[2].

The Causality of Reagent Selection: Because the 4-chlorophenyl analog possesses an unhindered carbonyl, it readily undergoes nucleophilic addition with standard hydroxylamine hydrochloride under basic reflux conditions. However, applying these exact conditions to 2-(2,4-Dichlorophenyl)cyclobutan-1-one results in poor conversion. The steric shielding provided by the ortho-chlorine repels incoming nucleophiles.

To overcome this kinetic barrier, a powerful Lewis acid—specifically Titanium(IV) isopropoxide[Ti(OPr)4] —must be employed[3]. The titanium coordinates strongly to the carbonyl oxygen, withdrawing electron density and drastically increasing the electrophilicity of the carbonyl carbon, thereby forcing the formation of the imine even in a sterically congested environment.

Steric Substrate 2-(2,4-Dichlorophenyl)cyclobutan-1-one Feature ortho-Chloro Substitution Substrate->Feature Effect Steric Shielding of Carbonyl Feature->Effect Outcome Requires Ti(OPr)4 Activation Effect->Outcome

Logical flow detailing how ortho-chloro substitution dictates the synthetic activation strategy.

Experimental Protocols (Self-Validating Systems)

The following protocols demonstrate the divergent methodologies required to aminate these two analogs successfully. Each protocol is designed as a self-validating system where physical observations (e.g., exotherms, pH changes) confirm mechanistic progression.

Protocol A: Oxime Formation of 2-(4-Chlorophenyl)cyclobutan-1-one (Standard Conditions)

This protocol utilizes standard nucleophilic addition, suitable for unhindered ketones[2].

  • Preparation: Dissolve 1.12 g (6.09 mmol) of 2-(4-chlorophenyl)cyclobutan-1-one in 30 mL of absolute ethanol.

  • Nucleophile Addition: Add 3.54 g of hydroxylamine hydrochloride (NH₂OH·HCl). Causality: The hydrochloride salt is used for stability but requires neutralization to free the nucleophilic amine.

  • Base Activation: Slowly add 36 mL of 5% aqueous NaOH.

  • Thermal Driving: Heat the mixture to reflux (approx. 78°C) for 2 hours.

  • Validation & Workup: Cool the solution and adjust to pH 6. Extract with CHCl₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the oxime as an oil.

Protocol B: Amination of 2-(2,4-Dichlorophenyl)cyclobutan-1-one (Sterically Hindered Conditions)

This protocol utilizes Lewis acid activation to overcome the ortho-chloro steric clash[3].

  • Preparation: Dissolve 100 g of 2-(2,4-dichlorophenyl)cyclobutan-1-one in 280 mL of anhydrous toluene under an argon atmosphere. Cool the reactor to 0°C.

  • Amine Introduction: Dropwise add 99.6 mL of a 7M ammonia in methanol solution. Observation: No exotherm will be observed at this stage, validating that the unactivated carbonyl is unreactive toward the amine due to steric hindrance.

  • Lewis Acid Activation (Critical Step): Slowly add 291 mL (272 g) of Titanium(IV) isopropoxide over 1.5 hours.

  • Self-Validation: A distinct exotherm will be observed. Causality: This heat generation is the physical validation of the Ti(OPr)₄ coordinating to the carbonyl oxygen and the subsequent highly exothermic formation of the imine intermediate. Maintain internal temperature between 0°C and 5°C using an ice bath to prevent side reactions.

  • Reduction: The resulting activated imine can then be reduced in situ (e.g., using NaBH₄) to yield the primary cyclobutanamine.

G A 2-Arylcyclobutan-1-one B Oxime / Activated Imine A->B NH2OH or NH3/Ti(OPr)4 C 2-Arylcyclobutan-1-amine B->C Reduction (NaBH4) D N-Cyclylamide C->D Acylation (R-COCl)

Workflow for the synthesis of N-cyclylamide nematicides from 2-arylcyclobutan-1-one intermediates.

Comparative Performance Data

By applying the correct mechanistic approach to each specific structural analog, high yields can be maintained across the board. Table 2 summarizes the experimental outcomes based on published patent data for these intermediates.

Table 2: Comparative Amination Performance
SubstrateReagent SystemReaction TempYieldDiastereomeric Ratio
4-Chloro Analog NH₂OH·HCl / NaOH / EtOHReflux (78°C)83%[2]N/A (Stable Oxime)
2,4-Dichloro Analog NH₃ / Ti(OPr)₄ / Toluene0–5°C>85% (Post-reduction)[3]Predominantly cis

Note: The use of Ti(OPr)₄ not only drives the reaction forward but also heavily influences the diastereoselectivity during the subsequent reduction step, favoring the cis-isomer required for optimal nematicidal activity.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one: Reproducibility and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2,4-Dichlorophenyl)cyclobutan-1-one is a valuable synthetic intermediate in the development of novel therapeutic agents and functional mater...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)cyclobutan-1-one is a valuable synthetic intermediate in the development of novel therapeutic agents and functional materials. The dichlorophenyl moiety imparts specific electronic and steric properties, while the cyclobutanone core offers a versatile scaffold for further chemical modifications. The efficient and reproducible synthesis of this key intermediate is therefore of significant interest to the chemical and pharmaceutical research communities. This guide provides an in-depth comparison of the available synthetic pathways to 2-(2,4-Dichlorophenyl)cyclobutan-1-one, with a focus on reproducibility, scalability, and the underlying chemical principles. We will delve into the experimental details of a validated method and explore potential alternative routes, offering insights to guide your synthetic strategy.

Pathway 1: Lewis Acid-Catalyzed Ring Expansion of a Cyclopropyl Aldehyde

This pathway represents a robust and well-documented method for the synthesis of 2-arylcyclobutanones, including the target molecule. The core of this approach is the rearrangement of a 1-arylcyclopropanecarbaldehyde, a transformation driven by the relief of ring strain in the three-membered cyclopropane ring.

Causality Behind Experimental Choices

The selection of a strong Lewis acid, such as aluminum chloride (AlCl₃), is critical for this reaction. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, activating it towards rearrangement. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating a 1,2-migration of one of the cyclopropane ring bonds. The choice of a high-boiling, non-coordinating solvent like 1,2-dichlorobenzene is strategic to ensure the reaction can be conducted at the required temperature (50-55 °C) for efficient conversion while minimizing side reactions. The reaction is performed under an inert atmosphere (nitrogen purge) to prevent the degradation of the moisture-sensitive Lewis acid and other reagents.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one via Lewis acid-catalyzed ring expansion is based on a reported procedure[1]. The detailed steps and in-process controls ensure a high degree of reproducibility.

Step 1: Reaction Setup and Reagent Addition A solution of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde (109.9 g, 0.5 mol) in 1,2-dichlorobenzene (64.8 g, 0.44 mol) is prepared. In a separate reaction vessel, a suspension of aluminum chloride (87.6 g, 0.65 mol) in 1,2-dichlorobenzene (100.0 g, 0.68 mol) is prepared under a nitrogen atmosphere. The reaction vessel is maintained at a temperature of 50-55 °C. The solution of the cyclopropyl aldehyde is then added dropwise to the aluminum chloride suspension over a period of 90 minutes.

Step 2: Reaction Monitoring and Work-up The reaction progress is monitored for completeness, which is typically achieved after a post-addition stirring period of 1 hour at 50-55 °C[1]. Upon completion, the reaction mixture is cooled to room temperature. The mixture is then carefully added to a 14% aqueous HCl solution (352.7 g, 1.34 mol) while maintaining the temperature below 40 °C. This step quenches the reaction and dissolves the aluminum salts. The mixture is stirred for 45 minutes before the organic and aqueous phases are separated.

Step 3: Purification The organic phase is washed twice with water (83.3 g and 80.0 g) to remove any remaining acid and salts. The organic solvent is then removed under reduced pressure to yield 2-(2,4-dichlorophenyl)cyclobutanone as a brown oil (110.6 g)[1]. Further purification can be achieved by vacuum distillation or column chromatography if a higher purity is required.

Data Presentation: Pathway 1
ParameterValueReference
Starting Material 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde[1]
Key Reagent Aluminum Chloride (AlCl₃)[1]
Solvent 1,2-Dichlorobenzene[1]
Reaction Temperature 50 - 55 °C[1]
Reaction Time 2.5 hours (total)[1]
Reported Yield ~100% (crude)[1]
Product Purity Isolated as a brown oil[1]
Diagram of the Reaction Pathway

ReactionPathway1 cluster_start Starting Materials cluster_conditions Reaction Conditions Start1 1-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde Reaction Ring Expansion Start1->Reaction Start2 AlCl₃ Start2->Reaction Lewis Acid Catalyst Solvent 1,2-Dichlorobenzene Solvent->Reaction Temp 50-55 °C Temp->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Product 2-(2,4-Dichlorophenyl)cyclobutan-1-one Reaction->Product

Caption: Lewis Acid-Catalyzed Ring Expansion Pathway.

Pathway 2: [2+2] Cycloaddition of a Ketene with an Alkene (A Prospective Pathway)

While a specific protocol for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one via a [2+2] cycloaddition has not been explicitly detailed in the surveyed literature, this approach represents a classical and powerful method for the formation of cyclobutanone rings. This section will outline a prospective pathway based on well-established principles of ketene cycloaddition chemistry.

Theoretical Framework and Mechanistic Considerations

The [2+2] cycloaddition between a ketene and an alkene is a concerted, suprafacial-antarafacial cycloaddition. In the context of synthesizing our target molecule, this would involve the reaction of a suitable ketene with 2,4-dichlorostyrene. A plausible ketene precursor would be acetyl chloride, which can be dehydrochlorinated in situ to generate ketene.

A significant challenge in ketene cycloadditions is controlling the regioselectivity and preventing the dimerization of the highly reactive ketene intermediate. The use of a Lewis acid catalyst can often enhance the rate and selectivity of the cycloaddition.

Proposed Experimental Workflow

The following is a proposed, hypothetical workflow for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one via a [2+2] cycloaddition. This protocol would require experimental optimization.

Step 1: Generation of Ketene In a flame-dried, inert atmosphere reaction vessel, a solution of 2,4-dichlorostyrene in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) would be prepared. A non-nucleophilic base, such as triethylamine, would be added. Acetyl chloride would then be added dropwise at a low temperature (e.g., -78 °C) to generate ketene in situ.

Step 2: Cycloaddition The reaction mixture would be allowed to slowly warm to room temperature and stirred for a prolonged period to facilitate the cycloaddition between the in situ generated ketene and 2,4-dichlorostyrene.

Step 3: Work-up and Purification The reaction would be quenched with a proton source (e.g., water or a mild acid). The organic layer would be separated, washed, dried, and the solvent removed under reduced pressure. The crude product would likely be a mixture of regioisomers and require purification by column chromatography or fractional distillation.

Diagram of the Proposed Workflow

Workflow2 Start Starting Materials (2,4-Dichlorostyrene, Acetyl Chloride, Base) Ketene_Gen In Situ Ketene Generation (-78 °C to RT) Start->Ketene_Gen Cycloaddition [2+2] Cycloaddition Ketene_Gen->Cycloaddition Workup Aqueous Work-up Cycloaddition->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product 2-(2,4-Dichlorophenyl)cyclobutan-1-one Purification->Product

Caption: Proposed [2+2] Cycloaddition Workflow.

Comparison of Synthesis Pathways

FeaturePathway 1: Lewis Acid-Catalyzed Ring ExpansionPathway 2: [2+2] Cycloaddition (Prospective)
Reproducibility High, with a detailed and validated protocol available.[1]Moderate to Low, would require significant optimization.
Scalability Demonstrated on a 0.5 mole scale, suggesting good scalability.[1]Potentially challenging due to the high reactivity and dimerization of ketene.
Reagent Availability Starting material may require synthesis. AlCl₃ is readily available.Starting materials (2,4-dichlorostyrene, acetyl chloride) are commercially available.
Reaction Conditions Moderate temperatures (50-55 °C), requires inert atmosphere.Low to ambient temperatures, requires stringent anhydrous and inert conditions.
Yield Reported to be high (essentially quantitative crude yield).[1]Expected to be moderate and highly dependent on reaction conditions.
Purity & Purification Crude product is an oil, may require further purification.Likely to produce a mixture of isomers requiring extensive purification.
Safety Considerations Aluminum chloride is corrosive and reacts violently with water. 1,2-Dichlorobenzene is a hazardous solvent.Acetyl chloride is corrosive and lachrymatory. Ketenes are toxic and highly reactive.

Conclusion and Future Outlook

The Lewis acid-catalyzed ring expansion of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde stands out as a highly reproducible and scalable method for the synthesis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one. The availability of a detailed experimental protocol provides a solid foundation for researchers requiring this intermediate.

While the [2+2] cycloaddition pathway is theoretically feasible, it presents significant challenges in terms of controlling reactivity and selectivity. Further research and development would be necessary to establish a reliable and efficient protocol based on this approach.

For drug development and other applications where a consistent and scalable supply of 2-(2,4-Dichlorophenyl)cyclobutan-1-one is crucial, the Lewis acid-catalyzed ring expansion method is the recommended pathway. Future research could focus on optimizing the purification of the final product from this reaction to achieve pharmaceutical-grade purity. Additionally, exploring alternative Lewis acids or catalytic systems could potentially lead to even milder and more environmentally friendly reaction conditions.

References

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Lifecycle Management and Disposal of 2-(2,4-Dichlorophenyl)cyclobutan-1-one

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the operational logistics of handling complex synthetic intermediates. Managing halogenated cyclic ketones li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the operational logistics of handling complex synthetic intermediates. Managing halogenated cyclic ketones like 2-(2,4-Dichlorophenyl)cyclobutan-1-one requires more than just following a generic safety checklist—it demands a rigorous understanding of the chemical fate of chlorinated aromatics.

To build a truly safe and compliant laboratory environment, every protocol must act as a self-validating system. By strictly controlling how this compound is segregated at the point of generation, you inherently validate its downstream destruction efficiency, preventing costly rejections by waste management contractors and mitigating environmental liability.

Chemical Profile & Operational Risk Assessment

The compound 2-(2,4-Dichlorophenyl)cyclobutan-1-one (CAS: 1261038-31-6) is a specialized synthetic building block[1]. Because it contains a stable dichlorinated phenyl ring, it falls under the strict regulatory classification of a Halogenated Organic Compound (HOC) .

The Causality of Risk: Why can't this compound be disposed of with standard organic solvents? The carbon-chlorine (C-Cl) bonds require immense thermal energy to break. If inadvertently mixed with non-halogenated waste or subjected to low-temperature incineration, chlorinated aromatics can undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Furthermore, proper destruction generates corrosive hydrogen chloride (HCl) gas, which necessitates specialized neutralization infrastructure mandated by the EPA[2].

Quantitative Operational Parameters

To ensure seamless downstream processing, laboratories must adhere to the following data thresholds when managing this compound:

ParameterSpecification / ThresholdOperational Rationale
Target Compound 2-(2,4-Dichlorophenyl)cyclobutan-1-oneHalogenated cyclic ketone requiring specialized thermal destruction.
CAS Registry Number 1261038-31-6[1]Essential identifier for accurate hazardous waste manifesting.
Waste Classification Halogenated Organic Waste[3]Dictates strict segregation from non-halogenated solvent streams.
Max Aqueous Content < 10%[3]Maintains a high BTU/lb heating value for efficient incineration[4].
Incineration Temp. > 1000°C (1832°F)Ensures complete cleavage of stable C-Cl aromatic bonds[5].
Scrubber Chemistry Sodium Hydroxide (NaOH)Neutralizes corrosive HCl gas generated during combustion[6].
Self-Validating Experimental Protocols

The following step-by-step methodologies ensure that your laboratory's waste handling is both scientifically sound and legally compliant.

Protocol A: Laboratory Segregation and Containment

Goal: Prevent cross-contamination and maintain the combustible integrity of the waste stream.

  • Verify Chemical Identity: Confirm the presence of the halogenated intermediate (CAS: 1261038-31-6) in your reaction mixture or wash solvents[1].

  • Select Appropriate Receptacle: Utilize a high-density polyethylene (HDPE) or glass waste container specifically designated and labeled for "Halogenated Organic Waste" in accordance with institutional safety protocols[3].

  • Control Water Content: Ensure the total waste mixture contains less than 10% water[3].

    • Expert Insight: High aqueous content lowers the heating value of the waste, requiring the disposal facility to use supplemental fuel during incineration, which exponentially increases your disposal costs[4].

  • Manifesting: Affix a compliant hazardous waste label detailing the exact chemical composition. Never use generic terms like "Organic Waste."

Protocol B: Spill Response and Remediation

Goal: Safely contain accidental releases without generating secondary hazards.

  • Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, a chemical-resistant lab coat, and splash goggles.

  • Inert Containment: If the compound is dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Expert Insight: Never use combustible absorbents (like sawdust or paper towels) for halogenated mixtures, as they can react with certain solvents or oxidizing agents, creating a secondary fire hazard.

  • Mechanical Collection: Use non-sparking tools to sweep up the absorbed material or neat powder to prevent static discharge.

  • Final Disposal: Transfer the collected material into a sealed, labeled solid hazardous waste container specifically rated for halogenated solids as per EPA guidelines[7].

The Mechanistic Fate of Halogenated Waste

Understanding what happens after the waste leaves your lab reinforces the importance of the protocols above. When 2-(2,4-Dichlorophenyl)cyclobutan-1-one reaches an EPA-licensed facility, it undergoes a highly controlled thermal destruction process.

Instead of forming benign CO₂ and H₂O, the combustion of this compound generates hydrogen chloride (HCl) gas and trace amounts of molecular chlorine (Cl₂)[2]. To prevent atmospheric contamination, the incinerator exhaust is routed through a caustic wet scrubber system[6]. Here, a basic solution (typically NaOH) reacts with the acidic gases, neutralizing them into harmless salt brine (NaCl) and water before final emission.

G Gen Waste Generation 2-(2,4-Dichlorophenyl)cyclobutan-1-one Seg Primary Segregation Halogenated Organic Stream Gen->Seg Trans Logistics & Transport EPA-Licensed Facility Seg->Trans Inc Thermal Destruction Incineration (>1000°C) Trans->Inc Scrub Gas Neutralization Caustic Wet Scrubber Inc->Scrub Emit Safe Emission Clean Exhaust & Salt Brine Scrub->Emit

Workflow for the segregation, thermal destruction, and neutralization of halogenated organic waste.

References
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. URL: [Link]

  • University of Wisconsin Oshkosh. "Guide to Classifying Unwanted Materials." UW Oshkosh EHS. URL: [Link]

  • Torch-Air. "Wet Scrubber on Incinerator: Chemical Composition of Contaminants." Torch-Air. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Assessment Of Incineration As A Treatment Method For Liquid Organic Hazardous Wastes." EPA NEPIS. URL: [Link]

Sources

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